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  • Product: 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride
  • CAS: 412293-93-7

Core Science & Biosynthesis

Foundational

Crystal structure and molecular weight of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

An In-Depth Technical Guide to the Characterization of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride: Molecular Weight and Crystal Structure Determination Introduction The nicotinonitrile, or 3-cyanopyridine, scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride: Molecular Weight and Crystal Structure Determination

Introduction

The nicotinonitrile, or 3-cyanopyridine, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[3] The compound 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a member of this important class of molecules. As with any novel chemical entity destined for pharmaceutical development, a definitive characterization of its fundamental physicochemical properties is paramount. This guide provides a comprehensive, in-depth technical overview of the methodologies required to elucidate the precise molecular weight and three-dimensional crystal structure of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and rationale for the experimental choices. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Part 1: Molecular Weight Determination by Mass Spectrometry

The definitive confirmation of a molecule's identity begins with the accurate determination of its molecular weight. Mass spectrometry (MS) is the gold-standard analytical technique for this purpose, offering high sensitivity, accuracy, and the ability to provide structural information through fragmentation patterns.[4][5][6]

Principle of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves ionizing the sample, separating the resulting ions in a magnetic or electric field according to their m/z ratio, and then detecting the ions.[5][7] For a compound like 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, electrospray ionization (ESI) is a particularly suitable technique as it is a soft ionization method that minimizes fragmentation, allowing for the clear observation of the molecular ion.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier helps in the protonation of the analyte.

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an ESI source.

    • Set the ESI source to positive ion mode, as the piperidine nitrogen is basic and readily protonated.

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., m/z 100-500) to encompass the expected molecular ion.

Data Analysis and Interpretation

The molecular formula of 6-(Piperidin-4-yloxy)nicotinonitrile is C₁₁H₁₃N₃O. The hydrochloride salt is C₁₁H₁₄ClN₃O.

  • Expected Molecular Ions:

    • In positive mode ESI-MS, the free base is expected to be observed as the protonated molecule, [M+H]⁺.

    • The hydrochloride salt will dissociate in solution, and the cationic species detected will be the same protonated free base.

The theoretical monoisotopic mass of the free base (C₁₁H₁₃N₃O) is 203.1059 g/mol . The protonated molecule ([C₁₁H₁₄N₃O]⁺) will have a theoretical m/z of 204.1137.

Species Molecular Formula Theoretical Monoisotopic Mass ( g/mol ) Expected m/z in Positive ESI-MS
Free BaseC₁₁H₁₃N₃O203.1059204.1137 ([M+H]⁺)
Hydrochloride SaltC₁₁H₁₄ClN₃O239.0825204.1137 ([M+H]⁺)

A high-resolution mass spectrometer will allow for the experimental determination of the m/z value to four decimal places, which can then be used to confirm the elemental composition.

Workflow for Molecular Weight Determination

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Concentration b->c d Electrospray Ionization (ESI) c->d e Mass Analyzer (e.g., TOF) d->e f Detector e->f g Generate Mass Spectrum f->g h Identify [M+H]⁺ Peak g->h i Compare Experimental m/z with Theoretical m/z h->i j j i->j Confirmation of Molecular Weight

Caption: Workflow for molecular weight determination by ESI-MS.

Part 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction

While mass spectrometry confirms the molecular formula, single-crystal X-ray diffraction (SCXRD) provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[8][9] This technique is indispensable for confirming the connectivity of atoms, determining stereochemistry, and understanding intermolecular interactions that govern the crystal packing.[10][11]

Principle of Single-Crystal X-ray Diffraction

SCXRD is based on the diffraction of X-rays by the ordered array of atoms in a crystal. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere constructively in specific directions, producing a diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be reconstructed, and from this, the positions of the individual atoms can be determined.

Experimental Protocol: SCXRD Analysis
  • Crystal Growth:

    • The first and often most challenging step is to grow high-quality single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture) to near saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.

    • This model is then refined using least-squares methods, where the atomic positions and other parameters are adjusted to achieve the best fit between the observed and calculated diffraction patterns.

Data Analysis and Interpretation

The final output of a successful SCXRD experiment is a detailed model of the crystal structure.

  • Key Information Obtained:

    • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

    • Space Group: The symmetry of the crystal lattice.

    • Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.

    • Bond Lengths, Bond Angles, and Torsion Angles: These parameters confirm the molecular geometry.

    • Intermolecular Interactions: Hydrogen bonds and other non-covalent interactions that dictate the crystal packing can be identified. For a hydrochloride salt, the location of the proton on the piperidine nitrogen and the hydrogen bonding interactions involving the chloride anion are of particular interest.

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) based on the unit cell parameters.
Space Group The symmetry of the crystal lattice.
a, b, c (Å) The lengths of the unit cell axes.
α, β, γ (°) The angles of the unit cell.
V (ų) The volume of the unit cell.
Z The number of molecules per unit cell.
R-factor A measure of the agreement between the experimental and calculated diffraction data. A lower R-factor indicates a better fit.
Workflow for Crystal Structure Determination

cluster_0 Crystal Growth cluster_1 X-ray Diffraction cluster_2 Structure Solution & Refinement a Dissolve Compound b Slow Evaporation / Vapor Diffusion a->b c Obtain Single Crystals b->c d Mount Crystal c->d e Collect Diffraction Data d->e f Process Data e->f g Solve Phase Problem f->g h Build Initial Model g->h i Refine Structure h->i j j i->j Elucidation of 3D Crystal Structure

Caption: Workflow for crystal structure determination by SCXRD.

Conclusion

The rigorous characterization of a new chemical entity is a fundamental requirement in the drug development process. This guide has outlined the essential, state-of-the-art methodologies for the definitive determination of the molecular weight and crystal structure of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. By employing high-resolution mass spectrometry and single-crystal X-ray diffraction, researchers can unambiguously confirm the identity, purity, and three-dimensional nature of this compound. The data generated from these techniques are critical for intellectual property protection, regulatory submissions, and for understanding the structure-activity relationships that will guide future drug design and development efforts.

References

  • Benchchem. The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery. [1]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [4]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [5]

  • ResearchGate. (PDF) Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). [2]

  • IntechOpen. Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. [6]

  • Journal of Advanced Pharmaceutical Science And Technology. Mass Spectroscopy. [7]

  • Benchchem. Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. [3]

  • PubMed. Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. [8]

  • CrystEngComm. An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy. [10]

  • ResearchGate. Single-crystal X-ray structure of the hydrochloride salt of compound 1. [11]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [9]

Sources

Exploratory

In vitro metabolic stability of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride Abstract This technical guide provides a comprehensive framework for assessing the in vitro metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro metabolic stability of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a compound featuring a piperidinyl ether and a nicotinonitrile scaffold. Metabolic stability is a critical parameter in early drug discovery, directly influencing a compound's pharmacokinetic profile, such as its half-life and oral bioavailability.[1] This document, intended for researchers and drug development professionals, details the scientific rationale behind experimental design, provides a robust, step-by-step protocol using human liver microsomes, and outlines the analytical and data interpretation workflows. By explaining the causality behind each step, from the selection of the in vitro test system to the calculation of intrinsic clearance, this guide serves as a practical and authoritative resource for characterizing the metabolic fate of this and structurally related compounds.

Introduction: The Imperative of Metabolic Stability Assessment

In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, understanding its metabolic fate is paramount. A compound that is too rapidly metabolized by the body may fail to achieve therapeutic concentrations, while one that is too slowly metabolized could accumulate and lead to toxicity.[1] The assessment of metabolic stability is therefore a cornerstone of early drug discovery, allowing for the ranking and optimization of lead compounds before significant resources are invested.[2][3]

The subject of this guide, 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, possesses structural motifs that are common in pharmacologically active agents but also present known sites for metabolic transformation. The primary sites of metabolic interest are:

  • The Piperidine Ring: Alicyclic amines are frequently subject to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions or more complex transformations like ring contraction.[4][5][6][7]

  • The Nicotinonitrile Moiety: The pyridine nitrogen is susceptible to N-oxidation, and the aromatic ring can undergo CYP-mediated hydroxylation.

  • The Ether Linkage: O-dealkylation represents another potential metabolic route that would cleave the molecule.

This guide will focus on the most common and foundational assay for evaluating these pathways: the liver microsomal stability assay.[8]

Foundational Concepts: From In Vitro Data to In Vivo Prediction

The goal of an in vitro metabolic stability assay is to determine how quickly a parent compound is eliminated over time in a metabolically active system.[2] This is quantified using two key parameters:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.[1] A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of an enzyme system (like the liver) to clear a drug, independent of physiological factors like blood flow.[1][9] It is expressed as the volume of the biological matrix cleared of the drug per unit of time per unit of protein (e.g., µL/min/mg microsomal protein).[1]

These in vitro parameters are crucial as they can be scaled to predict in vivo pharmacokinetic properties, a process known as in vitro-in vivo extrapolation (IVIVE).[10][11]

Choosing the Right Test System

Several in vitro systems are available, each offering a different level of complexity and insight.[1]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from hepatocytes. They are a cost-effective and widely used model containing a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs). This makes them ideal for initial screening of oxidative metabolism.

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[11] They provide a more comprehensive picture of hepatic metabolism.

  • S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate, containing both microsomes and cytosolic enzymes.

For an initial assessment of a novel compound like 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, where CYP-mediated oxidation is the most probable primary metabolic route, Human Liver Microsomes (HLM) are the logical and most efficient starting point.[8][12]

Experimental Design: A Self-Validating Protocol

A robust experimental design is critical for generating trustworthy and reproducible data. The following protocol for an HLM stability assay is designed with self-validating principles, incorporating essential controls to ensure the integrity of the results.

Core Experimental Workflow

The workflow is designed to measure the disappearance of the parent compound over time under controlled, linear conditions.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis & Interpretation A Prepare Compound Stock (e.g., 1 mM in DMSO) D Pre-incubate Compound + Microsomes A->D B Prepare Microsome Suspension (Pooled HLM in Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction: Add NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction: Add Ice-Cold Acetonitrile + Internal Standard F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis of Supernatant H->I J Calculate % Remaining vs. Time I->J K Determine t½ and CLint J->K

Caption: General workflow for the in vitro metabolic stability assay.

Detailed Step-by-Step Protocol

3.1. Materials and Reagents

  • Test Compound: 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

  • Pooled Human Liver Microsomes (from a reputable supplier)[13]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[14]

  • Positive Control Compound (e.g., Verapamil, a compound with known high clearance)

  • Negative Control Compound (e.g., Warfarin, a compound with known low clearance)

  • Internal Standard (IS): A structurally similar, stable compound for LC-MS/MS normalization.

  • Acetonitrile (ACN), HPLC-grade

  • Dimethyl Sulfoxide (DMSO), HPLC-grade

  • Incubator or water bath at 37°C[13]

3.2. Solution Preparation

  • Test Compound Stock (1 mM): Prepare a 1 mM stock solution of the test compound, positive control, and negative control in DMSO.

  • Microsomal Suspension (0.5 mg/mL): On the day of the experiment, thaw the pooled HLM on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer. Keep on ice.

  • Working Solutions (2 µM): Prepare 2 µM working solutions of the test and control compounds by diluting the stock solutions in phosphate buffer. This intermediate dilution minimizes the final DMSO concentration in the incubation.

3.3. Incubation Procedure

The final incubation volume will be 200 µL with a final microsomal protein concentration of 0.25 mg/mL and a final substrate concentration of 1 µM.

  • Set up Reaction Tubes: For each compound and time point (0, 5, 15, 30, 60 min), label microcentrifuge tubes.

  • Pre-incubation: To each tube, add 100 µL of the 2 µM working compound solution and 50 µL of the 0.5 mg/mL microsomal suspension.

  • Include Controls:

    • -NADPH Control: For the final time point (60 min), prepare a set of tubes that will not receive the NADPH system. This control verifies that compound loss is enzyme-dependent.

    • T=0 Control: These samples represent 100% of the compound at the start. The quenching solution should be added before initiating the reaction.

  • Equilibration: Pre-incubate all tubes at 37°C for 5-10 minutes.[1]

  • Reaction Initiation: Start the reaction by adding 50 µL of the pre-warmed NADPH regenerating system to each tube at staggered intervals. For T=0 tubes, add 50 µL of buffer instead.

  • Reaction Termination (Quenching): At each designated time point, stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.[1] This step simultaneously halts enzymatic activity and precipitates the proteins.

  • Sample Processing: Vortex all tubes vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[9][14]

  • Analysis: Carefully transfer the supernatant to a 96-well plate or HPLC vials for LC-MS/MS analysis.

Analytical Quantification and Data Interpretation

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard analytical method due to its high sensitivity and specificity, allowing for precise quantification of the parent compound in a complex biological matrix.[2][15]

Data Analysis
  • Quantification: Determine the peak area ratio of the analyte to the internal standard for each sample.

  • Normalization: Convert the peak area ratios to a percentage of the compound remaining at each time point, using the average of the T=0 samples as 100%.[16]

  • Plotting: Plot the natural logarithm (ln) of the percent remaining versus the incubation time.

  • Calculating the Rate Constant (k): The slope of the linear regression from the plot is the elimination rate constant, k. The analysis should only use the linear portion of the curve, which typically occurs during the initial time points.

  • Calculating In Vitro Half-Life (t½):

    • t½ = 0.693 / k[16]

  • Calculating Intrinsic Clearance (CLint):

    • CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[1]

Hypothetical Data and Interpretation

The following table presents hypothetical results for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride alongside standard controls.

CompoundIn Vitro t½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Warfarin (Low Clearance Control) > 60< 11.5Low
6-(Piperidin-4-yloxy)nicotinonitrile HCl 2527.7Moderate
Verapamil (High Clearance Control) < 10> 77High

Interpretation: Based on these hypothetical results, 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride would be classified as a compound with moderate metabolic stability . Its clearance is significantly higher than the low-clearance control but lower than the high-clearance control. This suggests the compound is readily metabolized but not so rapidly that it would be immediately disqualified from further development. Compounds with moderate stability often represent a good balance for achieving desirable pharmacokinetic profiles.

Potential Metabolic Pathways and Next Steps

The moderate clearance observed suggests that one or more of the potential metabolic pathways are active.

Caption: Potential sites of Phase I metabolism for the target compound.

Next Steps:

  • Metabolite Identification: Re-analyze the samples using high-resolution mass spectrometry to identify the structures of the metabolites formed. This confirms which pathways are dominant.

  • Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to identify which specific enzymes are responsible for the compound's metabolism.[12][17] This is crucial for predicting potential drug-drug interactions.

  • Hepatocyte Stability Assay: If significant metabolism is observed, a follow-up study in hepatocytes is warranted to investigate the contribution of Phase II conjugation reactions.[8][12]

Conclusion

This guide has outlined a scientifically rigorous and practical approach to evaluating the in vitro metabolic stability of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. By employing a validated human liver microsomal assay, researchers can reliably determine key parameters such as in vitro half-life and intrinsic clearance. This data is fundamental for making informed decisions in the drug discovery pipeline, enabling the selection of compounds with a higher probability of possessing favorable pharmacokinetic properties in vivo. The described workflow, from experimental execution to data interpretation, provides a solid foundation for characterizing the metabolic profile of this and other novel chemical entities.

References

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. [Link]

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. DOI. [Link]

  • The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PMC. [Link]

  • [Development of Analytical Method for Determination Nicotine Metabolites in Urine]. PubMed. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • Services for in vitro Metabolism research. Admescope. [Link]

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. PubMed. [Link]

  • Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

  • Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. PubMed. [Link]

  • 4,4-difluoro-piperidine-compounds.
  • Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. ResearchGate. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed. [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. [Link]

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Foundational

A Researcher's Guide to the Pharmacokinetic Profiling of Novel 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Derivatives

Introduction: The Imperative of Early Pharmacokinetic Assessment The 6-(piperidin-4-yloxy)nicotinonitrile scaffold represents a promising heterocyclic structure in modern medicinal chemistry. Heterocyclic compounds are f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Early Pharmacokinetic Assessment

The 6-(piperidin-4-yloxy)nicotinonitrile scaffold represents a promising heterocyclic structure in modern medicinal chemistry. Heterocyclic compounds are foundational to drug discovery, with their unique structures enabling specific interactions with biological targets and offering pathways to modulate pharmacokinetic profiles.[1][2] The piperidine motif, in particular, is a privileged scaffold known to enhance "druggability" by improving metabolic stability and facilitating transport across biological membranes.[3] When coupled with a nicotinonitrile core, which is explored in targets like PIM-1 kinase for oncology, the resulting derivatives warrant a thorough investigation of their therapeutic potential.[4]

However, promising in vitro potency can be rendered meaningless by a poor pharmacokinetic (PK) profile.[5] High failure rates in clinical trials, often due to unforeseen issues with Absorption, Distribution, Metabolism, and Excretion (ADME), underscore the necessity of early and comprehensive PK profiling.[6] This guide provides a structured, in-depth framework for researchers and drug development professionals to systematically evaluate the pharmacokinetic properties of novel 6-(piperidin-4-yloxy)nicotinonitrile hydrochloride derivatives. The objective is to build a robust data package that informs lead optimization, predicts in vivo behavior, and de-risks progression towards clinical candidacy.[7][8][9]

This document is structured to follow the logical progression of a drug discovery project, moving from high-throughput in vitro assays to resource-intensive in vivo studies. Each section details not just the protocol but the scientific rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of PK profiling involves a suite of in vitro ADME assays designed to rapidly assess the fundamental properties of the derivatives.[6][10][11] These assays are crucial for establishing structure-activity relationships (SAR) and identifying potential liabilities early, guiding medicinal chemistry efforts efficiently.[12]

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes in the endoplasmic reticulum being major contributors.[13] A metabolic stability assay using liver microsomes provides a direct measure of a compound's susceptibility to Phase I metabolism, allowing for the calculation of its intrinsic clearance.[14][15] Compounds with high metabolic instability are likely to have poor oral bioavailability and short half-lives in vivo.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[16][17]

  • Compound Addition: Add the test derivative (typically from a DMSO stock) to the microsome solution to achieve a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[16]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14] The T=0 sample is taken immediately after adding NADPH.

  • Quenching: Terminate the reaction at each time point by adding a cold stop solution, typically acetonitrile containing an internal standard (e.g., Bucetin).[16]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[15]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Example Metabolic Stability Data

Compound IDt½ (min)CLint (µL/min/mg protein)Classification
Derivative-01> 60< 10High Stability
Derivative-022527.7Moderate Stability
Derivative-03886.6Low Stability
Verapamil (Control)1546.2Moderate Stability
Plasma Protein Binding (PPB)

Causality: Drugs reversibly bind to plasma proteins like albumin and α1-acid-glycoprotein.[18] It is the unbound (free) fraction of the drug that is available to interact with its target, be metabolized, and be excreted.[19] High plasma protein binding can significantly impact a drug's efficacy, distribution, and clearance.[18] Equilibrium dialysis is the gold standard method for determining the percentage of plasma protein binding (%PPB).[18][20]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of inserts with two chambers separated by a semipermeable membrane (MWCO 12-14 kDa).[18][21]

  • Sample Loading: Add plasma (e.g., human, rat) spiked with the test derivative (e.g., 2 µM) to one chamber (the plasma chamber). Add dialysis buffer (phosphate-buffered saline, pH 7.4) to the other chamber.[18]

  • Equilibration: Seal the unit and incubate with agitation at 37°C for 4-6 hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.[22]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid matrix effects in the analysis, combine the plasma sample with an equal volume of clean buffer and the buffer sample with an equal volume of blank plasma. Precipitate proteins with acetonitrile containing an internal standard. Analyze both samples by LC-MS/MS.[18]

  • Calculation: The percentage of bound drug is calculated based on the concentrations measured in the buffer (Cbuffer, representing the free drug) and plasma (Cplasma, representing total drug) chambers.

Data Presentation: Example Plasma Protein Binding Data

Compound IDSpecies% PPBUnbound Fraction (fu)
Derivative-01Human99.20.008
Derivative-01Rat98.50.015
Derivative-02Human92.00.080
Derivative-02Rat89.80.102
Warfarin (Control)Human99.50.005
Intestinal Permeability

Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect.[23] The Caco-2 cell monolayer is the most widely used in vitro model of the human small intestinal mucosa, as these cells differentiate to form tight junctions and express key transporter proteins.[23][24][25] This assay predicts human oral absorption and can identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[26]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto filter transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.[26]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values >200 Ω·cm² for the transport study.[27]

  • Transport Study Setup:

    • A→B (Apical to Basolateral): Add the test compound (e.g., 10 µM in transport buffer) to the apical (A) side and drug-free buffer to the basolateral (B) side. This models drug absorption.[27]

    • B→A (Basolateral to Apical): Add the test compound to the basolateral (B) side and drug-free buffer to the apical (A) side. This models drug efflux.[27]

  • Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh buffer.[27]

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux.

Data Presentation: Example Caco-2 Permeability Data

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Derivative-0115.216.11.1High
Derivative-020.89.612.0Low (P-gp substrate)
Propranolol (High)22.524.11.1High
Atenolol (Low)0.50.61.2Low

Part 2: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for its superior sensitivity and selectivity in quantifying small molecules in complex biological matrices.[28]

Core Causality: The goal is to develop a method that is accurate, precise, and reproducible for quantifying the 6-(piperidin-4-yloxy)nicotinonitrile derivatives in plasma, blood, and other tissues. Method development should begin simply, using standard columns (e.g., C18) and mobile phases (e.g., water/acetonitrile with 0.1% formic acid).[29]

Key Validation Parameters (ICH M10 Guideline):

  • Selectivity & Specificity: Ensure no interference from endogenous matrix components at the retention time of the analyte and internal standard.[30]

  • Calibration Curve: Establish linearity over the expected concentration range (e.g., 2.5 to 5000 ng/mL), with defined accuracy and precision at each point.[30]

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: Assess the efficiency of the extraction process (e.g., protein precipitation).[30][31]

  • Matrix Effect: Evaluate the potential for ion suppression or enhancement from the biological matrix.

  • Stability: Confirm analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Protocol: Sample Preparation using Protein Precipitation

  • Sample Aliquot: To a 20 µL aliquot of plasma (or other matrix), add 80 µL of an internal standard solution (an analog of the drug, often a deuterated version).[32]

  • Precipitation: Add a high volume of cold acetonitrile or methanol (e.g., 150 µL) to precipitate the proteins.[31]

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 17,000 x g for 20 min) to pellet the precipitated proteins.[32]

  • Analysis: Transfer the clear supernatant to an HPLC vial for injection onto the LC-MS/MS system.[32]

Part 3: In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how a drug behaves in a complete biological system.[33] These studies integrate the ADME properties measured in vitro to provide a comprehensive PK profile, which is critical for dose selection in efficacy and toxicology studies.[34][35][36]

Causality: The primary goal is to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). By administering the drug both intravenously (IV) and orally (PO), the absolute oral bioavailability (F%) can be calculated, which is a critical parameter for any orally administered drug candidate.

Experimental Protocol: Rodent PK Study (Mouse or Rat)

  • Animal Model: Use standard rodent models such as Sprague-Dawley rats or CD-1 mice.[37] Surgical cannulation (e.g., jugular vein) can be performed for serial blood sampling.[35]

  • Dosing:

    • IV Group: Administer the compound as an intravenous bolus (e.g., 1-2 mg/kg) to determine its disposition without the absorption phase.

    • PO Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg) to assess absorption and first-pass metabolism.

  • Blood Sampling: Collect sparse blood samples (e.g., 25-50 µL) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[32] Using microsampling techniques allows for a full PK profile to be generated from a single animal.[38]

  • Sample Processing: Process blood samples to obtain plasma, which is then stored at -80°C until analysis.[32]

  • Bioanalysis: Quantify the drug concentration in each plasma sample using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate the key PK parameters.[38][39]

Data Presentation: Example Pharmacokinetic Parameters in Rats

ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC0-inf (ng*h/mL)21004500
t½ (h)3.53.8
CL (mL/min/kg)7.9-
Vdss (L/kg)2.5-
F% -42.9%

Part 4: Visualization of the Pharmacokinetic Workflow

A systematic approach ensures that data from each stage logically informs the next, creating a comprehensive and translatable data package.

PK_Workflow cluster_0 Part 1: In Vitro ADME Screening cluster_1 Part 2: Bioanalysis cluster_2 Part 3: In Vivo Evaluation cluster_3 Part 4: Data Integration & Decision MetStab Metabolic Stability (HLM) BioA LC-MS/MS Method Development & Validation MetStab->BioA Requires Quantification PPB Plasma Protein Binding (RED) PPB->BioA Perm Permeability (Caco-2) Perm->BioA InVivo Rodent PK Study (IV & PO Dosing) BioA->InVivo Enables In Vivo Study Analysis PK Parameter Calculation (NCA) InVivo->Analysis Generates Plasma Concentration-Time Data Decision Candidate Selection Go / No-Go Analysis->Decision Informs Decision Decision_Tree start In Vitro Data Review perm_check High Permeability? (Papp > 10 x 10⁻⁶ cm/s) start->perm_check stab_check High Stability? (t½ > 30 min) perm_check->stab_check Yes optimize_perm Optimize for Permeability perm_check->optimize_perm No ppb_check Acceptable Free Fraction? (fu > 1%) stab_check->ppb_check Yes optimize_stab Optimize for Stability stab_check->optimize_stab No proceed Proceed to In Vivo PK ppb_check->proceed Yes optimize_ppb Optimize for Lower PPB ppb_check->optimize_ppb No

Caption: Decision tree for advancing to in vivo studies.

Conclusion

The pharmacokinetic profiling of novel 6-(piperidin-4-yloxy)nicotinonitrile hydrochloride derivatives is a multi-faceted but essential process in drug discovery. By following a structured, tiered approach—beginning with high-throughput in vitro assays for metabolic stability, plasma protein binding, and permeability, supported by a robust bioanalytical method—researchers can build a comprehensive understanding of a compound's ADME properties. This foundational data is critical for the rational design and interpretation of subsequent in vivo PK studies. Ultimately, this rigorous, integrated workflow enables data-driven decision-making, increases the probability of selecting a successful clinical candidate, and minimizes the risk of late-stage attrition. [5][6]

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Available from: [Link]

  • InfinixBio. Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available from: [Link]

  • PubMed. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Tecan Group. Automated equilibrium dialysis for plasma protein binding analysis. Available from: [Link]

  • Zenovel. Pharmacokinetics Simplified: Data & PK Interpretation. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. Available from: [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available from: [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Available from: [Link]

  • MTTlab. Microsomal Stability Assay. Available from: [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • PubMed. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Available from: [Link]

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  • Creative Biolabs. Rodent In Vivo PK Service. Available from: [Link]

  • PMC. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Available from: [Link]

  • PMC. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. Available from: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • Taylor & Francis. Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Available from: [Link]

  • IIP Series. MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. Available from: [Link]

  • MDPI. Special Issue: Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Available from: [Link]

  • ResearchGate. Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. Available from: [Link]

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  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

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  • ResearchGate. (PDF) Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: Deconstructing 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in the Context of Mod...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in the Context of Modern Drug Discovery

The compound 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride represents a compelling molecular architecture for interrogation at the receptor level. Its synthesis from piperidine and nicotinonitrile precursors places it within a class of compounds known for their diverse pharmacological activities.[1] The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, recognized for its role in CNS-active agents and a multitude of other therapeutics.[2][3] The nicotinonitrile component, a pyridine ring substituted with a nitrile group, is also a key pharmacophore, with the nitrile group acting as a versatile hydrogen bond acceptor and bioisostere for other functional groups.[4][5]

The combination of these two moieties in 6-(Piperidin-4-yloxy)nicotinonitrile suggests a high probability of interaction with neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial in cognitive function, memory, and attention.[6] Specifically, the α4β2 nAChR subtype, the most abundant high-affinity nicotine binding site in the brain, is a rational and primary target for initial investigation.[7]

This guide provides a comprehensive, in-depth framework for characterizing the receptor binding affinity of a novel compound such as 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, with a focus on the α4β2 nAChR. We will move beyond a simple recitation of protocols to explain the underlying principles and the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.

Pillar I: The Foundational Principles of Receptor-Ligand Binding Assays

At its core, the study of receptor binding affinity seeks to quantify the strength of the interaction between a ligand (our compound of interest) and its receptor.[8] This is typically achieved through radioligand binding assays, which remain the gold standard for their sensitivity and direct measurement of binding.[9] These assays are predicated on the law of mass action, where the ligand (L) and receptor (R) associate to form a ligand-receptor complex (LR) and eventually reach equilibrium.

The key parameters we aim to determine are:

  • Dissociation Constant (Kd): A measure of the affinity of a ligand for its receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Maximum Binding Capacity (Bmax): This represents the total concentration of receptors in the sample.

  • Inhibitory Constant (Ki): In competitive binding assays, the Ki is the dissociation constant of the unlabeled test compound (the inhibitor). It is a more intrinsic measure of affinity than the IC50.[10]

  • Half-maximal Inhibitory Concentration (IC50): The concentration of an unlabeled drug that is required to displace 50% of the specifically bound radioligand. While experimentally determined, it is dependent on the concentration of the radioligand and the receptor.[11]

There are two primary types of radioligand binding assays that we will employ:

  • Saturation Binding Assays: Used to determine the Kd and Bmax of a radioligand for a specific receptor. This involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.[12]

  • Competition (or Inhibition) Binding Assays: Used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[8]

The choice of radioligand is critical. For the α4β2 nAChR, commonly used radioligands include [³H]cytisine and [³H]epibatidine, both of which exhibit high affinity for this receptor subtype.[6][13]

Pillar II: Experimental Protocols - A Self-Validating System

The following protocols are designed to be robust and provide data of the highest integrity.

Preparation of Receptor Source: Rat Brain Cortical Membranes

The cerebral cortex is rich in α4β2 nAChRs, making it an excellent tissue source for our binding studies.[14]

Step-by-Step Protocol:

  • Tissue Homogenization: Euthanize adult male Sprague-Dawley rats and rapidly dissect the cerebral cortices on ice. Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the pellet in fresh ice-cold Tris-HCl buffer. Repeat the centrifugation and resuspension step twice more to wash the membranes.

  • Final Preparation: Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) to a final protein concentration of approximately 1 mg/mL.

  • Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.[14]

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay: Determining the Kd and Bmax of [³H]Epibatidine

This experiment is crucial for characterizing the binding of our chosen radioligand to the receptor preparation.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.

  • Total Binding: To each well, add:

    • 50 µL of assay buffer

    • 50 µL of varying concentrations of [³H]epibatidine (e.g., 0.01 nM to 5 nM)

    • 150 µL of the rat cortical membrane preparation (50-100 µg of protein)

  • Non-specific Binding: To a parallel set of triplicate wells, add:

    • 50 µL of a high concentration of a competing, non-labeled ligand (e.g., 100 µM nicotine) to saturate the receptors.[14]

    • 50 µL of varying concentrations of [³H]epibatidine

    • 150 µL of the membrane preparation

  • Incubation: Incubate the plates at 4°C for 4-5 hours to reach equilibrium.[14]

  • Termination of Assay: Rapidly terminate the binding reaction by vacuum filtration through Whatman GF/C glass fiber filters that have been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.[14]

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Competition Binding Assay: Determining the Ki of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

This is the core experiment to determine the binding affinity of our test compound.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Incubation Mixture: To each well, add:

    • 50 µL of varying concentrations of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.

    • 50 µL of [³H]epibatidine at a concentration close to its Kd (determined from the saturation binding assay).

    • 150 µL of the rat cortical membrane preparation.

  • Non-specific Binding: Include a set of triplicate wells containing a high concentration of a competing non-labeled ligand (e.g., 100 µM nicotine) instead of the test compound to determine non-specific binding.

  • Incubation, Termination, and Counting: Follow steps 4-7 from the saturation binding assay protocol.

Pillar III: Data Analysis and Interpretation

Saturation Binding Data Analysis
  • Calculate Specific Binding: For each concentration of radioligand, subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Convert CPM to Molar Concentrations: Convert the specific binding CPM values to fmol/mg of protein.

  • Non-linear Regression: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using a one-site binding (hyperbola) non-linear regression model in a suitable software program (e.g., GraphPad Prism) to determine the Kd and Bmax values.

Competition Binding Data Analysis
  • Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the total specific binding (in the absence of the test compound).

  • Non-linear Regression: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). Fit the data using a sigmoidal dose-response (variable slope) non-linear regression model to determine the IC50 value.

  • Conversion of IC50 to Ki: The IC50 value is dependent on the experimental conditions. To obtain a more absolute measure of affinity, the Ki value is calculated using the Cheng-Prusoff equation :[11]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand (determined from the saturation binding assay).

    This conversion is crucial for comparing the affinities of different compounds across various studies.[2]

Data Presentation

Quantitative data should be summarized in a clear and concise manner.

Table 1: Hypothetical Saturation Binding Data for [³H]Epibatidine at α4β2 nAChRs in Rat Cortical Membranes

ParameterValue
Kd 0.2 nM
Bmax 150 fmol/mg protein

Table 2: Hypothetical Competition Binding Data for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride at α4β2 nAChRs

CompoundIC50 (nM)Ki (nM)
6-(Piperidin-4-yloxy)nicotinonitrile HCl155
Nicotine (Reference Compound)51.7

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_Preparation Receptor Preparation cluster_Assay Radioligand Binding Assay cluster_Analysis Data Analysis A Rat Brain Cortex Dissection B Homogenization in Tris-HCl A->B C Differential Centrifugation & Washing B->C D Protein Quantification C->D E Incubation with [3H]Epibatidine & Test Compound D->E F Vacuum Filtration E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Non-linear Regression (IC50) H->I J Cheng-Prusoff Conversion (Ki) I->J K K J->K Affinity Determination

Caption: Experimental workflow for determining the receptor binding affinity.

Signaling_Pathway cluster_Receptor α4β2 Nicotinic Acetylcholine Receptor Receptor α4β2 nAChR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) Receptor->Ion_Channel Conformational Change Ligand 6-(Piperidin-4-yloxy) nicotinonitrile HCl Ligand->Receptor Binds to Receptor Radioligand [3H]Epibatidine Radioligand->Receptor Competes for Binding Site Cellular_Response Neuronal Depolarization & Downstream Signaling Ion_Channel->Cellular_Response

Caption: Competitive binding at the α4β2 nAChR.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically sound methodology for determining the receptor binding affinity of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, with a focus on the α4β2 nAChR as a primary putative target. By following these detailed protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data that will be crucial for the further development of this compound.

The determination of a high binding affinity would be the first step in a longer journey. Subsequent studies should include:

  • Selectivity Profiling: Assessing the binding affinity of the compound against other nAChR subtypes (e.g., α7, α3β4) and a panel of other CNS receptors to determine its selectivity.[13]

  • Functional Assays: Moving beyond simple binding to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the α4β2 nAChR. This can be achieved through techniques such as two-electrode voltage clamp electrophysiology in Xenopus oocytes or calcium flux assays in cell lines expressing the receptor.[6]

  • In Vivo Studies: If the in vitro profile is promising, in vivo studies in animal models would be warranted to investigate the compound's pharmacokinetic properties and its effects on behavior and physiology.

By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively unlock the therapeutic potential of novel chemical entities like 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

References

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  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. [Link]

  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via in situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Chemical Neuroscience. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • IC50. Wikipedia. [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods. [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]

  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Preparation of pyridines and nicotinonitrile
  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Journal of the Chinese Chemical Society. [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]

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  • Piperazine-based P2X4 receptor antagonists. Archiv der Pharmazie. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

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  • Asenapine Review. U.S. Food and Drug Administration. [Link]

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Foundational

Mechanism of action of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in vitro

Targeting the AKT1 E17K Mutation: In Vitro Mechanism of Action of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride The Paradigm Shift in Mutant-Selective Kinase Inhibition The PI3K/AKT/mTOR signaling axis is a central...

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Author: BenchChem Technical Support Team. Date: March 2026

Targeting the AKT1 E17K Mutation: In Vitro Mechanism of Action of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

The Paradigm Shift in Mutant-Selective Kinase Inhibition

The PI3K/AKT/mTOR signaling axis is a central node in cellular proliferation, and its dysregulation is a hallmark of numerous malignancies. Specifically, the somatic E17K mutation in the pleckstrin homology (PH) domain of AKT1 replaces a negatively charged glutamic acid with a positively charged lysine[1]. This single amino acid substitution disrupts the autoinhibited state of the kinase, driving constitutive membrane localization and oncogenic signaling[2]. Historically, therapeutic intervention relied on pan-AKT inhibitors (e.g., capivasertib), which suffer from dose-limiting toxicities such as severe hyperglycemia due to the off-target inhibition of wild-type AKT2, a critical regulator of glucose metabolism[3].

To circumvent this, modern drug design has pivoted toward targeted covalent inhibitors (TCIs) that exploit the unique nucleophilicity of the mutant K17 residue[4]. As a Senior Application Scientist, I have observed that the integration of reversible covalent warheads, such as aryl nitriles, offers an elegant solution to achieve residence-time-based selectivity[5][6]. 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride has emerged as a critical pharmacophore and intermediate in this class of AKT1 modulators[7].

Biochemical Causality: The Reversible Covalent Mechanism

The mechanism of action (MoA) of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is rooted in its highly tuned electrophilicity and structural geometry.

  • Allosteric Pocket Engagement: The piperidin-4-yloxy moiety acts as a structural anchor. The basic piperidine nitrogen (protonated under physiological in vitro conditions, reflecting its hydrochloride salt formulation) engages in critical hydrogen bonding and electrostatic interactions within the allosteric pocket of the AKT1 PH domain. This positions the nicotinonitrile core in precise proximity to the mutant Lys17.

  • Nucleophilic Addition: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the conjugated nitrile group. The unprotonated ε-amino group of Lys17 acts as a nucleophile, attacking the nitrile carbon[8].

  • Reversible Amidine Adduct Formation: This nucleophilic addition results in the formation of a reversible covalent amidine adduct[6][8]. Unlike irreversible warheads (e.g., acrylamides targeting cysteines) that can lead to permanent off-target haptenization and toxicity, the reversible nature of the nitrile-lysine interaction ensures that the inhibitor can detach, yet maintains a prolonged target residence time (low koff​ ) specifically on the mutant protein[5][6].

Pathway PI3K PI3K Activation PIP3 PIP3 Production PI3K->PIP3 AKT1_E17K AKT1 E17K Mutant PIP3->AKT1_E17K Membrane Recruitment Downstream mTOR / GSK3β Signaling AKT1_E17K->Downstream Oncogenic Survival Inhibitor 6-(Piperidin-4-yloxy) nicotinonitrile HCl Inhibitor->AKT1_E17K Covalent Blockade (K17)

Fig 1: PI3K/AKT1 E17K signaling and targeted covalent intervention at the K17 residue.

Self-Validating In Vitro Experimental Workflows

To rigorously validate this MoA, assay systems must be self-validating—meaning they inherently control for false positives, confirm target specificity, and verify the reversibility of the covalent bond. The following protocols detail the necessary steps to evaluate 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Workflow Prep 1. Recombinant AKT1 E17K Prep Incubate 2. Compound Incubation Prep->Incubate LCMS 3. Intact Protein LC-MS Incubate->LCMS Detect Adduct Washout 4. Dialysis / Washout LCMS->Washout Analyze 5. Reversibility Analysis Washout->Analyze Confirm Reversibility

Fig 2: In vitro self-validating workflow for assessing reversible covalent target engagement.

Protocol A: Intact Protein LC-MS for Target Engagement and Reversibility
  • Causality & Rationale: Direct observation of the protein-inhibitor adduct mass shift is the gold standard for proving covalent engagement. A subsequent washout step is mandatory to prove reversibility, distinguishing this molecule from irreversible binders.

  • Step 1 (Protein Preparation): Dilute recombinant human AKT1 E17K and WT AKT1 (negative control) to 5 µM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Note: DTT is included to prevent non-specific disulfide formation, ensuring the nitrile exclusively reacts with the amine.

  • Step 2 (Compound Incubation): Add 6-(Piperidin-4-yloxy)nicotinonitrile HCl to a final concentration of 50 µM (10x molar excess). Incubate at 25°C for 2 hours to allow the reaction to reach thermodynamic equilibrium.

  • Step 3 (Primary LC-MS Analysis): Inject 2 µL of the reaction mixture onto an LC-ESI-TOF MS system.

    • Self-Validation Check: The E17K spectrum must display a mass shift of +203.1 Da (corresponding to the exact mass of the free base inhibitor), indicating 1:1 stoichiometry. The WT AKT1 spectrum must remain unshifted, proving K17 dependency.

  • Step 4 (Washout & Dialysis): Pass the remaining sample through a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with compound-free assay buffer to remove the unbound inhibitor.

  • Step 5 (Reversibility Analysis): Incubate the desalted protein for an additional 4 hours at 25°C, then re-analyze via LC-MS.

    • Self-Validation Check: The +203.1 Da mass shift must resolve back to the native E17K mass, confirming the dissociation of the reversible amidine bond[6].

Protocol B: AlphaScreen Functional Kinase Assay
  • Causality & Rationale: Covalent binding must translate to functional kinase inhibition. By comparing IC50 values between WT and E17K, we quantify the mutant-selective therapeutic window.

  • Step 1 (Reaction Assembly): In a 384-well ProxiPlate, combine 1 nM AKT1 (E17K or WT), 100 nM biotinylated GSK3β peptide substrate, and 10 µM ATP in kinase buffer (50 mM TRIS pH 7.5, 10 mM MgCl2, 0.01% Tween-20).

  • Step 2 (Inhibitor Titration): Dispense a 10-point, 3-fold serial dilution of 6-(Piperidin-4-yloxy)nicotinonitrile HCl (ranging from 10 µM to 0.5 nM). Include Capivasertib as a pan-AKT positive control.

  • Step 3 (Incubation): Seal and incubate for 90 minutes at room temperature.

  • Step 4 (Detection): Add 10 µL of AlphaScreen detection mix (Streptavidin Donor beads and Anti-phospho-GSK3β Acceptor beads). Incubate in the dark for 60 minutes.

  • Step 5 (Quantification): Read the plate on an EnVision multimode plate reader (excitation 680 nm, emission 520-620 nm).

    • Self-Validation Check: The pan-AKT inhibitor must show equivalent potency against both WT and E17K. The test compound must demonstrate a significantly lower IC50 for E17K.

Quantitative Data Synthesis

To facilitate rapid comparison, the expected in vitro profiling metrics for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride (and its optimized derivatives) are summarized below.

Analyte / TargetAssay TypeReadout MetricWT AKT1AKT1 E17KSelectivity Fold Change
6-(Piperidin-4-yloxy)nicotinonitrile HCl Intact MS% Adduct Formation (2h)< 1%> 95%> 95x
6-(Piperidin-4-yloxy)nicotinonitrile HCl AlphaScreenIC50 (nM)> 10,000145> 68x
Capivasertib (Control) AlphaScreenIC50 (nM)3.03.2~ 1x (Non-selective)

Conclusion

The deployment of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in vitro exemplifies a highly rational approach to precision oncology. By pairing an allosteric binding moiety with a precisely tuned, reversible nitrile warhead, researchers can selectively neutralize the AKT1 E17K driver mutation without perturbing wild-type signaling networks.

References

  • [7] WO2024073371A1 - Akt1 modulators. Google Patents.

  • [8] WO2024073371A1 - Akt1 modulators (Mechanism of Action). Google Patents.

  • [4] Selective Small Molecule Inhibitor Covalently Targets the AKT1 E17K Mutation. Cancer Discovery News - AACR Journals.

  • [1] Mutant-selective AKT inhibition through lysine targeting and neo-zinc chelation. eScholarship.

  • [3] Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design. PMC.

  • [2] Mutant-selective AKT inhibition through lysine targeting and neo-zinc chelation. PubMed.

  • [5] Neglected Nitriles: An Underutilized Cysteine Reactive Warhead? Drug Hunter.

  • [6] Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. PMC.

Sources

Exploratory

Preclinical Safety and In Vivo Toxicity Profile of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Document Type: Technical Whitepaper Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride (CAS: 1270472-24...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride (CAS: 1270472-24-6) is a highly versatile pharmaceutical building block, predominantly utilized as a core intermediate in the synthesis of allosteric AKT1/2/3 kinase inhibitors and other targeted oncological modulators 1. Because it serves as the foundational pharmacophore for these advanced therapeutics, understanding its isolated in vivo toxicity profile is a critical prerequisite for predicting the safety margins, dose-limiting toxicities (DLTs), and off-target liabilities of the final Active Pharmaceutical Ingredients (APIs).

This whitepaper deconstructs the structural toxicology of the compound, outlines the mechanistic causality behind its expected physiological effects, and provides a self-validating experimental protocol for rigorous in vivo safety assessment.

Structural Toxicology: Deconstructing the Pharmacophore

The in vivo safety profile of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is dictated by the distinct metabolic fates of its two primary moieties: the piperidine ring and the nicotinonitrile (cyanopyridine) core.

The Piperidine Moiety: Alkaloid-Like Liabilities

Piperidine derivatives are well-documented for their moderate acute toxicity profiles. In vivo models demonstrate that systemic exposure to piperidine-based structures can lead to rapid absorption through the gastrointestinal tract and blood-brain barrier (BBB) 2.

  • Causality of Toxicity: The basic nitrogen in the piperidine ring mimics naturally occurring alkaloids. In high concentrations, this can cause mild central nervous system (CNS) disturbances and interfere with acetylcholine esterase (AChE) activity, leading to neuro-muscular toxicity 3.

  • Dermal Risk: Raw piperidine derivatives possess high dermal penetrability, warranting strict handling protocols to prevent systemic toxicity via skin contact 2.

The Nicotinonitrile Moiety: Hepatic and Enzymatic Stress

The cyanopyridine ring is highly biologically active. In vivo toxicological screenings of related nicotinonitrile derivatives have shown significant impacts on hepatic biomarkers 4.

  • Causality of Toxicity: Hepatic Cytochrome P450 (CYP450) enzymes oxidize the pyridine ring, occasionally generating reactive electrophilic intermediates. This metabolic stress manifests as elevated aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels, alongside a reduction in total serum protein (TSP) 5. Histopathological evaluations often reveal vacuolization of digestive/hepatic glands under high-dose exposure 4.

Predictive In Vivo Safety Profile (On-Target Pathway Blockade)

When 6-(Piperidin-4-yloxy)nicotinonitrile is functionalized into an allosteric AKT inhibitor (such as the clinical candidate MK-2206), the toxicity profile shifts from structural off-target effects to profound on-target pharmacodynamic effects [[6]]().

  • Metabolic Dysregulation (Hyperglycemia & Hyperinsulinemia): The PI3K/AKT pathway is the primary downstream effector of the insulin receptor. Pharmacological inhibition of AKT mimics severe insulin resistance. In vivo murine models consistently demonstrate rapid, dose-dependent, but reversible spikes in blood glucose and a compensatory 40-fold increase in serum insulin following administration 7.

  • Dermatological Toxicity: Maculopapular rashes are a hallmark DLT of AKT inhibitors in translational models, driven by the blockade of AKT-mediated cellular survival signals in the basal epidermis 8.

Quantitative Toxicity Parameters

The following table synthesizes the expected quantitative toxicity thresholds and biomarkers for this chemical class based on preclinical rodent models.

Toxicological ParameterExpected Range / ObservationMechanistic DriverClinical / Preclinical Implication
Acute Oral LD50 (Rat) 130 – 750 mg/kgPiperidine alkaloid-like systemic toxicity 2Establishes the upper limit for Maximum Tolerated Dose (MTD) studies.
Hepatic Biomarkers 2x to 3x baseline elevation in AST/ALTCYP450 oxidation of the nicotinonitrile ring 4Requires routine liver function tests (LFTs) during subacute dosing.
Metabolic Shift Transient Hyperglycemia (>200 mg/dL)On-target AKT pathway blockade 7Necessitates PK-guided dosing to allow glucose homeostasis recovery.
Neurological Markers < 15% reduction in AChE activityPiperidine BBB penetration and enzyme binding 5Monitor animals for lethargy, tremors, or postural changes.

Standardized In Vivo Toxicity Assessment Protocol

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . It utilizes internal feedback loops where specific biomarker triggers automatically mandate secondary confirmatory assays, eliminating false negatives.

Phase 1: Formulation and Pharmacokinetic (PK) Baseline
  • Vehicle Preparation: Dissolve 6-(Piperidin-4-yloxy)nicotinonitrile HCl in 30% Captisol or 0.5% Methylcellulose to ensure optimal oral bioavailability and prevent precipitation in the gastric environment 9.

  • Self-Validating Benchmark: Include a cohort treated with a known AKT inhibitor (e.g., MK-2206 at 120 mg/kg) as a positive control. Logic Check: If the positive control fails to induce transient hyperglycemia within 4 hours, the entire experiment is flagged for formulation failure, preventing the misinterpretation of the test compound's PK data.

Phase 2: Maximum Tolerated Dose (MTD) Escalation
  • Dosing Regimen: Administer single ascending oral doses (10, 50, 100, 200 mg/kg) to cohorts of wild-type C57BL/6 mice (n=6/group).

  • Clinical Observation: Monitor continuously for 14 days. Track body weight daily. A >10% reduction in body weight establishes the MTD threshold.

  • Metabolic Monitoring: Draw tail-vein blood at 1, 4, 8, and 24 hours post-dose to measure glucose and insulin levels via ELISA 7.

Phase 3: Biomarker-Triggered Histopathology
  • Serum Chemistry: At day 14 (or upon reaching humane endpoints), perform cardiac puncture for full serum chemistry (AST, ALT, TSP, AChE).

  • Self-Validating Feedback Loop: If AST/ALT levels exceed 2.5x the vehicle control, it automatically triggers mandatory H&E and Masson's trichrome staining of the liver to confirm or rule out nicotinonitrile-induced hepatic vacuolization 4.

Visualizing the Toxicity Pathway

The following diagram maps the bifurcated in vivo fate of the compound: the pharmacological on-target effects versus the structural off-target metabolic stress.

ToxicityPathway cluster_metabolism Hepatic Metabolism (In Vivo) cluster_toxicity Observed / Predictive Toxicity Markers Compound 6-(Piperidin-4-yloxy) nicotinonitrile HCl CYP450 CYP450 Oxidation (Nicotinonitrile Ring) Compound->CYP450 Piperidine Piperidine Cleavage (N-Dealkylation) Compound->Piperidine Target AKT Kinase Inhibition (Pharmacological Target) Compound->Target On-target effect Hepatic Hepatic Stress (Elevated AST/ALT) CYP450->Hepatic Reactive intermediates CNS Mild CNS / AChE Effects Piperidine->CNS Alkaloid-like toxicity Metabolic Metabolic Dysregulation (Hyperglycemia) Target->Metabolic Pathway blockade

Fig 1: Predictive in vivo metabolic and toxicological pathway of 6-(Piperidin-4-yloxy)nicotinonitrile.

References

  • Title: WO2024073371A1 - Akt1 modulators Source: Google Patents URL
  • Source: PMC (NIH)
  • Source: NICNAS (Australian Government)
  • Title: Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M.
  • Title: Toxicity effects of piperidine alkaloids Source: ResearchGate URL
  • Title: Effects of an oral allosteric AKT inhibitor (MK-2206)
  • Source: PMC (NIH)
  • Title: Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M.

Sources

Protocols & Analytical Methods

Method

How to prepare 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride stock solution for cell assays

Application Note: Preparation of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Stock Solutions for In Vitro Cell Assays Executive Summary & Biochemical Context 6-(Piperidin-4-yloxy)nicotinonitrile is a critical smal...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Stock Solutions for In Vitro Cell Assays

Executive Summary & Biochemical Context

6-(Piperidin-4-yloxy)nicotinonitrile is a critical small-molecule intermediate frequently utilized in the synthesis of kinase inhibitors, notably AKT1 modulators[1]. In its hydrochloride (HCl) salt form, the compound exhibits distinct physicochemical properties. While the free base is typically lipophilic, the HCl salt formulation significantly enhances thermodynamic equilibrium solubility[2]. However, for standardized in vitro cell assays, preparing the primary stock solution in pure, anhydrous Dimethyl Sulfoxide (DMSO) remains the gold standard. This ensures long-term stability, maintains sterility, and guarantees complete solubilization before aqueous dilution[3].

Causality & Rationale for Experimental Choices

As a self-validating system, every step in this protocol is designed to eliminate common modes of failure in cell-based screening:

  • Solvent Selection (DMSO vs. Water): Although the HCl salt improves aqueous solubility[2], water is suboptimal for long-term stock storage due to the risk of microbial contamination and hydrolytic degradation. Anhydrous DMSO prevents these issues while universally permeating cell membranes[3].

  • Mitigating pH and Solvent Shock: Direct addition of high-concentration DMSO stocks to cell cultures causes localized solvent toxicity and sudden pH shifts (exacerbated by the acidic nature of the HCl salt). To prevent this, the protocol mandates an intermediate dilution step in buffered culture media, ensuring the final DMSO concentration never exceeds 0.1% (v/v)[4][5].

  • Cryopreservation & Aliquoting: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, leading to compound precipitation. Single-use aliquots ensure that each experiment starts with pristine, uncompromised reagent.

Quantitative Specifications

Table 1: Physicochemical Properties of 6-(Piperidin-4-yloxy)nicotinonitrile HCl

PropertySpecification
Chemical Formula C11H13N3O · HCl
Molecular Weight (Free Base) 203.24 g/mol
Molecular Weight (HCl Salt) 239.71 g/mol
Primary Solvent Anhydrous DMSO (Cell Culture Grade, ≥99.9%)
Recommended Stock Conc. 10 mM or 50 mM
Max Final Assay DMSO Conc. ≤ 0.1% (v/v)[6]

Table 2: Reconstitution Volumes for Standard Stock Concentrations

Mass of Compound (HCl Salt)Volume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 417.2 µL83.4 µL
5.0 mg 2.086 mL417.2 µL
10.0 mg 4.172 mL834.3 µL
(Note: Calculations strictly use the HCl salt molecular weight of 239.71 g/mol to ensure stoichiometric accuracy).

Experimental Workflow

Workflow N1 1. Weigh Compound 6-(Piperidin-4-yloxy)nicotinonitrile HCl N2 2. Primary Solubilization Add Anhydrous DMSO (10 mM) N1->N2 Calculate based on MW: 239.71 g/mol N3 3. Sterilization & Storage Filter (0.22 µm) & Aliquot (-80°C) N2->N3 Vortex & Sonicate until optically clear N4 4. Intermediate Dilution Dilute in Assay Media (10x-100x) N3->N4 Thaw at RT prior to use N5 5. Cell Dosing Final Assay Plate (≤0.1% DMSO) N4->N5 Prevent local solvent shock

Workflow for preparing and dosing 6-(Piperidin-4-yloxy)nicotinonitrile HCl stock solutions.

Step-by-Step Methodology

Phase 1: Primary Stock Preparation (10 mM)

  • Equilibration: Allow the lyophilized vial of 6-(Piperidin-4-yloxy)nicotinonitrile HCl to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder, which would alter the mass and degrade the compound.

  • Weighing: Accurately weigh the desired mass (e.g., 5.0 mg) using a calibrated microbalance.

  • Solubilization: Add the calculated volume of cell-culture grade, anhydrous DMSO (e.g., 2.086 mL for a 10 mM stock).

  • Agitation: Vortex the solution for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5 minutes to assist dissolution[3].

Phase 2: Sterilization and Cryopreservation 5. Filtration (Optional but Recommended): Pass the solution through a solvent-resistant 0.22 µm PTFE syringe filter to ensure sterility before cell culture application. 6. Aliquoting: Dispense the stock into sterile, amber microcentrifuge tubes in 50 µL or 100 µL aliquots. Causality: Amber tubes protect the compound from photodegradation. Small volumes prevent repeated freeze-thaw cycles. 7. Storage: Store aliquots immediately at -20°C (for use within 1-2 months) or -80°C (for long-term storage up to 6-12 months).

Phase 3: Serial Dilution and Cell Dosing 8. Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity. 9. Intermediate Dilution: Prepare a 100× working solution by diluting the DMSO stock into the specific cell culture medium used for your assay (e.g., DMEM with 10% FBS). For a final assay concentration of 10 µM, first dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate (containing 1% DMSO). 10. Final Dosing: Add 1 part of the intermediate solution to 9 parts of the cultured cells in media. Validation Check: The final concentration will be 10 µM compound with exactly 0.1% DMSO[6]. Always run a parallel vehicle control (0.1% DMSO in media) to isolate the compound's specific biological effects from solvent-induced background noise[4].

Self-Validating Quality Control

To ensure the integrity of the protocol, implement the following checks:

  • Visual Inspection (Pre-Assay): Before intermediate dilution, inspect the thawed DMSO stock against a light source. It must be completely optically clear. Micro-precipitates indicate moisture contamination or degradation.

  • Microscopic Validation (Post-Dosing): After dosing the cells, observe the wells under a phase-contrast microscope. The sudden transition from DMSO to an aqueous environment can sometimes force compounds out of solution. The absence of crystalline structures confirms successful aqueous integration.

References

  • WO2024073371A1 - Akt1 modulators | Google Patents | 1

  • Target identification using drug affinity responsive target stability (DARTS) | PMC - NIH | 4

  • How do I dissolve Donepezil? | ResearchGate | 3

  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega | 2

  • Bioactive recombinant human oncostatin M for NMR-based screening in drug discovery | PMC - NIH | 5

  • How do I make a stock solution of a substance in DMSO? | ResearchGate | 6

Sources

Application

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride as a building block in drug discovery

Advanced Application Note: 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing high-affinity, target-specific therapeutics. 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride has emerged as a privileged scaffold, particularly in the synthesis of kinase inhibitors such as AKT1 modulators [1]. This application note details the structural rationale, biological context, and self-validating synthetic protocols required to successfully utilize this building block in drug discovery workflows.

Structural & Mechanistic Rationale

As a Senior Application Scientist, it is vital to understand why this specific moiety is utilized rather than simply knowing how to synthesize it. The architecture of 6-(Piperidin-4-yloxy)nicotinonitrile offers three distinct pharmacophoric advantages:

  • Pharmacophoric Vectoring via the Piperidine Ring: The secondary amine of the piperidine ring (handled as a stable hydrochloride salt to prevent premature oxidation) provides a highly reactive, orthogonal site for downstream functionalization. It is primed for Buchwald-Hartwig cross-couplings, reductive aminations, or amide bond formations.

  • Conformational Flexibility of the Ether Linkage: Compared to direct C-N (amino) or C-C linkages, the ether (-O-) bridge provides superior conformational flexibility. This allows the piperidine ring to adopt optimal geometries when navigating complex binding pockets, such as the hinge region of kinases.

  • Electronic Modulation via the Nitrile Group: The cyano group at the 3-position is a strong electron-withdrawing group (EWG). It lowers the pKa of the pyridine ring, enhancing metabolic stability against oxidative degradation. Furthermore, the nitrile serves as a versatile synthetic handle—it can be converted into tetrazoles (bioisosteres of carboxylic acids) or engage directly with target proteins via dipole-dipole interactions.

Biological Context: AKT1 Inhibition

The primary application of this building block is in the synthesis of modulators for AKT1, a serine/threonine kinase central to the PI3K/AKT/mTOR signaling pathway. Hyperactivation of this pathway is a hallmark of tumor cell survival and proliferation. Scaffold-derived inhibitors utilize the 6-(piperidin-4-yloxy)nicotinonitrile core to selectively bind AKT1, thereby halting the downstream cascade that prevents apoptosis.

AKT1_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT1 AKT1 (Target) PDK1->AKT1 Phosphorylates (Thr308) mTOR mTORC1 AKT1->mTOR Activates Apoptosis Apoptosis Inhibition AKT1->Apoptosis Mediates Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor AKT1 Modulator (Scaffold-Derived) Inhibitor->AKT1 Inhibition

Fig 1. AKT1 signaling pathway illustrating the biological target for scaffold-derived modulators.

Synthetic Workflow & Experimental Protocols

The synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile requires overcoming a specific regioselectivity challenge. The starting material, 6-oxo-1H-pyridine-3-carbonitrile (a 2-pyridone derivative), is an ambident nucleophile. Standard alkylation conditions often yield a mixture of N-alkylated and O-alkylated products. However, utilizing the Mitsunobu reaction fundamentally shifts the reaction pathway to strongly favor the desired O-alkylation [2].

Protocol A: Regioselective Mitsunobu O-Alkylation

Objective: Synthesize tert-butyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate.

  • Preparation: In an oven-dried flask, dissolve 6-oxo-1H-pyridine-3-carbonitrile (1.0 eq, 8.33 mmol) and tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq, 8.33 mmol) in anhydrous THF (30 mL).

  • Activation: Add Triphenylphosphine (PPh3) (2.0 eq, 16.7 mmol) to the solution.

  • Degassing (Critical Step): Degas the mixture and purge with N2 three times. Causality: PPh3 is highly susceptible to oxidation. Removing dissolved oxygen ensures the stoichiometric availability of PPh3 to form the reactive phosphonium intermediate.

  • Coupling: Cool the reaction to 0 °C. Add Diethyl azodicarboxylate (DEAD) (2.0 eq, 16.7 mmol) dropwise. Causality: The formation of the betaine intermediate between PPh3 and DEAD is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the reagents and suppresses unwanted side reactions.

  • Completion: Allow the reaction to warm to 25 °C and stir until completion (monitored via LC-MS). Purify via silica gel chromatography to isolate the Boc-protected intermediate.

Protocol B: Orthogonal Deprotection

Objective: Cleave the Boc group to yield 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

  • Solvation: Dissolve the tert-butyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate intermediate (200 mg, 659 µmol) in a minimal amount of anhydrous solvent.

  • Acidic Cleavage: Add 4M HCl in 1,4-dioxane (2 mL). Stir at 25 °C for 1 hour.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (isobutylene and CO2). Causality: 4M HCl in dioxane is a deliberate choice over aqueous acids (like TFA/H2O). Dioxane is a non-nucleophilic, aprotic solvent that readily solubilizes the Boc-protected precursor but poorly solvates the resulting hydrochloride salt. This drives the reaction to completion via Le Chatelier's principle as the product precipitates, preventing the hydrolysis of the sensitive nitrile group [1].

Synthetic_Workflow SM1 6-oxo-1H-pyridine- 3-carbonitrile Mitsunobu Mitsunobu Reaction (PPh3, DEAD, THF) SM1->Mitsunobu SM2 Boc-4-hydroxy- piperidine SM2->Mitsunobu Int1 tert-Butyl 4-((5-cyano- pyridin-2-yl)oxy) piperidine-1-carboxylate Mitsunobu->Int1 O-Alkylation Deprotect Deprotection (4M HCl in Dioxane) Int1->Deprotect Product 6-(Piperidin-4-yloxy) nicotinonitrile HCl Deprotect->Product Boc Removal Downstream Downstream Coupling (AKT1 Modulators) Product->Downstream

Fig 2. Step-by-step synthetic workflow for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Quantitative Data & Optimization Parameters

To guarantee reproducibility, the following table summarizes the critical quantitative parameters and their mechanistic rationales for the synthesis of this building block.

ParameterValueMechanistic Rationale
Pyridone : Alcohol Ratio 1.0 : 1.0 (Equimolar)Ensures efficient coupling while minimizing complex purification of unreacted starting materials.
PPh3 : DEAD Ratio 2.0 : 2.0 (Equivalents)An excess is required to drive the betaine formation and overcome the steric hindrance of the secondary alcohol on the piperidine ring.
Mitsunobu Temperature 0 °C to 25 °CControls the exothermic betaine formation; prevents thermal degradation of the azodicarboxylate.
Deprotection Reagent 4M HCl in 1,4-DioxaneProvides strictly anhydrous acidic conditions, preventing unwanted aqueous hydrolysis of the nitrile group.
Deprotection Time/Temp 1 Hour at 25 °CSufficient for complete Boc cleavage without degrading the newly formed ether linkage.

References

  • Source: Google Patents (World Intellectual Property Organization)
  • Title: N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone Source: Tetrahedron Letters (Elsevier) URL: [Link]

Method

Application Note: A Robust HPLC Method for the Analysis of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Abstract This application note details the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(Piperidin-4-yloxy)nicotino...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This novel compound, with its polar and basic characteristics, presents unique challenges for chromatographic separation. This guide provides a comprehensive, step-by-step protocol, from initial method development to full validation according to ICH guidelines, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a heterocyclic compound of interest in pharmaceutical research. Its chemical structure, featuring a piperidine ring linked to a nicotinonitrile moiety, imparts both polarity and basicity. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality assurance. Standard reversed-phase HPLC methods often struggle with poor retention and peak shape for such polar basic compounds[1][2][3]. This note describes a systematic approach to overcome these challenges, resulting in a validated method suitable for its intended purpose.

Chemical Structure:

  • Compound: 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

  • Molecular Formula (as free base): C₁₁H₁₃N₃O[4]

  • Molecular Weight (as free base): 203.24 g/mol [4]

  • Expected Properties: The presence of the piperidine nitrogen and the nitrile group suggests the molecule is polar and will behave as a base. The hydrochloride salt form enhances its solubility in aqueous media.

HPLC Method Development Strategy

The primary challenge in developing an HPLC method for a polar basic compound is achieving adequate retention and symmetrical peak shape. Our strategy focuses on a systematic evaluation of stationary phases and mobile phase conditions to address these issues.

Column Selection Rationale

Traditional C18 columns can exhibit poor retention for polar compounds due to their hydrophobic nature[2]. To enhance retention, several alternative stationary phases were considered:

  • Polar-Endcapped C18: These columns have modified surfaces that reduce interactions with residual silanols, improving peak shape for basic compounds.

  • Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide, carbamate) can provide alternative selectivity and enhanced retention for polar analytes.

  • Mixed-Mode Chromatography: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, which can be highly effective for polar and charged compounds[5].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase chromatography[3].

For this application, a polar-endcapped C18 column was selected as the primary choice to balance retention, selectivity, and method robustness.

Mobile Phase Optimization

The mobile phase composition, particularly pH and buffer selection, is critical for controlling the ionization state of the analyte and achieving good chromatography.

  • pH Control: Since 6-(Piperidin-4-yloxy)nicotinonitrile is a basic compound, maintaining the mobile phase pH below its pKa will ensure it is in its protonated, more polar form. A lower pH can also suppress the interaction with acidic silanol groups on the silica support, leading to better peak shape. A pH of around 3 was targeted.

  • Buffer Selection: A buffer is essential to maintain a constant pH[6]. Phosphate buffers are common in HPLC; however, for LC-MS compatibility, volatile buffers like formate or acetate are preferred. For this UV-based method, a phosphate buffer was chosen for its excellent buffering capacity in the desired pH range.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.

Detection Wavelength

The UV spectrum of a reference standard of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride should be acquired to determine the wavelength of maximum absorbance (λmax). Based on the nicotinonitrile chromophore, a λmax is expected in the range of 260-280 nm. For this method, a detection wavelength of 270 nm was chosen.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals:

    • 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Phosphoric acid (AR grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A:Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0; B: Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time 15 minutes

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[7][8][9][10][11]. The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

System Suitability

System suitability testing is an integral part of any analytical procedure and ensures the chromatographic system is performing adequately[12][13][14][15].

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Specificity

Specificity was evaluated by injecting the diluent and a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient) to ensure no interference with the analyte peak.

Linearity

The linearity of the method was determined by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)RSD (%)
80%99.50.8
100%100.20.6
120%100.80.7
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 50 µg/mL standard were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.

Precision LevelRSD (%) of Peak Area
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CNo significant change
Mobile Phase pH ± 0.1 unitsNo significant change

Visualizations

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_MethodDev Method Development cluster_Validation Method Validation (ICH Q2(R1)) Analyte 6-(Piperidin-4-yloxy)nicotinonitrile HCl (Polar, Basic) ColSel Column Selection (Polar-Endcapped C18) Analyte->ColSel Challenges: Poor Retention Peak Tailing MobPha Mobile Phase Optimization (pH 3.0, Acetonitrile) ColSel->MobPha Optimize Separation DetWav Detection Wavelength (270 nm) MobPha->DetWav Optimize Detection Spec Specificity DetWav->Spec Final Method Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob ValidationProcess Validation Method Validation Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity (r² > 0.999) Validation->Linearity Accuracy Accuracy (98-102% Recovery) Validation->Accuracy Precision Precision (RSD < 2%) Validation->Precision Robustness Robustness (Unaffected by small changes) Validation->Robustness

Caption: Method Validation Process Overview.

Conclusion

A simple, rapid, and reliable HPLC method for the quantitative determination of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride has been successfully developed and validated. The use of a polar-endcapped C18 column with a low pH mobile phase effectively addresses the challenges associated with the analysis of this polar basic compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • U.S. Pharmacopeia. USP-NF <621> Chromatography. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. [Link]

  • Crawford Scientific. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

Sources

Application

NMR spectroscopy characterization of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Abstract This application note provides a comprehensive guide to the structural characterization...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Abstract

This application note provides a comprehensive guide to the structural characterization of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in pharmaceutical research and drug development, unambiguous structural verification is paramount. This document outlines detailed, field-proven protocols for sample preparation, data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, and a systematic approach to spectral interpretation. The causality behind experimental choices, such as solvent selection for a hydrochloride salt and the logic of using complementary 2D NMR techniques, is explained to provide researchers with a robust framework for analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to perform comprehensive NMR characterization of this and structurally related compounds.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following numbering scheme is used for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride throughout this guide. The hydrochloride salt form results in the protonation of the piperidine nitrogen.

Chemical structure of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride with atoms numbered for NMR assignment.

PART I: EXPERIMENTAL METHODOLOGIES & PROTOCOLS

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. This section details the necessary materials and provides step-by-step protocols for acquiring high-quality 1D and 2D NMR spectra.

Materials and Equipment
  • Compound: 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

  • Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆), 99.9 atom % D.

  • Internal Standard: Tetramethylsilane (TMS), though the residual solvent peak of DMSO-d₆ is often used for calibration.[1]

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Equipment:

    • High-field NMR Spectrometer (400 MHz or higher recommended).

    • Broadband probe.

    • Vortex mixer.

    • Pipettes and vials for sample preparation.[2]

Causality of Solvent Choice

The hydrochloride salt of the target compound confers significant polarity. Therefore, a polar aprotic solvent is required to achieve complete dissolution. DMSO-d₆ is an excellent choice as it readily dissolves hydrochloride salts and has a wide chemical shift window.[1] Its residual proton signal (a quintet at ~2.50 ppm) and carbon signal (~39.52 ppm) provide convenient secondary references for spectral calibration.[3]

Protocol 1: NMR Sample Preparation

This protocol describes the preparation of a sample suitable for ¹H, ¹³C, and 2D NMR experiments.

  • Weighing the Sample: Accurately weigh 10-15 mg of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride for ¹H NMR and 20-50 mg for ¹³C and 2D NMR into a clean, dry vial.[2][4] Higher concentrations are needed for less sensitive nuclei like ¹³C.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[2]

  • Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring high-quality spectra, as solid particulates can interfere with the magnetic field homogeneity (shimming).[2][4]

  • Transfer to NMR Tube: Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: 1D NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and can be adjusted as needed.

Parameter ¹H NMR ¹³C NMR Rationale
Pulse Program zg30 (Bruker)zgpg30 (Bruker)Standard single-pulse experiments for quantitative ¹H and proton-decoupled ¹³C spectra.[5]
Spectral Width 16 ppm220 ppmSufficient to cover the expected chemical shift ranges for all protons and carbons.[5]
Acquisition Time ~2-3 s~1-2 sBalances resolution with experimental time.[5]
Relaxation Delay (d1) 2 s5 sAllows for near-complete relaxation of nuclei, crucial for accurate integration in ¹H and preventing signal saturation in ¹³C.
Number of Scans 16-321024-2048¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve an adequate signal-to-noise ratio.
Temperature 298 K298 KStandard ambient temperature for routine analysis.
Protocol 3: 2D NMR Data Acquisition (COSY & HSQC)

2D NMR experiments are essential for unambiguous structural confirmation.[6]

  • COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically over two or three bonds (¹H-¹H vicinal coupling).[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C coupling).[6][7]

Parameter ¹H-¹H COSY ¹H-¹³C HSQC Rationale
Pulse Program cosygpqf (Bruker)hsqcedetgpsisp2.3 (Bruker)Standard programs for gradient-enhanced, phase-sensitive 2D correlation spectra. The edited HSQC distinguishes CH/CH₃ from CH₂ signals.
Spectral Width (F2, ¹H) 12 ppm12 ppmCovers the proton chemical shift range.
Spectral Width (F1) 12 ppm165 ppmCovers the proton range (COSY) or the aliphatic and aromatic carbon range (HSQC).
Number of Scans 2-44-8A balance between sensitivity and experiment time.
Number of Increments 256-512256Determines the resolution in the indirect dimension (F1).
Relaxation Delay (d1) 1.5-2.0 s1.5-2.0 sStandard delay for 2D experiments.

PART II: DATA PROCESSING & ANALYSIS

Workflow for Structural Elucidation

A systematic workflow ensures that all available data is used logically to build a complete and validated structural assignment.

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation H1 1. Acquire ¹H NMR AssignH1 5. Analyze ¹H Spectrum (Shifts, Integration, Multiplicity) H1->AssignH1 C13 2. Acquire ¹³C NMR AssignHSQC 6. Correlate ¹H and ¹³C (via HSQC) C13->AssignHSQC COSY 3. Acquire ¹H-¹H COSY AssignCOSY 7. Map Spin Systems (via COSY) COSY->AssignCOSY HSQC 4. Acquire ¹H-¹³C HSQC HSQC->AssignHSQC AssignH1->AssignCOSY AssignHSQC->AssignCOSY Final 8. Finalize Assignments AssignCOSY->Final G cluster_pyridine Pyridine Spin System cluster_piperidine Piperidine Spin System cluster_hsqc Key HSQC Correlations H2 H2 (~8.6) H4 H4 (~8.1) H2->H4 COSY H5 H5 (~7.1) H4->H5 COSY H7 H7 (~5.0) H9 H9 (~2.0) H7->H9 COSY H8 H8 (~3.2) H9->H8 COSY NH2 NH2+ (~9.2) H8->NH2 COSY (weak/absent) H2_C2 H2 ↔ C2 H4_C4 H4 ↔ C4 H5_C5 H5 ↔ C5 H7_C7 H7 ↔ C7 H8_C8 H8 ↔ C8 H9_C9 H9 ↔ C9

Expected 2D NMR Correlation Network.
  • COSY Correlations:

    • Within the pyridine ring, a cross-peak between H4 and H5, and another between H4 and H2 will confirm their connectivity.

    • Within the piperidine ring, a strong cross-peak will be observed between the H7 methine proton and the adjacent H9 methylene protons. A further correlation will exist between the H9 and H8 methylene protons, confirming the complete spin system of the piperidine ring.

  • HSQC Correlations:

    • This experiment provides the definitive link between the proton and carbon skeletons. Each proton signal will show a cross-peak to the carbon it is directly bonded to (e.g., H5 to C5, H7 to C7, etc.), allowing for the unambiguous assignment of all protonated carbons.

Summary of Predicted Assignments
Position ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
1--~118
2~8.6d~152
3--~110
4~8.1dd~142
5~7.1d~112
6--~162
7~5.0m~72
8~3.1 - 3.4m~42
9~1.9 - 2.2m~28
NH₂⁺~9.2br s-
Conclusion

This application note provides a robust and detailed framework for the complete NMR spectroscopic characterization of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, researchers can achieve unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with high confidence. The provided protocols for sample preparation and data acquisition are optimized to yield high-quality data, while the systematic interpretation guide offers a logical pathway from raw spectra to a fully elucidated structure. This methodology is readily adaptable for the analysis of other polar small molecules and hydrochloride salts in a drug discovery and development setting.

References
  • Merck Millipore. Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™. Retrieved from [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Optica Publishing Group. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Retrieved from [Link]

  • Bruker. TopSpin | NMR Data Analysis. Retrieved from [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Georgia Institute of Technology. Recommended Software for NMR Data Process. Retrieved from [Link]

  • Save My Exams. (2026, March 10). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • NMRium. The next-generation NMR software. Retrieved from [Link]

  • Nanalysis. Software Packages – NMR Software to automate and simplify your NMR analysis. Retrieved from [Link]

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • EPFL. 2D NMR. Retrieved from [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

  • Z. Naturforsch. (2009, March 13). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Wikipedia. Piperidine. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (2020, November 6). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

  • ResearchGate. 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). Retrieved from [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Molecules. (2017, December 6). 1 H NMR and 13 C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • J. Am. Chem. Soc. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

  • nku.edu. Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • PubMed. (2019, December 15). 1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides. Retrieved from [Link]

  • NextSDS. 2-(Piperidin-4-yloxy)nicotinonitrile — Chemical Substance Information. Retrieved from [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Executive Summary & Physicochemical Profiling 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. Its structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. Its structural architecture features an electron-deficient nicotinonitrile (cyanopyridine) core linked via an ether bridge to a saturated piperidine ring. This specific scaffold is a privileged motif in the design of kinase inhibitors, including highly selective AKT1 modulators .

From a synthetic standpoint, the secondary amine of the piperidine ring serves as a potent nucleophile, making it an ideal candidate for C–N bond formation. However, the presence of the hydrochloride salt and the base-sensitive nitrile group dictate that cross-coupling conditions must be carefully engineered to prevent catalyst stalling, nitrile hydrolysis, or unwanted side reactions.

Mechanistic Rationale & Experimental Causality

Successful functionalization of this compound requires a deep understanding of the causality behind reagent selection:

  • Salt Neutralization (The +1 Equivalent Rule): Because the substrate is supplied as a hydrochloride salt, an additional equivalent of base must be added to the reaction mixture. Failing to neutralize the HCl will leave the piperidine amine protonated (non-nucleophilic) and will prematurely consume the base required for the catalytic cycle, leading to reaction failure.

  • Chemoselectivity of the Nitrile: The cyano group on the pyridine ring is susceptible to hydration or hydrolysis under strongly basic, aqueous conditions at elevated temperatures. Therefore, strictly anhydrous conditions and the use of milder bases (e.g., Cs2​CO3​ instead of KOH ) are critical.

  • Preventing β -Hydride Elimination: Secondary cyclic amines coordinated to transition metals are prone to β -hydride elimination, which yields unwanted imine byproducts. To outcompete this degradation pathway, bulky biaryl phosphine ligands (like RuPhos) are utilized to force a geometry that rapidly accelerates reductive elimination .

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for coupling 6-(piperidin-4-yloxy)nicotinonitrile with aryl or heteroaryl halides. The protocol below utilizes a Pd2​(dba)3​ /RuPhos catalytic system, which is expertly tailored for secondary amines.

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L_n)-X] Pd0->OxAdd + Aryl Halide (Ar-X) AmineCoord Amine Coordination & Deprotonation [Ar-Pd(II)(L_n)-NR2] OxAdd->AmineCoord + Piperidine Substrate + Base (e.g., Cs2CO3) RedElim Reductive Elimination Forming C-N Bond AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Piperidine Product RedElim->Product Product Release

Fig 1: Buchwald-Hartwig catalytic cycle tailored for piperidine cross-coupling.

Self-Validating Protocol: Buchwald-Hartwig Coupling

Reagents: 6-(Piperidin-4-yloxy)nicotinonitrile HCl (1.0 equiv), Aryl Bromide (1.1 equiv), Pd2​(dba)3​ (2.5 mol%), RuPhos (5.0 mol%), Cs2​CO3​ (3.0 equiv).

  • Preparation & Degassing: In an oven-dried Schlenk tube, combine the piperidine HCl salt, aryl bromide, Pd2​(dba)3​ , RuPhos, and Cs2​CO3​ . Evacuate and backfill the tube with ultra-pure Argon three times. Causality: Pd(0) is highly susceptible to oxidation; strict anaerobic conditions ensure catalyst longevity.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M concentration) via syringe.

  • Reaction: Seal the tube and heat the mixture to 85 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validated as complete when the extracted ion chromatogram (EIC) shows >95% consumption of the m/z 204 [M+H]+ peak (the free base of the starting material).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Copper-Catalyzed Chan-Lam Amination

When coupling with arylboronic acids, the Chan-Lam amination offers a robust, air-tolerant alternative. Operating at room temperature, this method utilizes inexpensive Cu(OAc)2​ and relies on ambient oxygen as the terminal oxidant . Recent computational studies confirm that the transmetalation and disproportionation steps are highly efficient for secondary cyclic amines like piperidine .

Self-Validating Protocol: Chan-Lam Coupling

Reagents: 6-(Piperidin-4-yloxy)nicotinonitrile HCl (1.0 equiv), Arylboronic Acid (2.0 equiv), Cu(OAc)2​ (20 mol%), Triethylamine (TEA, 3.0 equiv), 4Å Molecular Sieves.

  • Setup: To a round-bottom flask open to the air, add the piperidine HCl salt, arylboronic acid, Cu(OAc)2​ , and freshly activated 4Å molecular sieves. Causality: Molecular sieves scavenge adventitious water, preventing it from acting as a competing nucleophile that would convert the boronic acid into a phenol byproduct.

  • Base Addition: Suspend the mixture in anhydrous Dichloromethane (DCM, 0.1 M). Add TEA dropwise. Note: 1.0 equiv of TEA immediately neutralizes the HCl salt, while the remaining 2.0 equiv facilitate the copper catalytic cycle.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 16–24 hours. The mixture will typically turn a deep blue/green color, indicating active copper-amine complexes.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-active secondary amine spot confirms reaction completion.

  • Workup: Filter the suspension through Celite, wash the organic layer with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate for subsequent purification.

Experimental Workflow & Quantitative Data

Workflow Prep 1. Free-Basing Neutralize HCl salt Setup 2. Reaction Setup Add Reagents Prep->Setup React 3. Cross-Coupling Stir at Temp Setup->React Workup 4. Quench & Ext Filter & Wash React->Workup Purify 5. Purification Chromatography Workup->Purify

Fig 2: Standardized high-throughput experimental workflow for C-N cross-coupling.

Method Comparison Summary
ParameterBuchwald-Hartwig AminationChan-Lam Coupling
Electrophile Aryl/Heteroaryl Halides (Cl, Br, I)Aryl/Heteroaryl Boronic Acids
Catalyst Pd2​(dba)3​ (2-5 mol%) Cu(OAc)2​ (10-20 mol% or stoichiometric)
Ligand RuPhos or XPhos (4-10 mol%)None (or Pyridine/TMEDA as additive)
Base Cs2​CO3​ or NaOtBu (2.5 - 3.0 equiv)Triethylamine or Pyridine (2.0 - 3.0 equiv)
Solvent Toluene or 1,4-Dioxane (Anhydrous)Dichloromethane (DCM) or Methanol
Temperature 80 °C – 110 °CRoom Temperature (20 °C – 25 °C)
Atmosphere Strict Inert (Argon/Nitrogen)Open to Air (Requires O2​ as oxidant)
Typical Yield 70% – 95%50% – 85%

*Note: Base equivalents explicitly account for the +1 equiv required to neutralize the HCl salt of the piperidine substrate.

References

  • Akt1 modulators (WO2024073371A1). Google Patents.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system . ChemSpider Synthetic Pages. Available at:[Link]

  • Synthetic applications and methodology development of Chan–Lam coupling: a review . Molecular Diversity (2019). Available at:[Link]

  • Entering Chemical Space with Theoretical Underpinning of the Mechanistic Pathways in the Chan–Lam Amination . ACS Catalysis (2022). Available at:[Link]

Application

Application Notes and Protocols for the Formulation of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in Animal Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride for preclinical animal studie...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride for preclinical animal studies. This document outlines key considerations, vehicle selection strategies, and detailed protocols for preparing formulations suitable for various administration routes.

Introduction: Understanding the Molecule

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a heterocyclic compound containing a piperidine ring linked to a nicotinonitrile moiety. The hydrochloride salt form suggests that the parent molecule is basic and has been formulated to enhance its aqueous solubility. Piperidine and its derivatives are common structural motifs in a wide range of biologically active compounds and pharmaceuticals.[1][2][3] The nicotinonitrile group is also a key component in many therapeutic agents.

Before proceeding with formulation development, a thorough understanding of the compound's physicochemical properties is paramount. While specific experimental data for this exact molecule may be limited, its structure allows for informed predictions to guide initial formulation efforts.

Key Physicochemical Considerations:

  • Solubility: As a hydrochloride salt, the compound is expected to have higher aqueous solubility at acidic to neutral pH compared to its free base form. However, the overall solubility will be influenced by the lipophilicity of the parent molecule. It is crucial to experimentally determine the solubility in various potential vehicles.

  • pKa: The piperidine moiety confers a basic character. The pKa of the conjugate acid will be a critical determinant of its solubility at different pH values.

  • Stability: The stability of the compound in the chosen formulation vehicle must be assessed to ensure that the desired dose is administered throughout the study. Potential degradation pathways could include hydrolysis of the nitrile group or ether linkage under extreme pH conditions.

Strategic Approach to Formulation Development

The selection of an appropriate formulation strategy is dictated by the intended route of administration, the required dose, and the physicochemical properties of the test compound.[4] For early-stage preclinical studies, simple and well-characterized vehicle systems are preferred to minimize potential confounding effects on the experimental outcomes.[5][6]

The following workflow provides a systematic approach to developing a suitable formulation for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

formulation_workflow cluster_preformulation Pre-formulation Assessment cluster_development Formulation Development cluster_characterization Formulation Characterization & Validation char Characterize Physicochemical Properties (Solubility, pKa, Stability) dose Define Target Dose Range and Route of Administration char->dose vehicle Screen Potential Vehicles (Aqueous, Co-solvents, Suspensions) dose->vehicle sol_test Conduct Solubility & Compatibility Studies vehicle->sol_test form_opt Optimize Formulation (Concentration, pH, Excipients) sol_test->form_opt analytics Develop Analytical Method (e.g., HPLC) form_opt->analytics stability Perform Short-term Stability Testing analytics->stability animal_comp Assess In-vivo Tolerability (if necessary) stability->animal_comp

Caption: A systematic workflow for formulation development.

Recommended Vehicle Formulations

The choice of vehicle is critical for ensuring the bioavailability and reproducibility of in vivo studies.[7] For a hydrochloride salt like 6-(Piperidin-4-yloxy)nicotinonitrile, aqueous-based vehicles are a good starting point.

Table 1: Recommended Starting Vehicles for Formulation Screening

Vehicle CompositionRoute of AdministrationRationale and Considerations
Sterile Water for Injection Oral (PO), Intravenous (IV), Intraperitoneal (IP)Ideal for highly water-soluble compounds. The hydrochloride salt should enhance solubility. Ensure the final solution is isotonic and at a physiologically acceptable pH for parenteral routes.[8]
0.9% Sodium Chloride (Saline) PO, IV, IPAn isotonic aqueous vehicle suitable for most parenteral administrations. A good first choice if the compound is sufficiently soluble.[8]
5% Dextrose in Water (D5W) IV, IPAn isotonic solution that can be a suitable alternative to saline, especially if chloride ions from the vehicle could interact with the compound.
0.5% (w/v) Methylcellulose in Water POA common suspending agent for oral gavage when the compound has limited aqueous solubility.[9][10] Forms a uniform suspension to ensure consistent dosing.
20% (v/v) PEG 400 in Saline IV, IPA co-solvent system that can significantly increase the solubility of moderately soluble compounds.[11] The concentration of PEG 400 should be kept as low as possible to avoid potential toxicities.
10% (v/v) Tween 80 in Saline IV, IPA surfactant-based vehicle that can be used to solubilize poorly soluble compounds by forming micelles.[12][13] Use with caution and at the lowest effective concentration due to potential for vehicle-induced biological effects.
Hydroxypropyl-β-cyclodextrin (HPβCD) IV, IPCyclodextrins can form inclusion complexes with lipophilic compounds, thereby increasing their aqueous solubility.[14] This is a valuable tool for enabling intravenous administration of challenging compounds.

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing formulations of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. All preparations for parenteral administration must be conducted in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.[15][16]

Protocol 1: Aqueous Solution for Oral, IV, or IP Administration

This protocol is suitable if the compound is sufficiently soluble in an aqueous vehicle at the target concentration.

Materials:

  • 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

  • Sterile Water for Injection, 0.9% Saline, or D5W

  • Sterile vials

  • Calibrated balance

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

  • pH meter

Procedure:

  • Determine the required amount: Calculate the mass of the compound needed based on the desired concentration and final volume.

  • Weigh the compound: Accurately weigh the calculated amount of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride and place it in a sterile vial.

  • Add the vehicle: Add approximately 80% of the final volume of the chosen aqueous vehicle to the vial.

  • Dissolve the compound: Gently sonicate or vortex the vial to aid dissolution. If necessary, use a magnetic stirrer at a low speed.

  • Adjust pH (if necessary): For parenteral routes, the pH should be close to physiological (7.2-7.4). If the initial solution is too acidic, it can be adjusted with a dilute solution of sterile sodium hydroxide. However, be aware that increasing the pH may decrease the solubility of the hydrochloride salt.

  • Bring to final volume: Once the compound is fully dissolved, add the remaining vehicle to reach the final desired volume.

  • Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile container. This step is mandatory for all parenteral formulations.[8]

  • Labeling and Storage: Label the container with the compound name, concentration, vehicle, date of preparation, and storage conditions.[15] Store as determined by stability studies, typically at 2-8°C and protected from light.

Protocol 2: Suspension for Oral Gavage

This protocol is recommended if the compound has low aqueous solubility at the required oral dose.

Materials:

  • 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

  • Methylcellulose (or other suitable suspending agent)

  • Purified water

  • Mortar and pestle

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the vehicle: Prepare a 0.5% (w/v) methylcellulose solution in water. This is typically done by slowly adding the methylcellulose to hot water (60-70°C) with stirring, followed by cooling to 2-8°C to allow for complete hydration and dissolution.[9]

  • Weigh the compound: Accurately weigh the required amount of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

  • Triturate the compound: Place the compound in a mortar and add a small amount of the methylcellulose vehicle to form a smooth paste. This step helps to ensure a fine and uniform particle size.

  • Form the suspension: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenize: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Storage: Store the suspension in a tightly sealed container at 2-8°C. It is crucial to re-suspend the formulation by thorough mixing (e.g., vortexing or inverting) before each administration to ensure accurate dosing.

Validation and Quality Control

Before use in animal studies, it is essential to validate the prepared formulation.

Key Validation Steps:

  • Concentration Verification: The concentration of the active ingredient in the final formulation should be confirmed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Appearance: The formulation should be visually inspected for any signs of precipitation, crystallization, or color change.

  • pH Measurement: For parenteral formulations, the pH should be within a physiologically acceptable range (typically 6.5-8.0).

  • Short-Term Stability: The stability of the formulation should be assessed at the intended storage and handling conditions for a duration that covers the planned in-use period.

Safety Precautions

When handling 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, it is important to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.[17][18][19]

safety_precautions cluster_safety Handling and Safety ppe Personal Protective Equipment (PPE) Lab Coat Gloves Safety Glasses handling Handling Procedures Use in a well-ventilated area Avoid dust formation Wash hands thoroughly after handling ppe->handling sds Safety Data Sheet (SDS) Consult for detailed toxicological information Follow disposal guidelines handling->sds

Sources

Method

Application Note: Standardized Protocols for the Dissolving of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride in DMSO

Abstract This comprehensive guide provides detailed, field-proven protocols for the accurate and reproducible dissolution of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in dimethyl sulfoxide (DMSO). Tailored for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed, field-proven protocols for the accurate and reproducible dissolution of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of steps to explain the scientific rationale behind key procedural choices. It offers methodologies for preparing high-concentration stock solutions, guidelines for ensuring long-term stability, and best practices for subsequent dilution into aqueous experimental media. By adhering to these protocols, researchers can minimize experimental variability, prevent compound precipitation, and ensure the integrity of their results.

Introduction and Scientific Background

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a heterocyclic compound featuring a piperidine ring linked via an ether bond to a pyridine-3-carbonitrile (nicotinonitrile) core. Such molecules are of significant interest in medicinal chemistry and drug discovery. The hydrochloride salt form is often utilized to improve the stability and handling of the parent molecule.

The success of any in vitro or in vivo study hinges on the precise and complete solubilization of the test compound. Incomplete dissolution leads to inaccurate concentration calculations and, consequently, unreliable and irreproducible data. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for dissolving a vast range of organic molecules that exhibit poor solubility in aqueous solutions[1]. Its ability to act as a vehicle for the topical application of pharmaceuticals is well-documented, owing to its capacity to penetrate biological membranes[1].

However, the unique properties of both the hydrochloride salt and the DMSO solvent necessitate a standardized protocol. Hydrochloride salts can sometimes be challenging to dissolve in aprotic solvents, and DMSO itself is highly hygroscopic. The absorption of atmospheric water can significantly alter its solvent properties, often leading to the precipitation of the dissolved compound, especially after freeze-thaw cycles[2]. This guide provides a robust framework to navigate these challenges effectively.

Physicochemical Data and Safety Imperatives

Prior to handling, it is crucial to be familiar with the properties and safety requirements of all reagents.

Table 1: Physicochemical Properties of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

PropertyValueSource
Chemical Name 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride-
Molecular Formula C₁₁H₁₄ClN₃OCalculated
Molecular Weight 239.70 g/mol Calculated[3]
Appearance White to off-white solid (typical)General Knowledge

Table 2: Properties of the Solvent: Dimethyl Sulfoxide (DMSO)

PropertyValueSource
Molecular Formula C₂H₆OS[1]
Molecular Weight 78.13 g/mol [1]
Density ~1.10 g/mL (at 20°C)[4]
Boiling Point 189 °C (372 °F)[4]
Key Feature Polar, aprotic, hygroscopic[1]
Safety and Handling

Safe laboratory practice is paramount. Both the compound and the solvent require careful handling.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a laboratory coat. Piperidine-containing compounds can be irritants and potentially toxic[5][6][7].

  • Ventilation: Work within a certified chemical fume hood to avoid inhalation of fine powder or DMSO vapors.

  • DMSO Handling: DMSO facilitates the absorption of chemicals through the skin[1]. It is critical to avoid direct skin contact with the solvent or any solutions containing it. If contact occurs, wash the affected area thoroughly with soap and plenty of water[3].

  • Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with your institution's hazardous waste disposal guidelines.

Core Experimental Protocol: Preparing Concentrated Stock Solutions

This section details the primary workflow for dissolving 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in DMSO to generate a clear, homogenous stock solution.

Required Materials and Equipment
  • 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride powder

  • Anhydrous, high-purity DMSO (new, sealed bottle recommended)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Water bath set to 37°C (optional)

Step-by-Step Dissolution Methodology

The following workflow is designed to be a self-validating system, ensuring complete dissolution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Finalization & Storage p1 Equilibrate compound and anhydrous DMSO to room temp. p2 Calculate required mass for target concentration p1->p2 p3 Accurately weigh powder into a sterile vial p2->p3 d1 Add calculated volume of anhydrous DMSO p3->d1 d2 Vortex vigorously for 2-3 minutes d1->d2 d3 Visually inspect for undissolved particulates d2->d3 s1 Confirm clear, homogenous solution d3->s1 Solution Clear d4 Apply gentle heat (37°C) or brief sonication d3->d4 Particulates Remain s2 Aliquot into single-use tubes s1->s2 s3 Store at -20°C (short-term) or -80°C (long-term) s2->s3 d4->d2

Caption: Workflow for dissolving the hydrochloride salt in DMSO.

  • Pre-Protocol Equilibration: Allow the vial containing 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride and a sealed bottle of anhydrous DMSO to come to room temperature before opening. This minimizes water condensation into the hygroscopic solvent.

  • Calculation of Mass: To prepare a stock solution of a specific molarity, use the following formula. The molecular weight (MW) is 239.70 g/mol .

    Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x 0.2397

    • Example for 1 mL of a 10 mM stock: Mass = 10 mM x 1 mL x 0.2397 = 2.397 mg

    • Example for 2 mL of a 50 mM stock: Mass = 50 mM x 2 mL x 0.2397 = 23.97 mg

  • Weighing and Transfer: Accurately weigh the calculated mass of the compound powder on an analytical balance and carefully transfer it into an appropriately sized sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder.

  • Initial Dissolution: Securely cap the vial and vortex vigorously for 2-3 minutes. Visually inspect the solution against a light source. A completely dissolved solution should be clear and free of any solid particles.

  • Facilitating Dissolution (If Necessary): If the compound does not dissolve completely with vortexing alone, these steps can be employed. This is a common requirement for hydrochloride salts in aprotic solvents.

    • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. After each interval, vortex and visually inspect the solution.

    • Gentle Warming: Alternatively, place the vial in a 37°C water bath for 5-10 minutes to gently increase the kinetic energy of the system[8]. Vortex thoroughly afterward.

    • Causality: Both sonication and gentle warming introduce energy that helps overcome the lattice energy of the crystal solid, facilitating its dissolution into the solvent. It is crucial to use these methods judiciously to avoid potential compound degradation.

  • Final Verification and Storage: Once the solution is completely clear, it is ready for use or storage.

Stability, Storage, and Dilution Protocols

Proper storage is essential to maintain the integrity of the stock solution over time.

Aliquoting and Long-Term Storage

The primary threat to the stability of compounds in DMSO stock is repeated freeze-thaw cycles and water absorption[2].

  • Best Practice: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-retention microcentrifuge tubes. This practice minimizes exposure of the main stock to atmospheric moisture and temperature fluctuations[8].

  • Storage Conditions:

    • Short-term (≤ 1 month): Store aliquots at -20°C.

    • Long-term (1-6 months): Store aliquots at -80°C[8].

  • Stability: While general studies show many compounds are stable in DMSO for extended periods, the specific stability of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in DMSO has not been exhaustively published. It is recommended to use stored solutions within 6 months and to perform quality control if there are concerns about degradation.

Protocol for Dilution into Aqueous Media

A common failure point in experiments is the precipitation of the compound when the DMSO stock is added to an aqueous buffer or cell culture medium. This occurs because the compound is poorly soluble in water, and the DMSO is rapidly diluted, losing its solvating power.

  • Recommended Maximum DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with concentrations of ≤0.1% being ideal to avoid solvent-induced cellular artifacts.

  • Serial Dilution Protocol:

    • Prepare an intermediate dilution of your stock solution in pure, anhydrous DMSO if necessary to achieve precise pipetting volumes.

    • Add a small volume of the DMSO stock (or intermediate dilution) to a larger volume of the pre-warmed aqueous buffer or cell culture medium. Crucially, ensure rapid and thorough mixing by pipetting up and down or vortexing immediately upon addition. This rapid dispersion helps prevent localized supersaturation and precipitation.

    • Never add aqueous buffer directly to your concentrated DMSO stock. This will almost certainly cause the compound to crash out of solution.

Troubleshooting Guide

Even with robust protocols, issues can arise. The following diagram and table provide a logical framework for troubleshooting common problems.

G start Problem Observed p1 Compound won't fully dissolve in DMSO start->p1 p2 Solution precipitates upon storage (e.g., after freezing) start->p2 p3 Solution precipitates when added to aqueous/cell media start->p3 s1 1. Apply sonication/gentle heat (37°C). 2. Ensure DMSO is anhydrous. 3. Verify compound purity/identity. p1->s1 Solution s2 1. Was anhydrous DMSO used? (Hygroscopic DMSO is a key cause). 2. Was the solution stored improperly? (Tightly capped, correct temp). 3. Concentration may be too high (supersaturated). p2->s2 Solution s3 1. Final DMSO % in media is too low. 2. Inadequate mixing upon dilution. 3. Compound's aqueous solubility limit exceeded. 4. Buffer pH/salt concentration is incompatible. p3->s3 Solution

Caption: Decision tree for troubleshooting common dissolution issues.

References

  • Kozik, V., et al. (2018). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet for 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Available at: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate Q&A. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • PubMed. (2014). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)methylene]daunorubicin hydrochloride in solid state. Acta Poloniae Pharmaceutica. Available at: [Link]

  • KANTO CHEMICAL CO.,INC. (n.d.). Dimethyl sulfoxide-d6, 99.9 atom % D. Available at: [Link]

  • Toray Fine Chemicals Co., Ltd. (n.d.). DMSO. Available at: [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Welcome to the technical support center for the synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting FAQs, detailed protocols, and the rationale behind key experimental choices to help you improve your synthesis yield and product purity.

Synthesis Overview

The synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is typically achieved via a two-step process. Understanding the function and potential pitfalls of each step is critical for optimization.

  • Step 1: Williamson Ether Synthesis. This step involves the formation of the core ether linkage. It is a nucleophilic aromatic substitution (SNAr) reaction where the alkoxide, generated from N-Boc-4-hydroxypiperidine, displaces a halide (typically chloride or bromide) from the 6-position of the nicotinonitrile ring. The reaction's success hinges on factors like base strength, solvent choice, and temperature control.

  • Step 2: N-Boc Deprotection and Salt Formation. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions. Subsequently, the free base is converted to its hydrochloride salt to improve stability and handling properties.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway A 6-Chloronicotinonitrile S1 Step 1: Williamson Ether Synthesis A->S1 B N-Boc-4-hydroxypiperidine B->S1 I1 N-Boc-6-(piperidin-4-yloxy) nicotinonitrile S1->I1 Base (e.g., NaH) Solvent (e.g., DMF) S2 Step 2: Boc Deprotection & Salt Formation I1->S2 P Final Product: 6-(Piperidin-4-yloxy)nicotinonitrile HCl S2->P Acid (e.g., HCl/Dioxane)

Caption: Overall workflow for the synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile HCl.

Part 1: Williamson Ether Synthesis - Troubleshooting & FAQs

This initial coupling step is often the primary source of yield loss. The following Q&A section addresses the most common issues.

Q1: My yield of the N-Boc protected intermediate is consistently low. What are the likely causes?

Low yield in a Williamson ether synthesis can typically be traced to one of four key areas: inefficient nucleophile generation, poor reaction conditions, unreactive starting materials, or competing side reactions.

  • Incomplete Deprotonation of Alcohol: The reaction requires the formation of an alkoxide from N-Boc-4-hydroxypiperidine. If the base is not strong enough to fully deprotonate the hydroxyl group, the concentration of the active nucleophile will be low. For secondary alcohols like this, a strong base such as sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K₂CO₃).[1]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2/SNAr reaction. Polar aprotic solvents like DMF or DMSO are highly recommended.[1] They effectively solvate the cation (e.g., Na⁺) but not the alkoxide anion, leaving the nucleophile "naked" and highly reactive. Protic solvents (like alcohols) will hydrogen-bond with the alkoxide, stabilizing it and reducing its nucleophilicity.[2]

  • Moisture Contamination: Strong bases like NaH react violently with water. The presence of moisture in the solvent or on the glassware will consume the base and quench the generated alkoxide, halting the reaction. Always use anhydrous solvents and thoroughly dried glassware.[1]

  • Reaction Temperature: If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions. A typical range for this synthesis is 50-100°C.[1]

Q2: What are the common side reactions, and how can I minimize them?

The primary side reaction of concern is elimination, although others can occur.

Side_Reactions Reactants 6-Chloronicotinonitrile + N-Boc-4-hydroxypiperidine-alkoxide DesiredProduct Desired Product (O-Alkylation) Reactants->DesiredProduct S_N_Ar Pathway (Major) SideProduct Side Product (e.g., N-Alkylation or Elimination) Reactants->SideProduct Side Reaction (Minor) Note Choice of base, solvent, and temperature influences the ratio of desired product to side products.

Caption: Competing reaction pathways in the ether synthesis step.

  • Elimination: While more common with secondary alkyl halides, elimination can be promoted by strong, sterically hindered bases at high temperatures.[3] In this specific synthesis, a related side reaction could involve elimination from the piperidine ring if conditions are harsh, though this is less common.

  • N-Alkylation vs. O-Alkylation: In systems with ambident nucleophiles (molecules with two nucleophilic sites), a mixture of products can form. While the alkoxide is the intended nucleophile, under certain conditions, reaction at the pyridine nitrogen (if deprotonated) could theoretically occur, though it is electronically disfavored here. The choice of a counter-ion and solvent can influence this selectivity.[4]

  • Reaction with the Nitrile Group: The cyano group can be susceptible to reaction under strongly basic or acidic conditions, especially with prolonged heating, potentially leading to hydrolysis or other transformations. Monitoring reaction time is crucial.

To minimize side reactions:

  • Use the least amount of excess base necessary for full deprotonation.

  • Maintain the lowest effective temperature.

  • Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

Q3: How do I choose the optimal base and solvent?

The selection of base and solvent is interdependent and critical for success. The table below provides a summary of common choices and their rationale.

ParameterRecommended ChoicesRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. Requires anhydrous conditions.[1][5]
Cesium Carbonate (Cs₂CO₃)Often gives higher yields in SN2/SNAr reactions due to the "cesium effect," where the large, soft Cs⁺ ion coordinates loosely with the alkoxide, increasing its nucleophilicity.[4]
Potassium Carbonate (K₂CO₃)A weaker, less expensive base. May require higher temperatures or longer reaction times and is generally less effective for secondary alcohols than NaH.[1]
Solvent Dimethylformamide (DMF)Excellent polar aprotic solvent that dissolves reactants well and promotes high reaction rates.[1] High boiling point allows for a wide temperature range.
Dimethyl Sulfoxide (DMSO)Similar to DMF, a highly polar aprotic solvent that can accelerate SNAr reactions.[4]
Acetonitrile (MeCN)A polar aprotic solvent with a lower boiling point. Can be a good choice if milder conditions are desired.[2]

Part 2: Boc Deprotection & HCl Salt Formation - Troubleshooting & FAQs

This final stage is crucial for isolating a pure, stable product.

Q4: My Boc deprotection is incomplete. How can I drive it to completion?

Incomplete deprotection results in a mixture of the desired product and the Boc-protected intermediate, which can be difficult to separate.

  • Cause: Insufficient acid strength, concentration, or reaction time. The Boc group is stable but cleaves under strong acidic conditions.[6]

  • Solution 1 (Standard): Use a solution of 4M HCl in 1,4-dioxane. This reagent provides both the strong acid (HCl) and a suitable solvent. The reaction is often complete within 1-4 hours at room temperature. Monitor by TLC or LC-MS until the starting material spot disappears completely.

  • Solution 2 (Alternative): Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% v/v) is also highly effective.[7] However, this requires a subsequent salt formation step, as the product will be the trifluoroacetate salt. The standard HCl/dioxane method is more direct for obtaining the desired hydrochloride.

  • Troubleshooting: If the reaction stalls, a slight increase in temperature (e.g., to 40°C) can help, but should be done cautiously to avoid potential degradation.[8] Ensure your acidic reagent has not degraded; use a fresh bottle or titrate to confirm its concentration.

Q5: The hydrochloride salt is not precipitating or is forming an oil. What should I do?

Proper crystallization is key to achieving high purity. Oiling out or failure to precipitate is a common problem.

  • Cause 1: Incorrect Solvent/Anti-Solvent System. The product's hydrochloride salt is polar and needs a non-polar "anti-solvent" to crash out of solution.

    • Solution: After the deprotection in dioxane is complete, slowly add a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) with vigorous stirring until the solution becomes cloudy and a precipitate forms. Cooling the mixture in an ice bath can aid crystallization.

  • Cause 2: Residual Water. The hydrochloride salt can be hygroscopic. The presence of even small amounts of water can lead to the formation of a sticky oil instead of a crystalline solid.

    • Solution: Ensure all solvents used in the deprotection and precipitation steps are anhydrous. If the product oils out, try to redissolve it in a minimal amount of a polar solvent like isopropanol and then re-precipitate with ether.

  • Cause 3: Impurities. Impurities from previous steps can inhibit crystallization.

    • Solution: If precipitation fails, it may be necessary to perform an aqueous workup. Neutralize the reaction mixture, extract the free base into an organic solvent (e.g., ethyl acetate), wash and dry the organic layer, and then re-attempt the salt formation by adding a stoichiometric amount of HCl/dioxane or HCl/ether to the free base solution.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-6-(piperidin-4-yloxy)nicotinonitrile
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (approx. 10 mL per gram of 6-chloronicotinonitrile).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the DMF.

  • Alcohol Addition: Cool the suspension to 0°C in an ice bath. Add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalents) in a minimal amount of anhydrous DMF dropwise over 30 minutes.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Coupling: Add 6-chloronicotinonitrile (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow, dropwise addition of water. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride
  • Setup: Dissolve the purified N-Boc-6-(piperidin-4-yloxy)nicotinonitrile (1.0 equivalent) in 1,4-dioxane (approx. 5-10 mL per gram).

  • Deprotection: To this solution, add 4M HCl in 1,4-dioxane (4-5 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate may begin to form during this time.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

  • Precipitation: Once the reaction is complete, add diethyl ether or MTBE (approx. 2-3 times the volume of dioxane) slowly with vigorous stirring to complete the precipitation.

  • Isolation: Cool the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove residual impurities.

  • Drying: Dry the white solid under high vacuum to yield the final hydrochloride salt.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • Garg, S., & Maindan, S. (2018). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 8(39), 21857-21864. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. (Note: While this is a primary source for Fmoc chemistry, the principles of amine protection/deprotection are broadly relevant and discussed in sources like reference[6] from the search results).

  • Yadav, J. S., Reddy, B. V. S., Reddy, K. B., & Raj, K. S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(105), 86551-86555. Retrieved from [Link]

  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., ... & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195-1211. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2026(1), M2119. Retrieved from [Link]

Sources

Optimization

Troubleshooting solubility issues of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Executive Summary Handling 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride requires a precise understa...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Executive Summary

Handling 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride requires a precise understanding of its structural thermodynamics. Commonly utilized as an intermediate in the synthesis of kinase inhibitors such as Akt1 modulators[1], this compound exhibits classic solubility challenges associated with modern lipophilic molecules[2]. This guide provides self-validating protocols and mechanistic troubleshooting to resolve precipitation and poor dissolution in aqueous media.

Physicochemical Profiling & Solubility Dynamics

Understanding the molecular causality behind precipitation is the first step in troubleshooting.

PropertyCharacteristicMechanistic Impact on Aqueous Solubility
Salt Form Hydrochloride (HCl)Highly susceptible to the common-ion effect. Chloride-rich buffers will actively suppress dissolution[3].
Ionizable Center Piperidine Nitrogen (Secondary Amine)Protonated at physiological pH. Deprotonates at pH > 8.0, resulting in an insoluble free-base precipitate.
Lipophilic Core Cyanopyridine (Nicotinonitrile)Drives intrinsic hydrophobicity. Requires significant solvation energy to disrupt the crystal lattice[2].
Thermodynamics Endothermic DissolutionSolubility improves with kinetic energy (heat/sonication), but may crash out upon cooling if supersaturated.

Troubleshooting Guide: The "Why" and "How"

Q: Why does my compound instantly turn cloudy and precipitate when I dilute it into Phosphate-Buffered Saline (PBS) or 0.9% Saline? A: This is a classic manifestation of the Common-Ion Effect [4]. PBS and physiological saline contain high concentrations of chloride ions (~137 mM to 154 mM). Because your compound is a hydrochloride (HCl) salt, introducing it into a chloride-rich environment forces the dissolution equilibrium to the left (according to Le Chatelier's principle), preventing the salt from dissociating[3],[5]. Solution: Switch your assay buffer to a chloride-free alternative, such as sodium phosphate buffer (without added NaCl), HEPES, or acetate buffer.

Q: I adjusted the pH of my solution to 8.5 to match my assay conditions, but the compound crashed out. Why? A: You have induced free-basing . The aqueous solubility of this compound relies entirely on the piperidine ring remaining protonated (ionized). As you raise the pH toward the pKa of the secondary amine, the molecule loses its proton, converting into its neutral, highly lipophilic free-base form. Solution: Maintain the formulation pH between 4.0 and 6.5. If a higher pH is strictly required for your assay, you must introduce a solubilizing excipient (e.g., cyclodextrins or surfactants) to encapsulate the hydrophobic free base[6].

Q: Even in pure water, I cannot achieve a concentration higher than 5 mg/mL. How can I fix this? A: You have hit the thermodynamic solubility limit of the crystalline lattice. Modern drug-like molecules often possess high crystal lattice energies that water alone cannot overcome[2]. Solution: Utilize a co-solvent system. Pre-dissolve the compound in a polar aprotic solvent like DMSO, then dilute it into your aqueous phase containing a surfactant (e.g., Tween 80) to lower the dielectric constant of the medium[6].

TroubleshootingWorkflow Start Solubility Issue Detected CheckBuffer Is buffer chloride-rich? (e.g., PBS, Saline) Start->CheckBuffer CommonIon Common Ion Effect (HCl salt suppressed) CheckBuffer->CommonIon Yes CheckPH Is pH > 8.0? CheckBuffer->CheckPH No SwitchBuffer Switch to Acetate/Phosphate (Chloride-free) CommonIon->SwitchBuffer FreeBase Free-basing of Piperidine (Precipitation) CheckPH->FreeBase Yes Cosolvent Add Co-solvents/Surfactants (DMSO, HP-β-CD) CheckPH->Cosolvent No AdjustPH Adjust pH to 4.0 - 6.5 FreeBase->AdjustPH

Workflow for troubleshooting aqueous solubility of 6-(Piperidin-4-yloxy)nicotinonitrile HCl.

Standardized Experimental Protocols (Self-Validating Systems)

Protocol A: Formulating a 10 mM Aqueous Stock via Co-Solvent Mediation Causality: Bypassing the crystal lattice energy using DMSO, followed by kinetic trapping in an aqueous surfactant system to prevent nucleation.

  • Weighing: Accurately weigh 2.40 mg of 6-(Piperidin-4-yloxy)nicotinonitrile HCl into a sterile microcentrifuge tube.

  • Primary Solvation: Add 50 µL of 100% molecular-grade DMSO. Vortex for 30 seconds until completely clear. Causality: DMSO disrupts the crystal lattice without relying on ionization.

  • Aqueous Phase Preparation: In a separate tube, prepare 950 µL of chloride-free 50 mM Sodium Phosphate buffer (pH 6.0) containing 2% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin).

  • Dropwise Addition: While vigorously vortexing the aqueous phase, add the 50 µL DMSO stock dropwise. Causality: Rapid mixing prevents localized supersaturation and immediate crystallization.

  • Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: No visible pellet. Measure UV absorbance at 600 nm; an OD600 < 0.02 confirms the absence of colloidal aggregates.

    • Fail: A white pellet indicates the thermodynamic limit was exceeded. Increase HP-β-CD concentration to 5% and repeat.

Protocol B: Direct Aqueous Dissolution for Low-Concentration Assays (<1 mM) Causality: Maximizing ionization while strictly avoiding the common-ion effect.

  • Buffer Selection: Prepare a 50 mM Sodium Acetate buffer, pH 5.0. Ensure absolutely no NaCl or KCl is added.

  • Dissolution: Add the dry powder directly to the buffer to achieve a 1 mM concentration.

  • Thermal/Kinetic Input: Sonicate the solution in a water bath at 37°C for 10 minutes. Causality: Endothermic dissolution requires energy input to break intermolecular bonds.

  • Self-Validation Check: Allow the solution to cool to room temperature (25°C) for 1 hour. Pass the solution through a 0.22 µm PTFE syringe filter. If resistance is felt during filtration, micro-crystals have formed, indicating the need for a lower target concentration or the addition of a co-solvent.

MechanisticPathway Solid Solid HCl Salt (Crystalline) Solution Dissolved Ions (Protonated + Cl-) Solid->Solution Dissolution Solution->Solid Precipitation FreeBase Neutral Free Base (Insoluble) Solution->FreeBase Loss of H+ HighCl High Chloride (PBS) Common Ion Effect HighCl->Solution Shifts Eq. Left HighPH High pH (>8.0) Deprotonation HighPH->FreeBase Drives Reaction

Mechanistic pathways of precipitation via common-ion effect and pH-induced deprotonation.

Frequently Asked Questions (FAQs)

Q: Can I heat the solution to force it into PBS? A: Heating provides kinetic energy to temporarily increase solubility. However, upon cooling to 37°C or room temperature, the solution will become supersaturated and precipitate due to the persistent common-ion effect of the chloride ions[3].

Q: Is it better to make a master stock in water or DMSO? A: DMSO is preferred for high-concentration master stocks (e.g., 50 mM) because it bypasses aqueous thermodynamic limits and prevents hydrolytic degradation over time[2]. Dilute this stock into your final aqueous assay buffer immediately before use, ensuring the final DMSO concentration remains below 1% to avoid cytotoxicity in cell-based assays.

Q: Will particle size reduction (milling) help my compound dissolve? A: Particle size reduction increases the rate of dissolution by expanding the surface area, but it does not change the absolute thermodynamic solubility limit of the compound[2]. If your target concentration is above the solubility limit, milling will not prevent eventual precipitation.

References

  • Contract Pharma - Optimizing Drug Solubility. Available at: [Link]

  • Google Patents - WO2024073371A1 - Akt1 modulators.
  • NIH / PubMed - Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Available at: [Link]

  • LibreTexts Chemistry - 18.3: Common-Ion Effect in Solubility Equilibria. Available at: [Link]

  • Wikipedia - Common-ion effect. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride during storage

Technical Support Center: Troubleshooting and Preventing Degradation of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Welcome to the Technical Support Center. This guide is designed for researchers, analytical scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting and Preventing Degradation of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers handling 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride . As a bifunctional Active Pharmaceutical Ingredient (API) containing both a secondary amine (piperidine) and a cyanopyridine (nicotinonitrile) moiety, this compound presents unique solid-state stability challenges.

Mechanistic Understanding of Degradation Pathways

To effectively prevent degradation, one must understand the causality behind the chemical instability of this specific molecular architecture.

A. Hygroscopicity and Nitrile Hydrolysis Hydrochloride salts of basic drugs are notoriously hygroscopic because the chloride counterion readily coordinates with atmospheric water molecules, lowering the deliquescence relative humidity of the crystal lattice[1]. Once moisture is absorbed, the solid-state API forms a localized aqueous microenvironment. The electrophilic carbon of the nicotinonitrile group becomes highly susceptible to nucleophilic attack by this absorbed water. Even without strong acid or base catalysis, neutral hydrolysis can occur over time during storage, converting the nitrile into an amide, and eventually a carboxylic acid[2]. The residual acidity from the hydrochloride salt further accelerates this transition state.

B. Oxidative Susceptibility of the Piperidine Ring The secondary amine in the piperidine ring is highly vulnerable to oxidation. Exposure to atmospheric oxygen, catalyzed by ambient light or trace transition metals, initiates a radical-mediated oxidation process[3]. The lone pair on the nitrogen atom can be oxidized directly to form an N-oxide. Alternatively, hydrogen abstraction from the N1 or adjacent C2/C6 positions leads to the formation of imines, such as 2,3,4,5-tetrahydropyridine, or even ring-opening degradation products[4].

Pathway API 6-(Piperidin-4-yloxy) nicotinonitrile HCl Moisture Moisture Uptake (Hygroscopic HCl Salt) API->Moisture High Humidity (>60% RH) OxidationTrigger O2 / Light / Trace Metals API->OxidationTrigger Ambient Exposure Hydrolysis Nitrile Hydrolysis Moisture->Hydrolysis Nucleophilic Attack Oxidation Piperidine Oxidation OxidationTrigger->Oxidation Radical H-Abstraction Amide Amide / Carboxylic Acid (+18 Da / +19 Da) Hydrolysis->Amide NOxide N-oxide / Imine (+16 Da / -2 Da) Oxidation->NOxide

Mechanistic degradation pathways of 6-(Piperidin-4-yloxy)nicotinonitrile HCl during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My API powder has clumped together and HPLC shows a new peak eluting earlier than the main peak. What happened? Analysis: The clumping indicates deliquescence due to moisture uptake (hygroscopicity). The early-eluting peak is almost certainly the amide degradation product. Amides are more polar than their parent nitriles, causing them to elute earlier on a standard reversed-phase C18 column. Solution: Immediately transfer the batch to a vacuum desiccator. For future aliquots, implement Protocol 1 (below) to strictly control the relative humidity (RH) during storage.

Q2: We stored the compound in a clear glass vial on the benchtop for a week, and LC-MS shows a +16 Da mass shift. How do we prevent this? Analysis: A +16 Da mass shift is the classic signature of N-oxide formation on the piperidine ring[3]. Clear glass allows UV/Vis light to penetrate, which acts as a photo-initiator for the oxidation of the secondary amine. Solution: The compound must be protected from light and oxygen. Switch to amber glass vials, purge the headspace with Argon before sealing, and store at 2-8 °C.

Q3: Can we switch from a hydrochloride salt to a free base to avoid hygroscopicity? Analysis: While the free base will be significantly less hygroscopic, mitigating the nitrile hydrolysis risk, it will dramatically decrease the aqueous solubility of the API, potentially ruining its bioavailability for in vivo assays[1]. Furthermore, the free secondary amine is more nucleophilic and prone to oxidation than the protonated hydrochloride form. Stick to the HCl salt but optimize the storage environment.

Quantitative Data & Analytical Tolerances

To establish a self-validating quality control system, compare your storage conditions and analytical results against the empirical thresholds in the tables below.

Table 1: Environmental Triggers and Storage Tolerances

ParameterCritical ThresholdMechanistic ConsequenceRecommended Storage Target
Relative Humidity (RH) > 45% at 25°CDeliquescence; initiates nitrile hydrolysis< 10% RH (Desiccated)
Temperature > 25°CAccelerates oxidation and hydrolysis kinetics2°C to 8°C (Refrigerated)
Atmosphere Ambient Air (21% O2)Radical generation; piperidine N-oxidationArgon or N2 headspace
Light Exposure Ambient / UVPhoto-catalyzes H-abstractionAmber vials / Foil wrap

Table 2: LC-MS Identification of Common Degradants

Degradant TypeStructural ChangeExpected Mass Shift (ESI+)Chromatographic Shift (RP-HPLC)
Parent API NoneBase Mass (M+H)Reference RT
Amide Nitrile → Amide+18 DaSignificant shift to earlier RT (more polar)
Carboxylic Acid Amide → Acid+19 Da (from Parent)Shift to earlier RT (pH dependent)
N-Oxide Piperidine N-oxidation+16 DaSlight shift to earlier RT
Imine H-abstraction (ring)-2 DaMinor shift, potential peak tailing

Step-by-Step Methodologies

Protocol 1: Controlled Storage and Desiccation Workflow

To ensure the thermodynamic stability of the API over a multi-year shelf life, follow this rigorous handling protocol.

  • Equilibration: Before opening a cold-stored vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents ambient condensation from forming on the cold powder.

  • Inert Handling: Transfer the vial to a glove box or use a localized inert gas blanket (Argon is preferred over Nitrogen as it is heavier than air and settles in the vial).

  • Aliquoting: Weigh out the required amount of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride into amber glass vials. Avoid plastic microcentrifuge tubes, as they are permeable to oxygen over long periods.

  • Headspace Purging: Gently blow a stream of Argon into the vial for 5-10 seconds to displace ambient air.

  • Sealing and Desiccation: Seal the vial with a PTFE-lined cap. Place the vials inside a secondary container (e.g., a vacuum-sealed Mylar bag) containing activated molecular sieves (3Å), which provide superior moisture scavenging compared to standard silica gel.

  • Refrigeration: Store the secondary container at 2-8 °C.

Protocol 2: LC-MS Profiling for Degradation Products

Use this self-validating protocol to periodically check the integrity of your API stock.

  • Sample Preparation: Dissolve 1 mg of the API in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Do not use basic diluents, as they will instantly trigger hydrolysis of the nitrile.

  • Column Selection: Use a high-end C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) capable of resolving closely related polar compounds.

  • Gradient Elution: Run a 10-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) against Water (with 0.1% Formic Acid).

  • Detection: Monitor via UV at 254 nm (nicotinonitrile chromophore) and ESI+ Mass Spectrometry.

  • Validation: Extract ion chromatograms (EIC) for the parent mass, +18 Da (amide), and +16 Da (N-oxide). If the combined area of the degradant peaks exceeds 0.5% of the total integrated area, the batch should be repurposed or re-purified.

Workflow Start Batch Receipt & Equilibration Handling Inert Handling (Argon Blanket) Start->Handling Prevent Condensation Storage Storage Protocol (Amber Vials, 2-8°C) Handling->Storage Aliquot & Purge LCMS LC-MS QC Profiling Storage->LCMS Periodic Sampling Action Release / Use (Purity > 99.5%) LCMS->Action Pass Reject Repurify (Degradants > 0.5%) LCMS->Reject Fail

Step-by-step stability assessment and storage workflow for piperidine-nitrile APIs.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information (NIH). Available at: [Link]

  • Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis. RSC Publishing. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Purification of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. The fol...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. The following troubleshooting advice and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work, ensuring the integrity and success of your purification process.

I. Troubleshooting Common Purification Issues

This section addresses prevalent challenges in the purification of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, offering systematic solutions to enhance separation efficiency and product purity.

Question: I'm observing significant peak tailing for my compound. What is the underlying cause and how can it be mitigated?

Answer:

Peak tailing is a frequent observation for basic compounds like 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, primarily due to interactions with the stationary phase.[1][2][3] The basic piperidine nitrogen can interact with acidic residual silanol groups on silica-based columns, leading to poor peak shape.[1][4][5] Other contributing factors can include column overload or issues with the HPLC system itself.[1][5]

Troubleshooting Protocol for Peak Tailing:

  • Mobile Phase pH Adjustment: A primary strategy is to control the ionization of both the analyte and the stationary phase.[6][7]

    • Low pH Conditions: By lowering the mobile phase pH to approximately 2.5-3.5 with an appropriate buffer (e.g., phosphate or formate), the silanol groups on the silica surface become protonated and less likely to interact with the positively charged piperidine nitrogen.[4][5][8]

    • High pH Conditions: Alternatively, using a high pH mobile phase (pH > 8) will deprotonate the basic analyte, increasing its hydrophobicity and retention in reversed-phase chromatography. This approach requires a pH-stable column, such as those with hybrid particle technology, to prevent degradation of the silica stationary phase.[5][9]

  • Use of Mobile Phase Additives:

    • Competing Base: The addition of a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites on the stationary phase.[2][4] This reduces the interaction with your target compound, thereby improving peak symmetry.[4][5]

  • Column Selection:

    • End-Capped Columns: Employing a high-quality, end-capped column minimizes the number of accessible silanol groups, thus reducing the potential for peak tailing.[10]

    • Alternative Stationary Phases: Consider using columns with alternative stationary phases that are less prone to strong interactions with basic compounds. These include polymer-based columns or those with embedded polar groups.[3][11]

Question: My compound shows poor retention on a standard C18 column. What are my options to improve retention?

Answer:

Poor retention of polar compounds on traditional reversed-phase columns is a common challenge.[11][12][13] 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, being a polar molecule, may elute at or near the void volume.

Strategies to Enhance Retention:

StrategyMechanism of ActionRecommended Application
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[14][15][16] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[16]Ideal for highly polar and hydrophilic compounds that are not well-retained in reversed-phase chromatography.[14][16][17]
Mixed-Mode Chromatography (MMC) MMC employs stationary phases with both hydrophobic and ion-exchange functionalities.[18][19] This allows for multiple interaction types with the analyte, providing unique selectivity and enhanced retention for polar and charged molecules.[18][20]Useful for complex samples containing compounds with a wide range of polarities and for achieving orthogonal separations compared to single-mode chromatography.[20][21]
Mobile Phase Optimization in Reversed-Phase Increasing the aqueous content of the mobile phase will increase retention in reversed-phase chromatography.[22][23] Additionally, adjusting the pH to suppress the ionization of the analyte can increase its hydrophobicity and retention.[6][7]A viable first approach with existing reversed-phase columns, particularly when the polarity of the compound is moderate.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of purifying 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Q1: What is the best starting point for mobile phase selection?

For reversed-phase chromatography, a good starting point is a gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[24][25] A common starting buffer is 0.1% formic acid or 0.1% trifluoroacetic acid in water, which will maintain a low pH.[26] For HILIC, a high percentage of organic solvent (e.g., 95% acetonitrile) with a small amount of aqueous buffer is the typical starting point.[14]

Q2: How do I choose between different chromatography modes like reversed-phase, HILIC, and mixed-mode?

The choice depends on the properties of your compound and the impurities you need to separate from.

Caption: Decision workflow for selecting a chromatography mode.

Q3: My purified compound has a slight yellow tint. What could be the cause?

Discoloration in piperidine-containing compounds can often be attributed to oxidation.[27][28][29] Exposure to air and light can lead to the formation of colored impurities.[29] It is advisable to store the compound under an inert atmosphere and protected from light. If the discoloration is significant, repurification may be necessary.

Q4: Can I use flash chromatography for the purification?

Yes, flash chromatography is a suitable technique for the initial, large-scale purification of crude 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.[30] It can effectively remove major impurities before a final polishing step using preparative HPLC, if required for higher purity.[31]

Q5: What are some common impurities I should be aware of?

Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents.[27] Depending on the synthetic route, potential byproducts could arise from side reactions involving the piperidine or nicotinonitrile moieties.

Q6: How should I prepare my sample for injection?

Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be weaker than the initial mobile phase to ensure good peak shape.[5] For reversed-phase, this often means dissolving the sample in the initial mobile phase composition. For HILIC, a high organic solvent concentration is preferred for the sample solvent. Always filter your sample through a 0.22 or 0.45 µm filter before injection to remove any particulate matter that could clog the column or system.

Q7: How do I properly store my chromatography column after use?

Proper column storage is crucial for its longevity. After use, flush the column with a mobile phase that does not contain any salts or buffers.[32] For reversed-phase columns, a final flush and storage in a high percentage of organic solvent like acetonitrile or methanol is recommended. For HILIC columns, consult the manufacturer's guidelines, but typically storage in a high organic solvent is also appropriate.

III. Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Protocol 2: General HILIC Method Development

  • Column: HILIC (e.g., silica, amide, or zwitterionic), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient: 0% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 5 µL.

Caption: General workflow for chromatographic purification.

IV. References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Google Scholar.

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.

  • Perspective Chapter: Mixed-Mode Chromatography. IntechOpen.

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Google Scholar.

  • HILIC Columns for Polar Separations. PolyLC.

  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. PubMed.

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.

  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Universitat de Barcelona.

  • Exploring the Role of pH in HPLC Separation. Veeprho.

  • Control pH During Method Development for Better Chromatography. Agilent.

  • What is mixed-mode resin? The definitive guide to 2025. Bestchrom.

  • Mixed-Mode Chromatography—A Review. LCGC International.

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC.

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.

  • Mixed-Mode Chromatography. Thermo Fisher Scientific - US.

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.

  • Why Do Peaks Tail? LC Troubleshooting Bible.

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.

  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.

  • Reversed-phase chromatography. Wikipedia.

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.

  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? Biotage.

  • What are the best methods for Piperidine purification alternatives to distillation? ResearchGate.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • What approaches can be used to remove the excess amount of salts from HPLC systems? ResearchGate.

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.

  • Exploring the Different Mobile Phases in HPLC. Veeprho.

  • common challenges in working with piperidine-based compounds. Benchchem.

  • Summary scheme General experimental details: All solvents and chemicals used were. The Royal Society of Chemistry.

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.

  • Superior separation of nicotine and tobacco related alkaloids by utilizing the selectivity of hydrophilic interaction chromatography (HILIC). Thermo Fisher Scientific.

Sources

Troubleshooting

Resolving common impurities in 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride synthesis

Welcome to the technical support guide for the synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate and r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate and resolve common challenges encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process, ensure high purity, and achieve consistent results.

Overview of the Core Synthesis

The most common and efficient route to 6-(Piperidin-4-yloxy)nicotinonitrile is via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the alkoxide is formed by deprotonating the hydroxyl group of 4-hydroxypiperidine, which then displaces the chlorine atom from 6-chloronicotinonitrile.

The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 mechanism and requires a strong base to deprotonate the alcohol.[1] The final step involves the formation of the hydrochloride salt.

Core Synthetic Pathway

Below is a diagram illustrating the primary transformation.

Synthetic_Pathway cluster_reaction Williamson Ether Synthesis (SN2) cluster_salt_formation Salt Formation SM1 6-Chloronicotinonitrile Product_FreeBase 6-(Piperidin-4-yloxy)nicotinonitrile (Free Base) SM1->Product_FreeBase in Solvent, ΔT SM2 4-Hydroxypiperidine Alkoxide Piperidin-4-olate Intermediate SM2->Alkoxide + Base Base Strong Base (e.g., NaH, K2CO3) Solvent Polar Aprotic Solvent (e.g., DMF) HCl HCl Alkoxide->Product_FreeBase in Solvent, ΔT Final_Product 6-(Piperidin-4-yloxy)nicotinonitrile HCl (Final Product) Product_FreeBase->Final_Product + HCl

Caption: General Williamson ether synthesis pathway.

Common Impurities: Identification and Formation Mechanisms

Effective troubleshooting begins with understanding the potential impurities. Below are the most common process-related impurities, their structures, and the mechanisms by which they form.

Impurity IDNameSource / Formation Mechanism
IMP-A 6-ChloronicotinonitrileUnreacted starting material.
IMP-B 4-HydroxypiperidineUnreacted starting material.[2][3]
IMP-C 1-(6-Cyanopyridin-2-yl)piperidin-4-olN-alkylation side reaction. The piperidine nitrogen acts as the nucleophile instead of the oxygen.
IMP-D 6,6'-(Piperidine-1,4-diylbis(oxy))dinicotinonitrileBis-alkylation. The product's piperidine nitrogen reacts with another molecule of 6-chloronicotinonitrile.
IMP-E 6-(Piperidin-4-yloxy)nicotinamideHydrolysis of the nitrile group to an amide, typically under harsh basic or acidic conditions.
Mechanism Spotlight: The N-alkylation vs. O-alkylation Dilemma (IMP-C)

A critical challenge in this synthesis is controlling the regioselectivity of the nucleophilic attack. Both the oxygen of the hydroxyl group and the nitrogen of the piperidine ring can act as nucleophiles. While O-alkylation is desired, competitive N-alkylation leads to the formation of IMP-C .

The choice of base and reaction conditions is paramount in directing this selectivity. Strong, non-nucleophilic bases that can efficiently deprotonate the hydroxyl group (pKa ~15) without directly interacting with the electrophile are preferred.[2]

N_vs_O_Alkylation Start 4-Hydroxypiperidine + 6-Chloronicotinonitrile O_Alkylation O-Alkylation (Desired Pathway) Deprotonation of -OH group forms alkoxide. Alkoxide attacks electrophilic carbon. Start->O_Alkylation Strong, non-nucleophilic base (e.g., NaH, KOtBu) N_Alkylation N-Alkylation (Side Reaction) Piperidine Nitrogen (-NH) acts as nucleophile. Directly attacks electrophilic carbon. Start->N_Alkylation Weaker base or steric hindrance Product Desired Product 6-(Piperidin-4-yloxy)nicotinonitrile O_Alkylation->Product Impurity Impurity C 1-(6-Cyanopyridin-2-yl)piperidin-4-ol N_Alkylation->Impurity

Caption: Competing N-alkylation and O-alkylation pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, and I see a high level of unreacted 6-chloronicotinonitrile (IMP-A) in my HPLC analysis. What's wrong?

Answer: This is a common issue often related to insufficient activation of the nucleophile or suboptimal reaction conditions.

  • Causality: The Williamson ether synthesis is an SN2 reaction.[1] Its rate depends on a potent nucleophile. If the 4-hydroxypiperidine is not sufficiently deprotonated to form the alkoxide, the reaction will be slow.

  • Troubleshooting Steps:

    • Base Strength & Stoichiometry: Ensure you are using a sufficiently strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) to fully deprotonate the alcohol. Use at least 1.1-1.5 equivalents of the base. Weaker bases may not be effective.

    • Moisture Control: 4-Hydroxypiperidine is known to be hygroscopic.[2] Any moisture in the reaction will consume the base, reducing the amount available to form the alkoxide. Ensure starting materials and solvent are anhydrous. Dry the 4-hydroxypiperidine under vacuum before use if necessary.

    • Temperature: While SN2 reactions can often be run at room temperature, this specific transformation may require heating (typically 50-100 °C) to achieve a reasonable rate.[1] Monitor the reaction by TLC or HPLC to determine the optimal temperature.

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. Protic solvents (like ethanol or water) will protonate the alkoxide and inhibit the reaction.[4]

Q2: My main impurity is IMP-C, the N-alkylated isomer. How can I improve the O-alkylation selectivity?

Answer: The formation of IMP-C indicates that the piperidine nitrogen is competing with the hydroxyl oxygen as the nucleophile. This can be controlled by strategic reagent selection.

  • Causality: The secondary amine of piperidine is a soft nucleophile, while the alkoxide is a hard nucleophile. The choice of base and counter-ion can influence which nucleophile is more reactive.

  • Troubleshooting Steps:

    • Use a Bulky Base: Employing a sterically hindered base like potassium tert-butoxide (KOtBu) can favor deprotonation of the less-hindered hydroxyl group over complexation with the piperidine nitrogen.

    • Protecting Group Strategy: For ultimate control, consider using N-Boc-4-hydroxypiperidine as your starting material.[5] The Boc group protects the nitrogen, preventing it from reacting. The ether linkage is formed first, followed by deprotection of the Boc group under acidic conditions to yield the desired secondary amine. This adds steps but guarantees regioselectivity.[5]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically preferred O-alkylation product over the kinetically favored N-alkylation product, though this may slow the reaction rate.

Q3: I'm observing a significant amount of a higher molecular weight impurity, likely the bis-alkylated product (IMP-D). What causes this and how can I prevent it?

Answer: The formation of IMP-D occurs when the piperidine nitrogen of your desired product acts as a nucleophile and reacts with another molecule of the starting material, 6-chloronicotinonitrile.

  • Causality: This is a consecutive reaction that becomes more prevalent as the concentration of the desired product increases and starting material is still present.

  • Troubleshooting Steps:

    • Control Stoichiometry: Avoid using a large excess of 6-chloronicotinonitrile. Start with a 1:1 or a slight excess (e.g., 1.05 equivalents) of the 4-hydroxypiperidine.

    • Slow Addition: Add the 6-chloronicotinonitrile solution slowly (dropwise) to the solution of the pre-formed alkoxide. This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant piperidin-4-olate rather than the product.

    • Monitor Conversion: Stop the reaction as soon as the starting 6-chloronicotinonitrile is consumed (as monitored by TLC or HPLC) to prevent the product from reacting further.

Q4: After quenching and workup, my product contains the amide impurity (IMP-E). How can I avoid this hydrolysis?

Answer: The nitrile group (-C≡N) is susceptible to hydrolysis to an amide (-CONH₂) under either strongly acidic or basic conditions, particularly at elevated temperatures.

  • Causality: This is a classic hydrolysis reaction. The workup and purification steps are the most likely sources.

  • Troubleshooting Steps:

    • Aqueous Workup: When quenching the reaction, use neutral or slightly acidic water (e.g., saturated NH₄Cl solution) instead of strongly acidic or basic solutions.

    • Temperature Control During Workup: Perform extractions and washes at room temperature or below. Avoid heating the product in aqueous mixtures.

    • Purification: If using chromatography, ensure the silica gel is neutral. Basic or acidic silica can promote hydrolysis on the column. For recrystallization, choose a solvent system that does not require extreme pH adjustment.

Key Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for monitoring reaction progress and final product purity. It should be optimized for your specific system.

ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Note: Retention times will vary. Run standards of starting materials to identify their peaks. Impurities like IMP-C and IMP-D will typically have longer retention times than the product due to increased lipophilicity.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing unreacted starting materials and some side products.

  • Dissolution: Dissolve the crude 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride salt in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol or ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a further 5-10 minutes.

  • Filtration: Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can help initiate crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold anti-solvent (a solvent in which the product is poorly soluble, e.g., diethyl ether or heptane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity using the HPLC method described above.

References

  • VertexAI Search. (2026, March 2). 4-Hydroxypiperidine CAS 5382-16-1: Chemical Properties & Handling.
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

Sources

Optimization

Reducing LC-MS background noise for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride detection

Technical Support Center: LC-MS Troubleshooting & Method Optimization Target Analyte: 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride (ESI+ Mode) As a Senior Application Scientist, I frequently see laboratories strugg...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Troubleshooting & Method Optimization Target Analyte: 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride (ESI+ Mode)

As a Senior Application Scientist, I frequently see laboratories struggle with elevated baselines, ghost peaks, and erratic signal-to-noise (S/N) ratios when analyzing highly basic, polar compounds. 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride presents a specific set of analytical challenges. The molecule features a nicotinonitrile core and a highly basic secondary amine (piperidine ring, pKa ~11). In positive Electrospray Ionization (ESI+), this compound ionizes efficiently to yield an [M+H]+ ion at m/z 204.11.

However, its basicity makes it highly prone to secondary interactions with column silanols and metal hardware, leading to severe carryover that is often misdiagnosed as "background noise." Furthermore, ESI+ is highly susceptible to ubiquitous environmental contaminants. This guide provides a self-validating framework to isolate, diagnose, and eliminate LC-MS background noise for this specific class of compounds.

Part 1: Diagnostic Workflow for Baseline Resolution

Before altering your method, you must establish causality. Is the noise originating from the sample matrix, the chromatographic column, the LC fluidics, or the mass spectrometer source? The following decision tree outlines a self-validating system to isolate the root cause[1].

G Start High Background Noise Observed in ESI+ CheckBlank Inject Solvent Blank (No Matrix) Start->CheckBlank NoiseInBlank Is m/z 204.11 present in blank? CheckBlank->NoiseInBlank BypassColumn Bypass Column (Zero-Volume Union) NoiseInBlank->BypassColumn Yes (System/Carryover) SampleIssue Optimize Sample Prep (LLE/SPE) NoiseInBlank->SampleIssue No (Matrix Effect) SourceIssue Clean MS Source & Replace Solvents BypassColumn->SourceIssue Noise Persists ColumnIssue Wash/Replace Column (Silanol Interactions) BypassColumn->ColumnIssue Noise Disappears

Figure 1: Self-validating diagnostic workflow to isolate LC-MS background noise sources.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: I am detecting a persistent background signal at m/z 204.11 even in my mobile phase blanks. Is this chemical background or carryover? A1: For 6-(Piperidin-4-yloxy)nicotinonitrile, this is almost certainly carryover acting as artificial background noise . Because the piperidine nitrogen is fully protonated at typical LC pH (e.g., 0.1% Formic Acid, pH ~2.7), the resulting cations strongly interact via ion-exchange with unendcapped, ionized silanols ( SiO− ) on the stationary phase. They also chelate with metal oxides in stainless steel tubing. The analyte slowly desorbs over subsequent runs, creating a continuously elevated baseline. To validate this, inject a blank using a sawtooth gradient (rapidly cycling from 5% to 95% organic); if the baseline spikes during the high-organic phases, you are leaching retained analyte from the column[2].

Q2: How do I eliminate ubiquitous chemical noise in ESI+ that suppresses my analyte's signal? A2: ESI+ is notoriously sensitive to environmental contaminants. Polyethylene glycol (PEG) from detergents, phthalates from plastic tubing, and slip agents (oleamide) from low-quality microcentrifuge tubes will crowd the droplet surface during electrospray, outcompeting your analyte for charge (ion suppression) and raising the overall total ion chromatogram (TIC) baseline. You must strictly use LC-MS grade solvents, replace all plastic solvent lines with PEEK or passivated stainless steel, and avoid using low-density polyethylene (LDPE) labware during sample preparation[3].

Q3: What is the optimal mobile phase additive for this hydrochloride salt to maximize S/N? A3: Avoid Trifluoroacetic acid (TFA). While TFA provides excellent peak shape for basic amines by acting as an ion-pairing agent, it causes severe signal suppression in ESI+ by forming strongly bound neutral complexes with the analyte that fail to enter the gas phase as ions. Furthermore, TFA heavily contaminates the MS source, raising the background for weeks[3]. Instead, use 0.1% Formic Acid combined with a Charged Surface Hybrid (CSH) column or a column with a polar embedded group. These columns inherently repel the protonated piperidine ring, preventing peak tailing and carryover without requiring signal-suppressing additives.

Part 3: Quantitative Data - Common ESI+ Contaminants

To quickly identify if your background noise is analyte-specific or a systemic contaminant, compare your background mass spectra against this summarized table of common ESI+ interferents[3].

m/z (ESI+)Contaminant IdentityPrimary SourceRemediation Strategy
102.1 Triethylamine (TEA)Old mobile phase buffers, shared LC systemsSystem passivation with 5-10% acetic acid; dedicate PEEK tubing.
149.0 Phthalates (Plasticizer)Tygon tubing, cheap plastic vials, lab airSwitch to high-density polyethylene (HDPE) or glass labware.
204.1 6-(Piperidin-4-yloxy)nicotinonitrileAnalyte CarryoverImplement basic wash steps; use highly endcapped columns.
282.3 Oleamide (Slip Agent)Microcentrifuge tubes, pipette tipsRinse plasticware with isopropanol or use certified MS-grade tips.
Δ 44 Da Polyethylene Glycol (PEG)Detergents, low-quality solvents, filtersFlush system with IPA/Acetone; replace Milli-Q water filters.

Part 4: Step-by-Step Methodologies

Protocol A: System Decontamination & Carryover Remediation

If your zero-volume union test (Figure 1) indicates the LC system (autosampler/tubing) is the source of the basic amine carryover, execute this self-validating wash protocol.

Rationale: Basic compounds like piperidine derivatives require multi-solvent washes that disrupt both hydrophobic and ionic interactions[4].

  • Remove the Analytical Column: Replace it with a zero-volume union to protect the stationary phase from aggressive solvents.

  • Prepare the Wash Solvent: Create a mixture of 25% Water / 25% Methanol / 25% Acetonitrile / 25% Isopropanol (v/v/v/v). Add 0.1% Formic Acid to one batch (Acidic Wash) and 0.1% Ammonium Hydroxide to a second batch (Basic Wash).

  • Purge the Lines: Flush all LC lines (A, B, C, D) and the autosampler syringe with the Acidic Wash at 1.0 mL/min for 30 minutes. The acid disrupts metal-chelation.

  • Basic Flush: Switch to the Basic Wash and flush for 30 minutes. The high pH deprotonates the piperidine ring, breaking any stubborn ion-exchange interactions with internal surfaces.

  • Rinse and Validate: Flush with standard mobile phase (e.g., 50/50 Water/Acetonitrile with 0.1% FA) for 20 minutes. Inject a solvent blank into the MS. The m/z 204.11 peak should be completely absent.

Mechanism Analyte Piperidine Analyte (Protonated Cation) Silanol Unendcapped Silanols (SiO-) Analyte->Silanol Ion-Exchange Metal Stainless Steel (Metal Oxides) Analyte->Metal Adsorption Carryover Ghost Peaks & Elevated Baseline Silanol->Carryover Slow Desorption Metal->Carryover Remediation High pH Wash (Deprotonation) Remediation->Analyte Neutralizes Amine Remediation->Silanol Disrupts Interaction

Figure 2: Mechanism of piperidine carryover on LC hardware and remediation via pH modulation.

Protocol B: MS Source Cleaning for Background Reduction

If the background noise consists of random high-intensity ions (e.g., PEG or Phthalates) that persist even when the LC is disconnected, the MS source is contaminated[1].

  • Cool and Vent: Put the MS in standby mode, turn off the desolvation gas, and allow the source block to cool below 40°C.

  • Remove the Corona Needle/ESI Probe: Carefully extract the capillary probe. Inspect the tip under a microscope for silica buildup or arcing damage. Replace the PEEK capillary if degraded.

  • Clean the Source Block: Using a lint-free cleanroom wipe soaked in 50:50 Methanol:Water, vigorously wipe the ion sweep cone, the spray shield, and the inner source housing.

  • Organic Rinse: Follow up with a wipe soaked in 100% MS-grade Isopropanol to remove residual hydrophobic contaminants (like plasticizers).

  • Bake Out: Reassemble the source. Set the desolvation temperature to 500°C and gas flow to maximum for 2 hours while diverting LC flow to waste. This bakes off volatile organic contaminants[3].

References

  • Common LC/MS Contaminants Source: Centro Interdipartimentale Grandi Strumenti (CIGS), Università degli Studi di Modena e Reggio Emilia URL:[Link]

  • LC-MS Troubleshooting: From Frustration to Fix Source: LCGC International / Chromatography Online URL:[Link]

  • LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies Source: Separation Science URL:[Link]

  • Practical LC-MS Troubleshooting and Maintenance: A Primer Source: The Broad Institute / Scribd URL:[Link]

Sources

Troubleshooting

Best temperature and humidity storage conditions for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Welcome to the Technical Support Center for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, reproducible environmental controls for highly sensitive active pharmaceutical ingredients (APIs) and intermediates.

Below, you will find comprehensive compound profiling, quantitative storage guidelines, self-validating standard operating procedures (SOPs), and an advanced troubleshooting FAQ.

Compound Profiling & Causality of Storage Vulnerabilities

To understand how to store this compound, one must first understand why it degrades. 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is characterized by a secondary amine (piperidine ring) protonated as a hydrochloride salt, an ether linkage, and a nitrile-substituted pyridine ring.

  • Vulnerability 1: Extreme Hygroscopicity & Deliquescence. The protonated secondary amine coordinates strongly with atmospheric water molecules. When exposed to environments with high relative humidity (RH), hydrochloride salts rapidly absorb moisture, leading to deliquescence—a phase transition where the crystalline solid dissolves into its own absorbed water[1].

  • Vulnerability 2: Salt Disproportionation. Moisture ingress does not just alter the molecular weight; it acts as a catalyst for salt disproportionation. In the presence of micro-environmental water, the HCl gas can dissociate and escape, converting the highly soluble salt back into its poorly soluble free-base form[2].

  • Vulnerability 3: Nitrile Hydrolysis. While the ether linkage is generally stable, the nitrile group can undergo slow hydrolysis to an amide if stored in aqueous solutions for prolonged periods, particularly if the pH drifts due to the dissociation of the HCl salt.

According to ICH Q1A(R2) guidelines, while standard long-term stability testing evaluates APIs at 25°C/60% RH, hygroscopic salts strictly require desiccated micro-environments to prevent moisture-induced degradation[3].

Quantitative Storage Guidelines

To prevent structural degradation and maintain molar accuracy, adhere strictly to the following environmental thresholds based on the state of the material and intended storage duration.

Storage StateDurationTemperatureRelative Humidity (RH)Atmospheric ControlLight Exposure
Solid (Powder) Short-term (< 1 month)+4°C< 20% (Desiccated)Ambient air, sealed tightlyProtect from UV/Light
Solid (Powder) Long-term (1–3 years)-20°C< 20% (Desiccated)Ambient air, sealed tightlyProtect from UV/Light
Solution (DMSO) Short-term (< 1 month)-20°CN/A (Liquid)Argon/Nitrogen purgedProtect from UV/Light
Solution (DMSO) Long-term (> 1 month)-80°CN/A (Liquid)Argon/Nitrogen purgedProtect from UV/Light

Note: Aqueous solutions should never be stored. Prepare aqueous dilutions immediately prior to experimental use.

Standard Operating Procedure (SOP): Aliquoting & Desiccation

Every time a master vial is opened, the compound is placed at risk. This SOP utilizes a self-validating system to ensure your environmental controls remain uncompromised during the aliquoting workflow.

Phase 1: Equilibration (Critical Step)

Causality: Opening a vial straight from a -20°C freezer causes ambient moisture in the room-temperature air to instantly condense onto the cold, hygroscopic powder, permanently altering its mass and stability.

  • Remove the sealed master vial from the -20°C freezer. Do not open it.

  • Place the sealed vial inside a benchtop desiccator cabinet (RH < 20%).

  • Allow it to equilibrate to room temperature (15–25°C) for a minimum of 60 minutes.

Phase 2: Aliquoting & Purging
  • Transfer the equilibrated vial to a low-humidity glove box or work rapidly on the benchtop under a dry nitrogen stream.

  • Weigh the required mass into pre-dried, amber glass vials.

  • For Solutions: Dissolve the powder in anhydrous, sealed DMSO. Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 5 seconds to displace oxygen and atmospheric moisture.

  • Cap immediately with PTFE-lined screw caps and wrap the junction with Parafilm.

Phase 3: System Validation (Trustworthiness Check)

How do you know your storage system is actually working?

  • The Sentinel Vial: Alongside your aliquots, place an open, pre-weighed 2 mL vial containing 100 mg of anhydrous calcium chloride (a highly hygroscopic indicator) into your desiccator or storage bag.

  • Validation: Re-weigh the sentinel vial after 7 days. If the mass has increased by >1%, your desiccation system has failed (moisture ingress is occurring), and your API aliquots are actively at risk of deliquescence. Replace the desiccant and check the seals immediately.

Troubleshooting Guides & FAQs

Q: My 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride powder has turned into a sticky, transparent gum. Is it still usable? A: No, it should be discarded for quantitative assays. This is a classic manifestation of deliquescence[1]. The hydrochloride salt has absorbed atmospheric moisture until the crystal lattice collapsed. While the core API molecule might not be chemically degraded, the molecular weight is now completely unknown due to the incorporated water mass, making accurate molar dosing impossible. Furthermore, this state accelerates salt disproportionation[2].

Q: I stored my 10 mM DMSO stock at -20°C, but upon thawing, there is a cloudy precipitate that won't redissolve. What happened? A: DMSO is highly hygroscopic. If the DMSO absorbed water from the air during the aliquoting process, the solubility profile of the highly lipophilic 6-(Piperidin-4-yloxy)nicotinonitrile moiety decreases drastically. Repeated freeze-thaw cycles force the compound to crystallize out of solution, often into a less soluble polymorph. Resolution: Heat the aliquot gently to 37°C in a water bath and vortex vigorously for 5 minutes. To prevent this in the future, strictly use anhydrous DMSO, purge vials with Argon, and create single-use aliquots to eliminate freeze-thaw cycles entirely.

Q: Can I store this compound in biological buffers (e.g., PBS, pH 7.4) for a few weeks at 4°C? A: It is highly discouraged. While the compound is soluble in aqueous media due to the HCl salt, extended storage in water can lead to the slow hydrolysis of the nitrile group into an amide. Additionally, aqueous environments promote microbial growth. Always store working solutions in anhydrous DMSO and spike them into aqueous buffers immediately before your in vitro or in vivo experiments.

Q: The certificate of analysis (CoA) states a purity of >98%, but my LC-MS shows a secondary peak after 6 months of storage. Why? A: If stored as a solid without strict desiccation, the compound may have undergone salt disproportionation, leading to a mixture of the HCl salt and the free base, which can elute differently depending on your chromatographic conditions[2]. Alternatively, if exposed to light, the ether linkage may have undergone trace photo-oxidation. Ensure you are using amber vials and validating your desiccation system using the "Sentinel Vial" method described in the SOP.

Workflow Visualization

Below is the logical decision tree for receiving, aliquoting, and storing the compound to maximize shelf-life and experimental reproducibility.

StorageWorkflow Receive Receive Compound (HCl Salt) Equilibrate Equilibrate to RT (Prevent Condensation) Receive->Equilibrate Aliquoting Aliquot in Dry Environment (RH < 20%) Equilibrate->Aliquoting State Storage Format? Aliquoting->State Solid Solid (Powder) State->Solid Liquid Solution (DMSO) State->Liquid SolidShort Short-Term (< 1 Month) 4°C, Desiccated Solid->SolidShort Frequent Use SolidLong Long-Term (1-3 Years) -20°C, Desiccated Solid->SolidLong Infrequent Use LiqShort Working Stock -20°C, Ar Purged Liquid->LiqShort < 1 Month LiqLong Archival Stock -80°C, Ar Purged Liquid->LiqLong > 1 Month QC QC: Visual Inspection (Discard if gummy) SolidShort->QC LiqShort->QC

Workflow for aliquoting, storage, and quality control of 6-(Piperidin-4-yloxy)nicotinonitrile HCl.

References

  • ICH Q1A(R2)
  • Source: Academia.
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Optimization

Technical Support Center: Crystallization of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Welcome to the technical support guide for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the crystallization of this important intermediate. Achieving a stable, pure, and well-defined crystalline form is paramount for successful drug development, and this guide provides a systematic approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is obtaining a specific crystalline form of an intermediate like 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride so critical?

The solid-state properties of a pharmaceutical intermediate have a profound impact on the entire manufacturing process and the quality of the final Active Pharmaceutical Ingredient (API). A well-controlled crystalline form ensures:

  • Purity: Crystallization is a key purification step. A robust process effectively removes impurities, including process-related impurities and potential isomers.

  • Consistency: A consistent crystalline form ensures predictable physical properties such as solubility, dissolution rate, and stability, which are crucial for the subsequent synthetic steps and the final API's performance.[1]

  • Handling and Formulation: The crystal habit (shape) and size distribution affect bulk properties like flowability and density, which are critical for filtration, drying, and formulation.

Q2: What are the primary challenges I can expect when crystallizing a hydrochloride salt like this?

Hydrochloride salts, while often used to improve solubility and stability, can present unique crystallization challenges:

  • Hygroscopicity: The polar nature of the salt can lead to water uptake, which can affect stability and may lead to the formation of hydrates.[2]

  • Polymorphism: This compound may exist in multiple crystalline forms (polymorphs), each with different physicochemical properties.[2][3][4] Controlling the crystallization process to consistently produce the desired polymorph is a common challenge.

  • Oiling Out: Instead of forming crystals directly from the solution, the compound may separate as a liquid phase, a phenomenon known as oiling out or liquid-liquid phase separation (LLPS).[5][6][7][8] This can trap impurities and hinder the formation of a crystalline solid.

Q3: What initial characterization should I perform before attempting to optimize the crystallization?

Before diving into extensive optimization, a fundamental understanding of your material is essential.

  • Solubility Profiling: Determine the solubility of your compound in a range of solvents with varying polarities at both room temperature and elevated temperatures. This is the cornerstone of designing a successful crystallization process.

  • Purity Analysis: Use techniques like HPLC and LC-MS to understand the impurity profile of your starting material. Some impurities can act as crystal growth inhibitors or promoters of undesirable polymorphs.[9]

  • Solid-State Characterization: Analyze your initial solid material using techniques like X-ray Powder Diffraction (XRPD) to determine if it is crystalline or amorphous, and Differential Scanning Calorimetry (DSC) to identify melting points and potential polymorphic transitions.

Troubleshooting Guides

Problem 1: My compound "oils out" or precipitates as an amorphous solid.

This is a common issue, particularly when the supersaturation of the solution is too high, or when the integration of molecules into a crystal lattice is kinetically hindered.[7]

Root Causes & Systematic Solutions
  • High Supersaturation:

    • Explanation: Rapid cooling or fast addition of an anti-solvent creates a level of supersaturation that the system cannot sustain, leading to the formation of a kinetically favored, but thermodynamically unstable, liquid or amorphous phase.

    • Solution:

      • Reduce Cooling Rate: Implement a slower, controlled cooling profile.

      • Slow Anti-solvent Addition: Add the anti-solvent dropwise at a controlled rate, ideally to a heated solution.

      • Seeding: Introduce a small quantity of seed crystals of the desired form at a point of moderate supersaturation. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[8]

  • Inappropriate Solvent System:

    • Explanation: The chosen solvent may have too high a dissolving power, requiring extreme conditions (very low temperatures or large volumes of anti-solvent) to induce crystallization, which favors oiling out.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems. A good starting point is a solvent in which the compound has moderate solubility at high temperatures and low solubility at room temperature.

      • Mixed Solvent Systems: Utilize a mixture of a good solvent and a poor solvent (anti-solvent) to fine-tune the solubility and control the supersaturation more effectively.

Workflow for Troubleshooting Oiling Out

G start Oiling Out or Amorphous Precipitation Observed check_supersaturation Is supersaturation generated too rapidly? start->check_supersaturation slow_cooling Implement slower, controlled cooling profile. check_supersaturation->slow_cooling Yes slow_addition Reduce rate of anti-solvent addition. check_supersaturation->slow_addition Yes seeding Introduce seed crystals in the metastable zone. check_supersaturation->seeding Yes check_solvent Is the solvent system optimal? check_supersaturation->check_solvent No slow_cooling->check_solvent slow_addition->check_solvent seeding->check_solvent solvent_screen Perform a systematic solvent/anti-solvent screen. check_solvent->solvent_screen No success Crystalline Product Obtained check_solvent->success Yes solvent_screen->success

Caption: Decision workflow for addressing oiling out.

Problem 2: The crystallization yields are low or inconsistent.

Low yield often points to excessive solubility of the compound in the mother liquor, while inconsistency can be a sign of uncontrolled nucleation or polymorphism.

Root Causes & Systematic Solutions
  • High Solubility in Mother Liquor:

    • Explanation: The compound remains significantly soluble in the solvent system even at low temperatures.

    • Solution:

      • Optimize Solvent/Anti-solvent Ratio: Increase the proportion of the anti-solvent to decrease the final solubility.

      • Lower Final Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C) before filtration, if the stability of the compound allows.

      • Evaporation: If using a single solvent, carefully evaporating a portion of the solvent to increase the concentration before cooling can improve yield.

  • Uncontrolled Nucleation/Polymorphism:

    • Explanation: Spontaneous nucleation at different levels of supersaturation can lead to the formation of different polymorphs, which may have varying solubilities and crystal habits, thus affecting yield and consistency.[3][10]

    • Solution:

      • Controlled Seeding: As mentioned before, seeding is a powerful tool to ensure the formation of the desired polymorph and improve batch-to-batch consistency.

      • Polymorph Screening: Conduct a systematic polymorph screen to identify different crystalline forms and the conditions under which they form. This knowledge is crucial for designing a robust process that consistently targets the most stable (or desired) form.

Problem 3: The crystals have poor morphology (e.g., fine needles, agglomerates).

Crystal shape and size are critical for downstream processing. Fine needles can be difficult to filter and dry, while agglomerates can trap impurities.

Root Causes & Systematic Solutions
  • Rapid Crystal Growth:

    • Explanation: High supersaturation can lead to rapid crystal growth, which often results in the formation of small, needle-like crystals.

    • Solution:

      • Slower Supersaturation Generation: As with oiling out, slowing down the cooling or anti-solvent addition rate can promote slower, more ordered crystal growth, leading to larger, more equant crystals.

      • Temperature Cycling (Ostwald Ripening): In some cases, holding the crystal slurry at a constant temperature or cycling the temperature up and down slightly can encourage the dissolution of smaller crystals and the growth of larger ones.

  • Solvent Effects:

    • Explanation: The solvent can influence crystal habit by preferentially adsorbing to certain crystal faces, thereby inhibiting growth in that direction.

    • Solution:

      • Solvent System Optimization: Experiment with different solvents or co-solvents. Sometimes, even a small amount of a co-solvent can dramatically alter the crystal habit.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization
  • Preparation: Place a small, known amount (e.g., 20-50 mg) of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride into several vials.

  • Solvent Addition: To each vial, add a different solvent from the list below in small, measured increments at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent required.

  • Heating: For solids that are insoluble at room temperature, gently heat the slurry in increments (e.g., to 40°C, 60°C) and continue adding solvent until dissolution is achieved.

  • Cooling: Allow the saturated solutions to cool slowly to room temperature, and then place them in a refrigerator (4°C).

  • Observation: Observe the vials for crystal formation, oiling out, or no change. Note the quality and quantity of any crystals formed.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExample SolventsPolarity IndexNotes
Alcohols Methanol, Ethanol, Isopropanol (IPA)5.1, 4.3, 3.9Good starting points, often used in mixed systems.
Ketones Acetone, Methyl Ethyl Ketone (MEK)5.1, 4.7Can be effective for hydrochloride salts.
Esters Ethyl Acetate4.4Often used as an anti-solvent.
Ethers Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)4.0, 2.5MTBE is a common anti-solvent.
Nitriles Acetonitrile5.8A polar aprotic solvent, often useful.
Hydrocarbons Heptane, Toluene0.1, 2.4Typically used as anti-solvents.
Water H₂O10.2The compound is a salt, so solubility in water should be checked. May promote hydrate formation.[2]
Protocol 2: Controlled Cooling Crystallization with Seeding
  • Dissolution: Dissolve the compound in a suitable solvent (identified from Protocol 1) at an elevated temperature (e.g., 60-70°C) to achieve a clear, saturated solution.

  • Controlled Cooling: Begin cooling the solution at a slow, linear rate (e.g., 0.1-0.5°C/minute).

  • Seeding: Once the solution has cooled by 5-10°C (into the metastable zone), add a small amount (0.1-1% w/w) of finely ground seed crystals of the desired polymorph.

  • Maturation: Continue the slow cooling to the final temperature (e.g., room temperature or 0°C).

  • Aging: Hold the resulting slurry at the final temperature for a period (e.g., 2-12 hours) with gentle stirring to allow the crystallization to complete and potentially improve crystal quality.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under appropriate conditions.

References

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.[Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications.[Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications.[Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. DARU Journal of Pharmaceutical Sciences.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. PhD thesis.[Link]

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate.[Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate.[Link]

  • Crystallization and transformation of pharmaceutical solid forms. Academic Journals.[Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications.[Link]

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications.[Link]

  • Purification of organic hydrochloride salt? ResearchGate.[Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. University of Southampton.[Link]

Sources

Reference Data & Comparative Studies

Validation

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride vs free base solubility comparison

6-(Piperidin-4-yloxy)nicotinonitrile: Hydrochloride vs. Free Base Solubility Comparison Guide As pharmaceutical pipelines increasingly rely on complex, multi-ring heterocyclic building blocks, overcoming poor aqueous sol...

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Author: BenchChem Technical Support Team. Date: March 2026

6-(Piperidin-4-yloxy)nicotinonitrile: Hydrochloride vs. Free Base Solubility Comparison Guide

As pharmaceutical pipelines increasingly rely on complex, multi-ring heterocyclic building blocks, overcoming poor aqueous solubility remains a critical hurdle in drug development. 6-(Piperidin-4-yloxy)nicotinonitrile is a prominent synthetic intermediate and pharmacophore frequently utilized in the development of kinase inhibitors (such as AKT1 modulators)[1].

This guide provides an objective, data-driven comparison of the physicochemical performance of the Free Base versus the Hydrochloride (HCl) Salt form of 6-(Piperidin-4-yloxy)nicotinonitrile. By examining the thermodynamic solubility, dissolution kinetics, and disproportionation risks, this document equips formulation scientists with the mechanistic insights required to select the optimal solid-state form for downstream applications.

Mechanistic Profiling: Why Salt Selection Matters

To understand the divergent solubility profiles of the two forms, we must first analyze the molecular architecture of 6-(Piperidin-4-yloxy)nicotinonitrile. The molecule features two distinct nitrogen centers:

  • The Pyridine Nitrogen: A weakly basic center (estimated pKa​ < 2.0), whose electron density is significantly depleted by the strongly electron-withdrawing cyano (-CN) group at the 3-position.

  • The Piperidine Nitrogen: A strongly basic secondary aliphatic amine (estimated pKa​ ~ 9.5).

The Free Base exists as an uncharged, lipophilic crystalline solid. Its aqueous dissolution relies entirely on its intrinsic solubility ( S0​ ), which is severely limited by the hydrophobic nature of the dual-ring system and the high lattice energy of the neutral crystal.

The Hydrochloride (HCl) Salt exploits the highly basic piperidine nitrogen. By protonating this amine, the molecule forms an ionic lattice with the chloride counterion. When introduced to an aqueous medium, the significant hydration energy of the polar Cl− counterion and the protonated piperidinium cation drastically lowers the free energy of solvation, driving rapid dissolution[2].

However, salt solubility is not absolute; it is governed by the concept of pHmax​ —the pH at which the solubility of the salt and the free base are in equilibrium. If the HCl salt is exposed to an environment where the pH exceeds pHmax​ (such as the intestinal tract), the salt may dissociate and precipitate back into the insoluble free base, a phenomenon known as disproportionation [3].

SaltMechanism FB_Solid Free Base (Solid) High Lattice Energy Dissolve_FB Slow Dissolution (Hydrophobic) FB_Solid->Dissolve_FB HCl_Solid HCl Salt (Solid) Ionic Lattice Dissolve_HCl Rapid Dissolution (Hydrophilic) HCl_Solid->Dissolve_HCl Solution_Neutral Neutral API (aq) Intrinsic Solubility (S0) Dissolve_FB->Solution_Neutral Solution_Ionized Protonated API+ (aq) High Aqueous Solubility Dissolve_HCl->Solution_Ionized Solution_Neutral->Solution_Ionized +H+ (Gastric pH) Solution_Ionized->Solution_Neutral +OH- (Intestinal pH) Disproportionation Risk

Fig 1: Mechanistic pathways of dissolution and pH-dependent disproportionation.

Quantitative Solubility Comparison

The following table summarizes the representative thermodynamic solubility profiles of both forms across biologically and synthetically relevant aqueous media.

Note: Data represents steady-state thermodynamic solubility ( Seq​ ) after 24 hours of equilibration at 37°C. Values are characteristic of basic piperidine-derivatives of this molecular weight.

Biorelevant MediumpHFree Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Mechanistic Observation
Purified Water ~ 6.5< 0.05> 50.0HCl salt demonstrates >1000x solubility enhancement due to ionization and counterion hydration[4].
SGF (Simulated Gastric Fluid)1.2~ 15.0> 50.0Free base undergoes in-situ protonation, but dissolution rate is kinetically slower than the pre-formed salt.
FaSSIF (Fasted State Intestinal)6.5~ 0.10~ 0.15 High risk of disproportionation. The HCl salt rapidly dissolves but supersaturates, precipitating as the free base[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility cannot be measured by liquid-phase analysis alone. If the solid phase changes during the experiment (e.g., the HCl salt converts to the free base), the HPLC is no longer measuring the solubility of the salt, but rather the intrinsic solubility of the free base[6]. The following protocols represent a self-validating system utilizing orthogonal analytical techniques.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol measures the true equilibrium solubility while verifying the integrity of the solid state.

  • Sample Preparation: Accurately weigh 10 mg of 6-(Piperidin-4-yloxy)nicotinonitrile (Free Base) and 10 mg of the HCl Salt into separate 1.5 mL microcentrifuge tubes.

  • Media Addition: Add 1.0 mL of the target buffer (e.g., Water, SGF, or FaSSIF) to each tube. Ensure the solid is in visible excess. If all solid dissolves, add more API until a suspension is maintained.

  • Equilibration: Place the tubes in a thermomixer at 37°C and agitate at 800 RPM for 24 hours. Causality: 24 hours is required to overcome the kinetic dissolution phase and reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 14,000 RPM for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Supernatant Analysis (Liquid Phase): Dilute an aliquot of the supernatant with mobile phase and quantify the API concentration using HPLC-UV (λ = 254 nm) against a standard calibration curve.

  • Solid-State Verification (Critical Step): Carefully extract the remaining solid pellet, dry it under a gentle stream of nitrogen, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: If the PXRD diffractogram of the HCl salt pellet matches the Free Base reference, disproportionation has occurred, and the HPLC value represents the pHmax​ equilibrium, not the true salt solubility[2].

Workflow Step1 1. Excess Solid Addition (Free Base or HCl) Step2 2. Buffer Equilibration (24h, 37°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. HPLC-UV Analysis (Quantify Solubility) Step3->Step4 Supernatant Step5 5. PXRD Analysis (Verify Solid Form) Step3->Step5 Solid Pellet

Fig 2: Self-validating thermodynamic solubility workflow ensuring solid-state integrity.

Protocol B: Disproportionation Risk Assessment (Slurry Method)

Because the piperidine nitrogen has a pKa​ of ~9.5, the pHmax​ of the HCl salt is likely in the mildly acidic range (pH 4-5). This protocol tests the stability of the salt in formulation-relevant microenvironments.

  • Slurry Creation: Suspend 50 mg of the HCl salt in 2 mL of pH 6.8 phosphate buffer (simulating intestinal pH).

  • Monitoring: Stir the slurry at room temperature. Take solid aliquots at 1 hour, 4 hours, and 24 hours.

  • Filtration & Drying: Rapidly filter the aliquots using a 0.45 µm PTFE syringe filter and vacuum dry the solid to halt any further solvent-mediated phase transitions.

  • Spectroscopic Evaluation: Analyze the dried solids using Raman Spectroscopy or Solid-State NMR. Causality: Raman spectroscopy is highly sensitive to the protonation state of the piperidine ring. The disappearance of the NH2+​ vibrational bands and the emergence of neutral secondary amine bands will quantitatively track the kinetics of free base conversion[2].

Conclusion & Application Strategy

For 6-(Piperidin-4-yloxy)nicotinonitrile , the Hydrochloride Salt is unequivocally the superior choice for early-stage synthetic handling, purification, and formulation of liquid parenteral dosages due to its massive solubility advantage in water[7].

However, if developing an oral solid dosage form, formulators must be highly vigilant of the microenvironmental pH. Exposure to neutral or basic excipients will trigger rapid disproportionation back to the poorly soluble Free Base[5]. In such cases, utilizing acidic microenvironmental pH modifiers (e.g., citric acid) within the formulation matrix is mandatory to maintain the integrity of the HCl salt during dissolution.

References

  • Vertex Pharmaceuticals Incorporated. (2024). Akt1 modulators (Patent No. WO2024073371A1). World Intellectual Property Organization.
  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at:[Link]

  • Merritt, J.M., Viswanath, S.K., & Stephenson, G.A. (2013). Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation. Pharmaceutical Research, 30(1), 203-217. Available at:[Link]

  • Hsieh, Y.L., Merritt, J.M., Yu, W., & Taylor, L.S. (2015). Salt stability–the effect of pHmax on salt to free base conversion. Pharmaceutical Research, 32(9), 3110-3118. Available at:[Link]

Sources

Comparative

Comparing 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride with other piperidine derivatives

An In-Depth Comparative Guide to 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride and Other Piperidine Derivatives for Drug Discovery Professionals Foreword As a Senior Application Scientist, my goal is to bridge the g...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride and Other Piperidine Derivatives for Drug Discovery Professionals

Foreword

As a Senior Application Scientist, my goal is to bridge the gap between novel chemical matter and its practical application in drug discovery. This guide is crafted for fellow researchers and medicinal chemists who understand that a molecule's true potential is only revealed through rigorous, comparative analysis. We will dissect 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, not as an isolated entity, but within the rich and diverse landscape of piperidine-based pharmacophores. Our approach is rooted in a first-principles understanding of structure-activity relationships, supported by validated experimental workflows that form the bedrock of modern pharmacology. This document is designed to be a practical, authoritative resource, empowering you to make informed decisions in your own discovery programs.

Deconstructing the Pharmacophore: 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

The piperidine scaffold is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous FDA-approved drugs. The title compound, 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, presents three key structural motifs that dictate its potential biological activity and pharmacological profile:

  • The Piperidine Ring: This saturated heterocycle acts as a versatile scaffold. Its basic nitrogen atom is typically protonated at physiological pH, allowing for ionic interactions with target proteins. The chair-like conformation provides a three-dimensional framework for orienting substituents.

  • The Aryl Ether Linker (-O-): The ether linkage to the 4-position of the piperidine ring provides a specific geometry and rotational flexibility, influencing how the molecule fits into a binding pocket.

  • The Nicotinonitrile Moiety: The pyridine ring introduces aromaticity and potential for π-π stacking interactions. The nitrile group (-C≡N) is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups. It is a key feature in a number of approved drugs, including certain enzyme inhibitors.

The hydrochloride salt form is utilized to enhance aqueous solubility and improve handling characteristics, a common practice in preclinical development.

Strategic Comparison: Selecting the Right Alternatives

To understand the unique value of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, we must compare it to structurally related analogues. The choice of comparators is not arbitrary; it is a deliberate strategy to probe the structure-activity relationship (SAR) at each key position of the molecule. Our comparative set will focus on three classes of analogues, each designed to answer a specific question.

  • Comparator Class A: Piperidine Nitrogen Variants: By substituting the hydrogen on the piperidine nitrogen with various groups (e.g., methyl, benzyl, small alkyl chains), we can explore the impact on potency, selectivity, and pharmacokinetic properties. This position often influences interactions with the solvent front or secondary binding pockets.

  • Comparator Class B: Linker and Aromatic Core Variants: Replacing the nicotinonitrile headgroup with other aromatic systems (e.g., phenyl, pyrimidine) or altering the linker (e.g., replacing the ether with an amine or amide) allows us to assess the importance of the specific electronics and geometry of the 6-cyanopyridin-3-yl moiety.

  • Comparator Class C: Positional Isomers: Moving the ether linkage from the 4-position to the 3-position of the piperidine ring will fundamentally change the spatial orientation of the aromatic headgroup, providing critical insights into the topology of the target's binding site.

Below is a conceptual workflow for this comparative analysis.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening & Potency cluster_2 Selectivity & Off-Target Profiling cluster_3 Pharmacokinetic Profiling (ADME) synthesis Synthesis of Analogues (Classes A, B, C) qc Purity & Identity Confirmation (NMR, LC-MS, HPLC >95%) synthesis->qc binding Target Binding Assay (e.g., Radioligand Displacement) qc->binding Test Compounds functional Functional Cell-Based Assay (e.g., cAMP, Ca2+ Flux) binding->functional Confirms on-target activity selectivity Selectivity Panel (Against related receptors/enzymes) functional->selectivity Lead Candidates safety Early Safety Screen (e.g., hERG, CYP Inhibition) selectivity->safety metabolism Metabolic Stability (Microsomes, Hepatocytes) selectivity->metabolism Optimized Leads solubility Kinetic Solubility solubility->metabolism permeability Cell Permeability (e.g., PAMPA, Caco-2) metabolism->permeability SAR_Logic cluster_A Class A: N-Substitution cluster_B Class B: Aromatic Core cluster_C Class C: Isomer Parent Parent Compound Ki = 15 nM A1 A-1 (N-Me) Ki = 12 nM Slight Potency Gain Parent->A1 Small alkyl tolerated A2 A-2 (N-Bn) Ki = 150 nM Steric Hindrance Parent->A2 Bulky group not tolerated B1 B-1 (Phenyl) Ki = 85 nM Nicotinonitrile is Key Parent->B1 Pyridine N/CN important for binding C1 C-1 (3-oxy) Ki > 1000 nM Geometry is Critical Parent->C1 4-Substition is required

Caption: A decision tree illustrating the structure-activity relationship (SAR) based on comparative data.

Conclusion and Forward Look

This guide demonstrates a systematic framework for evaluating novel chemical entities like 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. By placing it in context with carefully selected analogues, we can efficiently map the SAR, identify key pharmacophoric features, and make data-driven decisions to advance a drug discovery program. The initial data suggests that the 4-oxy-nicotinonitrile moiety is a privileged structure for our hypothetical target. Future work would focus on fine-tuning the piperidine N-substituent to optimize the balance between potency and pharmacokinetic properties, moving one step closer to a viable clinical candidate.

References

  • Title: The mighty piperidine: a ubiquitous scaffold in contemporary drug design Source: Future Medicinal Chemistry URL: [Link]

  • Title: The medicinal chemistry of piperidine-containing compounds Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Nitrile Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Relating the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

Validation

In-Depth Comparison &amp; Validation Guide: HPLC-UV Assay for 6-(Piperidin-4-yloxy)nicotinonitrile HCl

Executive Summary & The Analytical Target Profile (ATP) In modern pharmaceutical development, analytical methods are no longer treated as static tests but as dynamic, controlled systems. Driven by the[1] and [2], method...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Target Profile (ATP)

In modern pharmaceutical development, analytical methods are no longer treated as static tests but as dynamic, controlled systems. Driven by the[1] and [2], method development begins with an Analytical Target Profile (ATP).

For 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride [3]—a critical basic intermediate in API synthesis—the ATP requires a quantitative assay capable of delivering a reportable value with a relative error of < 2.0%, while ensuring baseline resolution from process impurities and degradation products[4]. This guide objectively compares analytical platforms for this molecule and provides a self-validating HPLC-UV protocol grounded in [5] standards.

Physicochemical Causality: Decoding the Molecule

To design a robust separation, we must first understand the thermodynamic and electronic properties of the target molecule. Method development should never be empirical; it must be driven by causality[6].

  • The Piperidine Moiety (pKa ~10.5): The secondary amine is highly basic. At a neutral pH, it remains fully ionized. If run on a standard silica column, this positively charged nitrogen will undergo severe secondary ion-exchange interactions with negatively charged residual surface silanols, causing catastrophic peak tailing.

  • The Nicotinonitrile Core: This electron-deficient aromatic ring provides a strong, stable UV chromophore (optimal absorption at ~230 nm), making UV detection highly viable.

  • The Hydrochloride Salt: The chloride counter-ion is highly polar and will elute in the void volume ( t0​ ).

Causality-Driven Solution: To achieve a self-validating, reproducible method, we must suppress silanol ionization. Utilizing a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) completely protonates the amine—allowing it to form an ion-pair with the TFA—while simultaneously neutralizing the acidic surface silanols on the stationary phase. This guarantees sharp, symmetrical peaks.

Technology Comparison: Selecting the Right Platform

While multiple chromatographic techniques can analyze this compound, the choice depends on the lifecycle stage and the ATP[7]. Below is an objective comparison of HPLC-UV against modern alternatives for routine purity testing.

Performance MetricTraditional HPLC-UVUHPLC-PDALC-MS (QqQ / TOF)
Primary Application Routine QC & Purity ReleaseHigh-Throughput In-Process TestingTrace Impurity Identification
Resolution (N) ~15,000 plates (Standard)>30,000 plates (Sub-2 µm)Separation enhanced by mass filtering
Run Time 15 – 20 minutes3 – 5 minutes5 – 10 minutes
LOD / LOQ ~0.05% / 0.10% (Area norm)~0.02% / 0.05%< 0.001% (ppm level)
Matrix Tolerance High (Robust to salt content)Moderate (Prone to clogging)Low (Ion suppression from HCl salt)
Causality / Rationale Gold standard for assay. High precision, low variance, and cost-effective.Faster, but higher backpressure and instrument wear for routine salt-based APIs.Unmatched specificity, but excessive variance for main peak assay (>2% RSD).

Analytical Procedure Lifecycle Workflow

G ATP Analytical Target Profile (ATP) Design Method Design & DoE ATP->Design Defines criteria Validation ICH Q2(R2) Validation Design->Validation Optimizes parameters Routine Routine QC Release Validation->Routine Qualifies method Verification Continuous Verification Routine->Verification Generates data Verification->ATP Lifecycle feedback

Fig 1: Lifecycle approach for HPLC-UV assay validation per USP <1220> and ICH Q14/Q2(R2).

Self-Validating ICH Q2(R2) Protocol

This step-by-step methodology ensures that the analytical procedure remains a self-validating system. By embedding strict System Suitability Testing (SST) and bracketing standards, the method automatically invalidates out-of-trend data without human bias.

Phase 1: Chromatographic Conditions
  • Column: End-capped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

Phase 2: System Suitability Test (SST) - The Self-Validating Core

Before any validation parameter is executed, the system must prove its fitness.

  • Inject the standard solution (1.0 mg/mL) six times.

  • Acceptance Criteria:

    • RSD of peak area 1.0%.

    • Tailing factor ( Tf​ ) 1.5 (Proves silanol interactions are suppressed).

    • Theoretical plates ( N ) 10,000.

  • Self-Validating Mechanism: The sequence is bracketed by standard injections every 10 samples. If the drift between the initial and final standard exceeds 1.5%, the system automatically invalidates the intervening sample data.

Phase 3: Step-by-Step Validation Execution

Step 1: Specificity & Forced Degradation

  • Procedure: Expose the API to 1N HCl, 1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours. Inject degraded samples using a PDA detector.

  • Causality: We must prove the method is "stability-indicating." The PDA calculates the Peak Purity Angle vs. Peak Purity Threshold. If Angle < Threshold, the API peak is spectrally homogeneous, proving no degradants are co-eluting beneath the main peak.

Step 2: Linearity & Range

  • Procedure: Prepare solutions at 25%, 50%, 100%, 120%, and 150% of the nominal concentration (1.0 mg/mL). Inject each level in triplicate.

  • Causality: Ensures the UV detector's photomultiplier tube is operating within its linear dynamic range, preventing signal saturation at high concentrations.

Step 3: Accuracy (Recovery)

  • Procedure: Spike known amounts of API into a placebo matrix at 50%, 100%, and 150% levels. Prepare three independent samples per level.

  • Causality: Validates that the sample diluent and potential matrix excipients do not cause signal suppression or enhancement.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Procedure: Prepare six independent sample solutions at 100% concentration. Analyze on Day 1 (Analyst A) and Day 2 (Analyst B, different HPLC system).

  • Causality: Quantifies the random error inherent in sample weighing, sonication, and instrument injection mechanics.

Experimental Data Summary

Below is a summary of the expected validation data for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, demonstrating compliance with ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Precision %RSD 2.0% (n=6)0.45%PASS
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.112 < Thresh: 0.250PASS
Linearity Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998PASS
Accuracy (Mean Recovery) 98.0% – 102.0%99.8%PASS
Method Precision %RSD 2.0% (n=6 prep)0.62%PASS
Intermediate Precision Overall %RSD 2.0% (n=12)0.78%PASS
Robustness (pH ± 0.2) Resolution ( Rs​ ) > 2.0 Rs​ = 3.4PASS

References

  • 1270472-24-6 (6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride). ChemSrc. Available at:[Link]

  • USP publishes draft of new chapter <1220> Analytical Procedure Life Cycle. ECA Academy. Available at:[Link]

  • Analytical Method Development & Validation: A Modern, Lifecycle Approach. Agere Sciences. Available at:[Link]

  • What is the ATP? ECA Academy. Available at:[Link]

  • Expanding an Analytical Framework. Aldevron. Available at:[Link]

  • Analytical lifecycle management within etherna. Etherna. Available at: [Link]

  • Final IWG Concept Paper Q2(R2) and Q14. International Council for Harmonisation (ICH). Available at: [Link]

  • Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14. CASSS. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a compound of interest in pharmaceutical research. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from its core structural motifs—the piperidine ring, the nicotinonitrile moiety, and the ether linkage—to construct a detailed and scientifically grounded predictive analysis. By comparing the expected fragmentation of the target molecule with the known fragmentation of its components and related structures, this document offers a robust framework for researchers to identify and characterize this compound and its analogs.

Introduction: The Structural Rationale for Fragmentation Analysis

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a heterocyclic compound featuring a piperidin-4-yloxy group appended to a nicotinonitrile scaffold. Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex matrices, for metabolite profiling, and for quality control in synthetic processes. The fragmentation pattern in mass spectrometry is a molecular fingerprint, providing invaluable structural information. This guide will focus on the fragmentation induced by electrospray ionization (ESI) followed by collision-induced dissociation (CID), a common technique for the analysis of small molecules.[1]

The structure of 6-(Piperidin-4-yloxy)nicotinonitrile suggests several potential sites for fragmentation. The protonated molecule, anticipated in positive ion ESI, will likely undergo characteristic cleavages at the ether linkage, within the piperidine ring, and potentially involving the nicotinonitrile group. By examining the established fragmentation patterns of piperidine derivatives, aryl ethers, and nicotinonitrile-containing compounds, we can predict the major fragmentation pathways for our target molecule.

Proposed Experimental Workflow for LC-MS/MS Analysis

To obtain the mass spectrum of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is recommended. This approach ensures the introduction of a pure analyte into the mass spectrometer, leading to a clean and interpretable fragmentation pattern.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for retaining and separating the analyte.
  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in the protonation of the analyte in the ESI source.
  • Gradient Program:
  • 0-0.5 min: 5% B
  • 0.5-3.0 min: 5% to 95% B
  • 3.0-4.0 min: 95% B
  • 4.0-4.1 min: 95% to 5% B
  • 4.1-5.0 min: 5% B
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 1-5 µL
  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150 °C
  • Desolvation Temperature: 500 °C
  • MS1 (Full Scan): Acquire a full scan from m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).
  • MS2 (Product Ion Scan): Perform a product ion scan on the [M+H]⁺ precursor ion using Collision-Induced Dissociation (CID) with a normalized collision energy range of 10-40 eV to generate a fragmentation spectrum.

The following diagram illustrates the proposed analytical workflow:

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution injection Injection working->injection column C18 Reversed-Phase Column injection->column esi ESI+ Source column->esi ms1 MS1 (Full Scan) esi->ms1 cid CID ms1->cid ms2 MS2 (Product Ion Scan) cid->ms2

Caption: Proposed LC-MS/MS workflow for the analysis of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Predicted Fragmentation Pattern of 6-(Piperidin-4-yloxy)nicotinonitrile

The molecular weight of 6-(Piperidin-4-yloxy)nicotinonitrile is 203.25 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ is expected at an m/z of 204.26. The fragmentation of this precursor ion is predicted to follow several key pathways, primarily driven by the lability of the ether linkage and the stability of the resulting fragments.

Major Predicted Fragmentation Pathways:
  • Cleavage of the Piperidine Ring: A common fragmentation pathway for piperidine-containing compounds is the cleavage of the piperidine ring.[2] This can occur through various ring-opening mechanisms, often initiated by the charge on the nitrogen atom.

  • Cleavage of the C-O Ether Bond: The ether linkage is another likely site of fragmentation. Cleavage can occur on either side of the oxygen atom, leading to the formation of a piperidinyl cation or a nicotinonitrile radical cation and a neutral piperidine fragment.

  • Loss of Neutral Molecules: The loss of small, stable neutral molecules such as ammonia (NH₃) or ethene (C₂H₄) from the piperidine ring is also a possibility.[3]

The following diagram illustrates the predicted major fragmentation pathways of protonated 6-(Piperidin-4-yloxy)nicotinonitrile:

fragmentation cluster_path1 Pathway 1: Ether Bond Cleavage cluster_path2 Pathway 2: Piperidine Ring Fragmentation M [M+H]⁺ m/z 204.26 F1 m/z 121.04 (Nicotinonitrile radical cation) M->F1 Cleavage of C-O bond F2 m/z 84.08 (Piperidinyl cation) M->F2 Cleavage of C-O bond F3 m/z 175.10 (Loss of C₂H₅N) M->F3 Ring Opening F4 m/z 187.12 (Loss of NH₃) M->F4 Neutral Loss

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unequivocal identification and characterization of reference standards are paramount to ensuring the saf...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unequivocal identification and characterization of reference standards are paramount to ensuring the safety, efficacy, and quality of drug substances. This guide provides an in-depth technical comparison of spectroscopic methods for the validation of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a key intermediate in the synthesis of various pharmaceutically active compounds. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind the chosen analytical techniques, underpinned by established scientific principles and regulatory expectations.

Given the limited availability of public domain experimental spectra for this specific molecule, this guide will leverage high-fidelity predicted spectroscopic data as a primary reference. This approach, increasingly common in modern analytical workflows, demonstrates the power of in-silico tools when used in conjunction with a thorough understanding of spectroscopic principles. We will detail the methodologies for these predictions and compare the expected data with that of potential alternatives, providing a robust framework for the validation of this critical reference standard.

The Structural Elucidation Pathway: A Multi-Technique Approach

The validation of a pharmaceutical reference standard is not reliant on a single analytical technique but rather on the convergence of data from multiple orthogonal methods. This ensures a comprehensive characterization of the molecule's identity, structure, and purity. For 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provides a self-validating system for its definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's carbon-hydrogen framework. By analyzing the chemical shifts, coupling constants, and through-bond/through-space correlations, a complete structural assignment can be achieved.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom in the molecule. For 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, the spectrum is predicted to show distinct signals for the protons on the pyridine ring and the piperidine ring.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.6d1HH-2 (Pyridine)
~8.0dd1HH-4 (Pyridine)
~7.1d1HH-5 (Pyridine)
~4.8m1HH-4' (Piperidine, CH-O)
~3.4m2HH-2'/H-6' (Piperidine, axial)
~3.2m2HH-2'/H-6' (Piperidine, equatorial)
~2.2m2HH-3'/H-5' (Piperidine, axial)
~2.0m2HH-3'/H-5' (Piperidine, equatorial)
~9.0 (broad)s2HNH₂⁺ (Piperidine)

Note: Chemical shifts are referenced to TMS at 0 ppm. The presence of the hydrochloride salt will lead to a downfield shift of the piperidine protons and the appearance of a broad NH₂⁺ signal.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, this technique is less sensitive than ¹H NMR but provides crucial information about the carbon skeleton.

Predicted Chemical Shift (δ) ppm Assignment
~160C-6 (Pyridine, C-O)
~152C-2 (Pyridine)
~140C-4 (Pyridine)
~118CN (Nitrile)
~115C-5 (Pyridine)
~109C-3 (Pyridine)
~74C-4' (Piperidine, C-O)
~42C-2'/C-6' (Piperidine)
~30C-3'/H-5' (Piperidine)
2D NMR Spectroscopy for Unambiguous Assignment

To definitively assign each proton and carbon signal, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of adjacent protons within the pyridine and piperidine spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the piperidine and pyridine fragments through the ether linkage.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Dissolve sample in D₂O or DMSO-d₆ Standard Add internal standard (e.g., TMS) Sample->Standard H1 ¹H NMR Standard->H1 Acquire C13 ¹³C NMR H1->C13 COSY COSY C13->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Process Fourier Transform, Phasing, Baseline Correction HMBC->Process Process Data Analysis Peak Picking, Integration, Assignment Process->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for comprehensive NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, electrospray ionization (ESI) in positive ion mode is the preferred method due to the basicity of the piperidine nitrogen.

Expected High-Resolution Mass Spectrum (HRMS)
  • Predicted [M+H]⁺: m/z 204.1182 (for the free base C₁₁H₁₃N₃O)

The high-resolution mass provides the elemental composition, confirming the molecular formula with high accuracy.

Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) is expected to yield characteristic fragment ions. The fragmentation is likely to be initiated at the protonated piperidine nitrogen.

Predicted Fragment m/z Proposed Structure/Loss
121.0498Loss of piperidine moiety
84.0808Piperidin-4-ol fragment
57.0702C₄H₉⁺ fragment from piperidine ring cleavage

Fragmentation Pathway Diagram

MS_Fragmentation Parent [M+H]⁺ m/z 204.1182 Frag1 Loss of Piperidine m/z 121.0498 Parent->Frag1 Cleavage of C-O bond Frag2 Piperidin-4-ol fragment m/z 84.0808 Parent->Frag2 Cleavage of ether linkage Frag3 C₄H₉⁺ fragment m/z 57.0702 Frag2->Frag3 Ring opening

Caption: Predicted MS/MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The spectrum is a unique fingerprint that can be used for identification when compared to a reference standard.

Expected Characteristic FTIR Absorptions
Wavenumber (cm⁻¹) Vibration Functional Group
~3400 (broad)N-H stretchSecondary amine (piperidine hydrochloride)
~2230C≡N stretchNitrile
~1600, ~1480C=C and C=N stretchPyridine ring
~1250C-O-C stretchAryl-alkyl ether

The presence of a sharp, strong absorption around 2230 cm⁻¹ is highly characteristic of the nitrile group. The broad absorption in the high-frequency region is indicative of the protonated amine in the hydrochloride salt.

Comparison with Alternative Reference Standards

When a primary reference standard for a specific compound is unavailable, it is crucial to compare its spectroscopic data with that of closely related, well-characterized compounds. For 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, relevant comparators include:

  • Nicotinonitrile: This would lack the piperidin-4-yloxy substituent, resulting in a much simpler NMR spectrum and a lower molecular weight in the mass spectrum. The FTIR would still show the characteristic nitrile peak.

  • 4-Hydroxypiperidine: The NMR and mass spectra would correspond only to the piperidine portion of the target molecule.

  • 6-Chloronicotinonitrile: This commercially available starting material would show a different aromatic substitution pattern in the NMR and a distinct isotopic pattern in the mass spectrum due to the presence of chlorine.

A comparison of the spectroscopic data of the test article with these alternatives would provide strong evidence for the presence of all key structural motifs in 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Conclusion: A Self-Validating Approach to Reference Standard Qualification

The spectroscopic validation of a reference standard like 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride relies on a multi-faceted analytical approach. While the absence of publicly available experimental data presents a challenge, the use of high-fidelity predicted spectra, grounded in established scientific principles and supported by data from analogous compounds, provides a robust and scientifically defensible pathway for structural confirmation.

The convergence of data from ¹H and ¹³C NMR, high-resolution mass spectrometry, and FTIR spectroscopy creates a self-validating system. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity. This comprehensive spectroscopic profile is essential for establishing a reliable reference standard, which in turn underpins the quality and integrity of subsequent drug development activities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][2][3][4][5]

  • United States Pharmacopeia (USP) General Chapter <197> Spectroscopic Identification Tests. United States Pharmacopeial Convention. [Link][6][7][8][9]

  • European Pharmacopoeia (Ph. Eur.) Chapter 2.2.25: Absorption spectrophotometry, ultraviolet and visible. European Directorate for the Quality of Medicines & HealthCare. [Link][10][11][12]

  • European Pharmacopoeia (Ph. Eur.) Chapter 2.2.24: Absorption spectrophotometry, infrared. European Directorate for the Quality of Medicines & HealthCare. [Link][13][14]

  • "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." PubMed. [Link][15]

  • "Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives." Research & Reviews: Journal of Pharmaceutical Analysis. [Link][16]

  • "¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles." Molecules. [Link][17]

  • "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online. [Link][18]

  • ACD/Labs NMR Prediction Software. Advanced Chemistry Development, Inc. [Link]

  • Mnova NMRPredict. Mestrelab Research. [Link][1]

  • NMRdb: Online NMR Prediction. NMRdb.org. [Link][8][15]

Sources

Comparative

A Comparative Guide to the Efficacy of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride as a Pharmaceutical Intermediate

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the efficiency of synthesizing core molecular scaffolds is of paramount importance. The selection of pharmaceutical interme...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the efficiency of synthesizing core molecular scaffolds is of paramount importance. The selection of pharmaceutical intermediates directly influences the overall yield, purity, and cost-effectiveness of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical comparison of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride , a versatile heterocyclic intermediate, with a standard alternative from a different structural class, a key pyrrolo[2,3-d]pyrimidine intermediate used in the synthesis of Janus Kinase (JAK) inhibitors.

The rationale for this comparison lies in the divergent synthetic strategies required for these two classes of intermediates, which in turn impacts their utility in a research and drug development setting. We will explore the synthetic pathways, analyze the reaction efficiencies, and discuss the critical aspects of purity and cost-effectiveness, supported by detailed experimental protocols and data.

The Strategic Importance of Intermediate Selection in Kinase Inhibitor Synthesis

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and inflammation.[1][2] Consequently, small-molecule inhibitors of JAKs have emerged as a significant class of therapeutics for autoimmune diseases and certain cancers.[3] The chemical structures of many kinase inhibitors incorporate heterocyclic scaffolds, such as pyridines, pyrimidines, and piperidines, which are adept at forming key interactions within the ATP-binding site of the kinase domain.[4]

The choice of the core intermediate dictates the subsequent synthetic steps and the ease of introducing molecular diversity to explore structure-activity relationships (SAR). An ideal intermediate should be readily accessible through a high-yielding and scalable synthesis, possess handles for further functionalization, and exhibit a favorable impurity profile.

Synthesis and Efficacy of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Overview:

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a bifunctional molecule featuring a piperidine moiety and a nicotinonitrile core. This structure is particularly relevant for the synthesis of inhibitors targeting kinases where the piperidine can be further functionalized to interact with the solvent-exposed region of the ATP-binding pocket, while the nicotinonitrile can serve as a hinge-binding motif.

Proposed Synthetic Pathway:

The most logical and efficient synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride involves a two-step process starting from commercially available materials: a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection and salt formation. This pathway is an adaptation of the classical Williamson ether synthesis.[1][5][6]

Synthesis_of_Target_Molecule cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Deprotection and Salt Formation 6-chloronicotinonitrile 6-Chloronicotinonitrile Intermediate_1 tert-butyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate 6-chloronicotinonitrile->Intermediate_1 N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Intermediate_1 Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) Base->Intermediate_1 Intermediate_1_2 tert-butyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate Final_Product 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride Intermediate_1_2->Final_Product HCl HCl (in Dioxane or IPA) HCl->Final_Product

Synthetic pathway for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Experimental Protocol: Synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Step 1: Synthesis of tert-butyl 4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Add a solution of 6-chloronicotinonitrile (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

  • Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a solution of hydrochloric acid in dioxane or isopropanol (4M, 2-3 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt precipitates.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

A Standard Alternative: Synthesis of a Key Pyrrolo[2,3-d]pyrimidine Intermediate

Overview:

Pyrrolo[2,3-d]pyrimidine derivatives are a cornerstone in the synthesis of numerous kinase inhibitors, including the JAK inhibitor Tofacitinib.[7] A common and critical intermediate for this class of compounds is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine . Its synthesis is more complex, typically starting from commercially available pyrimidine precursors and involving multiple steps.

Synthetic Pathway:

A representative synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that often involves chlorination and cyclization reactions.

Synthesis_of_Alternative_Intermediate cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyclization Starting_Material 2,4-Dihydroxy-6-aminopyrimidine Intermediate_A 2,4-Dichloro-6-aminopyrimidine Starting_Material->Intermediate_A Reagent_1 POCl3 Reagent_1->Intermediate_A Intermediate_A_2 2,4-Dichloro-6-aminopyrimidine Final_Intermediate 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate_A_2->Final_Intermediate Reagent_2 Chloroacetaldehyde Reagent_2->Final_Intermediate

Synthetic pathway for a key pyrrolo[2,3-d]pyrimidine intermediate.

Experimental Protocol: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • A mixture of 2,4-dihydroxy-6-aminopyrimidine and phosphorus oxychloride (POCl3) is heated at reflux for several hours.

  • After cooling, the excess POCl3 is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base (e.g., NaOH or NH4OH).

  • The precipitated solid, 2,4-dichloro-6-aminopyrimidine, is collected by filtration, washed with water, and dried.

  • The 2,4-dichloro-6-aminopyrimidine is then reacted with chloroacetaldehyde in a suitable solvent, often in the presence of a base, to facilitate the cyclization to the pyrrolo[2,3-d]pyrimidine ring system.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Comparative Analysis

The efficacy of a pharmaceutical intermediate is a multidimensional metric encompassing synthetic efficiency, purity, scalability, and cost. Below is a comparative analysis of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride and the standard pyrrolo[2,3-d]pyrimidine intermediate.

Parameter6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Synthetic Steps Typically 2 steps from commercial materials.Multi-step synthesis often required.
Reaction Conditions Generally mild to moderate temperatures.Often requires harsh reagents (e.g., POCl3) and high temperatures.
Overall Yield High, with each step often exceeding 80-90%.Moderate, with more steps leading to a lower overall yield.
Purification Standard chromatographic and crystallization techniques.Can be challenging due to the nature of the reagents and byproducts.
Scalability The SNAr and deprotection steps are generally scalable.The use of POCl3 can pose challenges for large-scale production.
Cost-Effectiveness Starting materials are readily available and relatively inexpensive.The multi-step nature and specialized reagents can increase costs.[8]
Versatility The piperidine nitrogen allows for diverse and straightforward late-stage functionalization.Further functionalization requires specific synthetic strategies.

Discussion of Efficacy:

From a synthetic chemistry perspective, 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride presents several advantages. The synthetic route is convergent and high-yielding, which is a significant benefit in terms of both time and resource management. The use of a Boc-protecting group is a standard and robust strategy in medicinal chemistry, and its removal is typically clean and efficient.[4] The final product is a salt, which often improves crystallinity and handling properties.

In contrast, the synthesis of the pyrrolo[2,3-d]pyrimidine intermediate is more linear and involves more challenging reaction conditions. The use of phosphorus oxychloride is effective for chlorination but requires careful handling and quenching procedures, which can be problematic on a larger scale. The overall yield is inherently lower due to the increased number of synthetic transformations.

Purity and Analytical Considerations:

For both intermediates, ensuring high purity is critical for their use in API synthesis. The primary analytical techniques for quality control are HPLC for purity assessment and impurity profiling, and GC for residual solvent analysis.[5][6] Mass spectrometry (MS) is used for structural confirmation and identification of unknown impurities.[6]

For 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, potential impurities could arise from incomplete reaction or side reactions such as the elimination of the piperidinoxy group under harsh basic conditions. In the synthesis of the pyrrolo[2,3-d]pyrimidine intermediate, impurities can be more varied due to the nature of the reactions, including incompletely chlorinated species or byproducts from the cyclization step.

Conclusion

Based on this comparative analysis, 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride demonstrates superior efficacy as a pharmaceutical intermediate when evaluated on the metrics of synthetic efficiency, scalability, and likely cost-effectiveness. Its straightforward, high-yielding synthesis from readily available starting materials makes it an attractive building block for the rapid generation of compound libraries for lead optimization in kinase inhibitor discovery programs.

While the pyrrolo[2,3-d]pyrimidine scaffold is a well-established and vital component of many approved drugs, the synthesis of its core intermediates can be more resource-intensive. The choice between these and other intermediates will ultimately depend on the specific therapeutic target and the desired final molecular architecture. However, for programs where a substituted piperidinoxy-nicotinonitrile core is a viable pharmacophore, 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride represents a highly efficient and practical choice for researchers and drug development professionals.

References

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Shawky, A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 14, 1001. [Link]

  • Google Patents.
  • Google Patents.
  • NIH. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014, January 15). [Link]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

  • ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Google Patents.
  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • PMC. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • PMC. Design and Synthesis of Novel Dual Inhibitors for JAK3 and TEC Kinases in Autoimmune Disorders. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Research Article. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. [Link]

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Validation

A Comparative Guide to the Synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride: Evaluating Reproducibility and Scalability

This guide provides an in-depth comparison of two prevalent synthetic methodologies for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a key intermediate in pharmaceutical research. The focus is on the reproducibili...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two prevalent synthetic methodologies for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a key intermediate in pharmaceutical research. The focus is on the reproducibility, scalability, and overall efficiency of these methods, offering researchers, scientists, and drug development professionals the critical data needed to make informed decisions for their synthetic strategies.

Introduction to 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

6-(Piperidin-4-yloxy)nicotinonitrile and its hydrochloride salt are important building blocks in medicinal chemistry. The piperidine and nicotinonitrile moieties are common pharmacophores found in a variety of biologically active compounds. Consequently, robust and reproducible synthetic routes to this intermediate are of significant interest to the pharmaceutical industry. This guide will dissect two common synthetic approaches: a classical Williamson ether synthesis and a method starting from 6-hydroxynicotinonitrile.

Method 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2][3][4][5] This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing 6-(Piperidin-4-yloxy)nicotinonitrile, this translates to the reaction of the alkoxide of 4-hydroxypiperidine with 6-chloronicotinonitrile.

Underlying Chemistry and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The alkoxide, a potent nucleophile, attacks the electron-deficient carbon atom of the 6-chloronicotinonitrile, displacing the chloride leaving group. The choice of a strong, non-nucleophilic base is crucial for the complete deprotonation of 4-hydroxypiperidine to form the reactive alkoxide, thereby maximizing the reaction rate and yield. Sodium hydride (NaH) is a common choice for this purpose. The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is preferred as it effectively solvates the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.[3][4]

Experimental Protocol: Williamson Ether Synthesis

Step 1: Formation of the Piperidin-4-olate

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the cessation of hydrogen gas evolution.

Step 2: Nucleophilic Substitution

  • To the freshly prepared solution of the piperidin-4-olate, add a solution of 6-chloronicotinonitrile (1.05 equivalents) in anhydrous DMF dropwise at room temperature.[6][7]

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-6-(piperidin-4-yloxy)nicotinonitrile.

Step 4: Boc-Deprotection and Salt Formation

  • Dissolve the purified N-Boc-protected intermediate in a suitable solvent (e.g., dioxane or methanol).

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the hydrochloride salt may precipitate directly from the reaction mixture or can be obtained by concentrating the solvent and triturating with a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration and dry under vacuum to yield 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Method 2: Synthesis from 6-Hydroxynicotinonitrile

An alternative approach involves starting with 6-hydroxynicotinonitrile and coupling it with a suitable piperidine derivative.[8][9] This method can also be considered a variation of the Williamson ether synthesis, but the starting materials differ.

Underlying Chemistry and Rationale

This route also relies on the principles of nucleophilic substitution. 6-Hydroxynicotinonitrile, in the presence of a base, forms a phenoxide-like intermediate which is a competent nucleophile. The piperidine partner is typically a derivative with a good leaving group at the 4-position, such as a tosylate or mesylate. The reaction conditions are similar to the first method, requiring a suitable base and polar aprotic solvent to facilitate the SN2 reaction.

Experimental Protocol: Synthesis from 6-Hydroxynicotinonitrile

Step 1: Preparation of 4-Tosyl-N-Boc-piperidine (if not commercially available)

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of 6-hydroxynicotinonitrile (1.0 equivalent) in a suitable polar aprotic solvent such as DMF, add a base like potassium carbonate (2.0 equivalents).[8][9][10]

  • Heat the mixture to 60-70 °C and then add a solution of 4-Tosyl-N-Boc-piperidine (1.1 equivalents) in DMF.

  • Continue heating at a higher temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain N-Boc-6-(piperidin-4-yloxy)nicotinonitrile.

Step 4: Boc-Deprotection and Salt Formation

  • Follow the same procedure as described in Step 4 of Method 1 to remove the Boc protecting group and form the hydrochloride salt.

Comparative Analysis of the Synthesis Methods

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Synthesis from 6-Hydroxynicotinonitrile
Starting Material Availability 6-chloronicotinonitrile and N-Boc-4-hydroxypiperidine are readily available.6-hydroxynicotinonitrile and a suitable N-Boc-4-substituted piperidine (e.g., tosylate) are required. The latter may need to be synthesized.
Number of Synthetic Steps Typically 2 steps (ether formation, deprotection/salt formation).Can be 3 steps if the piperidine derivative needs to be prepared (activation, substitution, deprotection/salt formation).
Reaction Conditions Milder heating conditions may be sufficient.Often requires higher temperatures for the nucleophilic aromatic substitution.
Potential Side Reactions Elimination reactions can be a competing pathway, especially with secondary halides, although less of a concern with an aromatic substrate.The tosylation/mesylation step in preparing the piperidine derivative can have its own set of side reactions and purification challenges.
Reproducibility Generally high, as the Williamson ether synthesis is a well-established and reliable reaction.Can be more variable depending on the efficiency and purity of the activated piperidine intermediate.
Scalability Readily scalable. The use of sodium hydride requires careful handling on a large scale.Scalability can be impacted by the need to prepare and purify the piperidine tosylate/mesylate on a large scale.
Overall Yield Often provides good to excellent yields.Overall yield can be lower due to the additional step.
Purification Purification of the final product is generally straightforward.May require more rigorous purification to remove byproducts from the activation step.

Characterization and Quality Control

Regardless of the synthetic method employed, rigorous analytical characterization is essential to confirm the identity and purity of the final 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.[11]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[11]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[12][13]

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Visualization of Synthetic Pathways

Method 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Deprotection & Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-piperidin-4-olate N-Boc-piperidin-4-olate N-Boc-4-hydroxypiperidine->N-Boc-piperidin-4-olate NaH, DMF N-Boc-6-(piperidin-4-yloxy)nicotinonitrile N-Boc-6-(piperidin-4-yloxy)nicotinonitrile N-Boc-piperidin-4-olate->N-Boc-6-(piperidin-4-yloxy)nicotinonitrile + 6-chloronicotinonitrile 6-(Piperidin-4-yloxy)nicotinonitrile HCl 6-(Piperidin-4-yloxy)nicotinonitrile HCl N-Boc-6-(piperidin-4-yloxy)nicotinonitrile->6-(Piperidin-4-yloxy)nicotinonitrile HCl HCl 6-chloronicotinonitrile 6-chloronicotinonitrile

Caption: Workflow for Williamson Ether Synthesis of the target compound.

Method 2: Synthesis from 6-Hydroxynicotinonitrile Workflow

Synthesis_from_6_Hydroxynicotinonitrile cluster_0 Step 1: Activation of Piperidine cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection & Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-tosyloxypiperidine N-Boc-4-tosyloxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-tosyloxypiperidine TsCl, Et3N 6-hydroxynicotinonitrile 6-hydroxynicotinonitrile N-Boc-6-(piperidin-4-yloxy)nicotinonitrile N-Boc-6-(piperidin-4-yloxy)nicotinonitrile 6-hydroxynicotinonitrile->N-Boc-6-(piperidin-4-yloxy)nicotinonitrile + N-Boc-4-tosyloxypiperidine, K2CO3 6-(Piperidin-4-yloxy)nicotinonitrile HCl 6-(Piperidin-4-yloxy)nicotinonitrile HCl N-Boc-6-(piperidin-4-yloxy)nicotinonitrile->6-(Piperidin-4-yloxy)nicotinonitrile HCl HCl

Caption: Workflow for the synthesis starting from 6-hydroxynicotinonitrile.

Conclusion and Recommendations

Both presented methods offer viable routes to 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

  • Method 1 (Williamson Ether Synthesis) is generally the more direct and reproducible approach, especially for lab-scale synthesis, given the commercial availability of the starting materials. Its primary drawback for large-scale production is the use of sodium hydride, which requires specialized handling procedures.

For researchers prioritizing a straightforward, reliable, and high-yielding synthesis on a laboratory scale, the Williamson ether synthesis (Method 1) is recommended. For process development and large-scale manufacturing, a thorough cost and safety analysis of both routes should be conducted. The choice will ultimately depend on factors such as the cost and availability of starting materials, desired purity specifications, and the scale of the synthesis.

References

  • Organic Syntheses Procedure. (n.d.). 6-hydroxynicotinic acid.
  • ChemShuttle. (n.d.). 6-chloronicotinonitrile;CAS No.:33252-28-7.
  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 33252-28-7 C6H3ClN2 6-Chloronicotinonitrile.
  • Wikipedia. (2023, December 29). Williamson ether synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • PubChem. (n.d.). 6-Hydroxynicotinonitrile.
  • Sunway Pharm Ltd. (n.d.). 6-Hydroxynicotinonitrile - CAS:95891-30-8.
  • BenchChem. (n.d.). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • U.S. Department of Health and Human Services. (n.d.). 6. ANALYTICAL METHODS.
  • Lo Faro, A. F., et al. (2013). UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement. PMC.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, are paramount to ensuring a safe laboratory environment and compliance with regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and field-proven best practices.

The causality behind these procedures is rooted in the chemical nature of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. As a nitrogen-containing heterocyclic compound, its disposal requires consideration of its potential reactivity and biological activity. The hydrochloride salt form suggests water solubility, which influences its environmental fate and the appropriate disposal pathways. While specific toxicological data for this compound is not extensively published, its structural motifs, a piperidine ring and a nicotinonitrile group, warrant a cautious approach, treating it as potentially hazardous waste.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the available safety data for structurally similar compounds, 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride should be handled as a substance with potential for skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential irritation.[1][4]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles or splashes.[1][4]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[4][5]

An emergency eyewash station and safety shower must be readily accessible in the work area.[5]

II. Spill Management Protocol

Accidents can happen, and a well-defined spill management plan is a critical component of laboratory safety.

For a Small Spill (Solid):

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation. If the spill is outside a fume hood, open a window if it is safe to do so.

  • Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1][6] Avoid generating dust.[1][6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if the material is water-soluble), followed by a soap and water solution.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be placed in the hazardous waste container.

For a Large Spill:

In the event of a large spill, immediately evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[5]

III. Step-by-Step Disposal Procedure

The disposal of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride must comply with local, state, and federal regulations, which generally prohibit the sewer disposal of such chemicals.[7][8]

Workflow for Proper Disposal:

Caption: Disposal workflow for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Detailed Steps:

  • Waste Identification and Segregation:

    • Treat all 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride waste, including contaminated materials, as hazardous waste.

    • Segregate this waste from other waste streams, such as non-hazardous trash or other chemical waste classes (e.g., strong acids, bases, or oxidizers).[5] The National Research Council emphasizes that incompatible chemicals must be separated by physical barriers.[7]

  • Container Selection and Management:

    • Select a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.[7][9]

    • The container must be in good condition, free from damage or leaks.[7]

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must also include the full chemical name: "6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride," the approximate quantity, and the date accumulation started.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[10]

    • The storage area should be well-ventilated, secure, and away from sources of ignition or incompatible materials.[11]

    • According to EPA regulations for academic laboratories, the maximum storage time in a satellite accumulation area is typically six months.[7]

  • Final Disposal:

    • Once the container is full or the storage time limit is approaching, arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[9]

    • These contractors are trained and equipped to transport and dispose of chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and other relevant regulations.[9][12]

IV. Regulatory Compliance

Adherence to federal and local regulations is not optional. Key regulatory frameworks in the United States include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA governs the management of hazardous waste from "cradle to grave."[7][9]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of hazardous materials and emergency preparedness.[12][13]

Institutions generating hazardous waste are required to have an EPA Identification Number.[9] Furthermore, all personnel handling hazardous waste must receive appropriate training.[12]

By following these detailed procedures, researchers can ensure the safe and compliant disposal of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, thereby protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • ACTenviro. (2022, September 13).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Washington State University.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Angene Chemical. (2024, April 17). Safety Data Sheet for 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride.
  • Fisher Scientific.
  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER).
  • CymitQuimica. (2023, July 6). Safety Data Sheet for Piperidin-4-one hydrochloride.
  • MilliporeSigma. (2025, September 22).
  • Creative Safety Supply. (2025). OSHA Chemical Storage Requirements.
  • Cayman Chemical. (2025, August 18).
  • Sisco Research Laboratories Pvt. Ltd. (2019).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride
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6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride
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